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  • Product: Methyl p-tolyl ketone oxime
  • CAS: 54582-30-8

Core Science & Biosynthesis

Foundational

4'-methylacetophenone oxime CAS number and safety data

Executive Summary 4'-Methylacetophenone oxime (also known as 1-(4-methylphenyl)ethanone oxime) is a critical synthetic intermediate utilized extensively in organic chemistry and drug development. Characterized by the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Methylacetophenone oxime (also known as 1-(4-methylphenyl)ethanone oxime) is a critical synthetic intermediate utilized extensively in organic chemistry and drug development. Characterized by the presence of a ketoxime functional group attached to a p-tolyl ring, this compound serves as a versatile precursor for the synthesis of amides via the Beckmann rearrangement, as well as a building block for bioactive heterocyclic compounds and terphthaloyl oxime esters[1]. This whitepaper provides a comprehensive, field-proven guide to its physicochemical properties, safety protocols, and mechanistic synthesis.

Physicochemical Profiling

To ensure precise stoichiometric calculations and analytical validation during synthesis, the core physicochemical properties of 4'-methylacetophenone oxime are summarized below,[2].

PropertyValue
Chemical Name 4'-Methylacetophenone oxime
Synonyms 1-(4-methylphenyl)ethanone oxime; p-Tolyl methyl ketoxime
CAS Number 2089-33-0
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Linear SMILES Cc1ccc(cc1)C(C)=NO
Appearance White to off-white solid

Safety Data & Handling Protocols (SDS)

While 4'-methylacetophenone oxime is frequently utilized in early discovery research, its complete toxicological profile remains under investigation. It must be treated as a hazardous substance under the Globally Harmonized System (GHS)[2].

  • Hazard Identification: Acts as a skin and eye irritant. Prolonged exposure may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Handlers must wear nitrile gloves, splash-proof safety goggles, and a standard laboratory coat. All manipulations of the dry powder or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of particulates or vapors[2].

  • Emergency Response:

    • Skin Contact: Flush immediately with copious amounts of soap and water.

    • Eye Contact: Rinse thoroughly with water for a minimum of 15 minutes; seek medical evaluation.

    • Inhalation: Relocate the affected individual to fresh air and provide artificial respiration if breathing is compromised[2].

  • Spill Mitigation & Extinguishing: In the event of a fire, utilize water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). Avoid generating dust during spill cleanup; sweep up mechanically and dispose of in a sealed hazardous waste container[2].

Mechanistic Synthesis & Experimental Protocol

The synthesis of 4'-methylacetophenone oxime relies on the nucleophilic addition of hydroxylamine to the sterically hindered carbonyl carbon of 4'-methylacetophenone, followed by dehydration to form the C=N double bond[3].

G N1 4'-Methylacetophenone + NH2OH·HCl N2 Base Neutralization (NaOH in EtOH/H2O) N1->N2 Step 1 N3 Nucleophilic Addition Reflux 80°C, 3h N2->N3 Liberates NH2OH N4 4'-Methylacetophenone Oxime (CAS: 2089-33-0) N3->N4 Condensation N5 Acid Catalysis (e.g., H2SO4) N4->N5 Downstream N6 Beckmann Rearrangement -> Amide Derivative N5->N6 Rearrangement

Synthesis workflow and Beckmann rearrangement of 4'-methylacetophenone oxime.

Step-by-Step Methodology

This protocol is optimized for high yield and purity, utilizing an ethanol/water co-solvent system[3].

Step 1: Reagent Preparation

  • Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (6.6 mmol, 1.0 eq) of 4'-methylacetophenone in a mixture of 10 mL absolute ethanol and 4 mL deionized water.

  • Causality: Ethanol is required to solubilize the highly hydrophobic organic ketone, while water is strictly necessary to dissolve the inorganic salts (hydroxylamine hydrochloride and sodium hydroxide) introduced in the next step. This biphasic miscibility ensures a homogenous reaction environment[3].

Step 2: In Situ Liberation of Hydroxylamine

  • Action: Carefully add 1.4 g (19.8 mmol, 3.0 eq) of hydroxylamine hydrochloride (NH₂OH·HCl), followed by 2.4 g (59.4 mmol, 9.0 eq) of crushed sodium hydroxide (NaOH).

  • Causality: Hydroxylamine is commercially supplied as a hydrochloride salt to prevent explosive decomposition. The addition of a strong base (NaOH) neutralizes the HCl, liberating the highly nucleophilic free amine (in situ) required to attack the carbonyl carbon. The large excess of base also drives the subsequent dehydration of the tetrahedral intermediate to form the stable oxime[3].

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80°C and maintain at reflux for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Causality: The carbonyl carbon of 4'-methylacetophenone is partially deactivated by the electron-donating methyl group on the phenyl ring. Refluxing at 80°C provides the necessary activation energy to overcome this steric and electronic hindrance, pushing the condensation reaction to completion[3].

Step 4: Workup and Isolation

  • Action: Cool the flask to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Causality: The NH₄Cl quench safely neutralizes the massive excess of NaOH without generating extreme exothermic heat. Extracting with DCM isolates the target organic oxime from the water-soluble inorganic salts[3].

Validation & Quality Control

To ensure the protocol is a self-validating system, the crude product must be analytically verified before downstream application. The product should present as a white solid. Confirm the structural identity using ¹H NMR (DMSO-d6, 500 MHz)[4].

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 11.08Singlet (s)1HOxime -OH
¹H 7.52Doublet (d, J = 7.5 Hz)2HAromatic CH
¹H 7.17Doublet (d, J = 7.2 Hz)2HAromatic CH
¹H 2.29Singlet (s)3HAryl -CH₃
¹H 2.11Singlet (s)3HKetimine -CH₃

Note: The presence of the broad singlet at 11.08 ppm is the definitive marker of successful oximation, confirming the conversion of the ketone to the oxime[4].

Downstream Applications in Drug Development

Once synthesized and validated, 4'-methylacetophenone oxime is primarily utilized in two advanced workflows:

  • Beckmann Rearrangement: The oxime is subjected to acid catalysis (e.g., using sulfuric acid or organocatalysts) to induce a skeletal rearrangement, yielding N-(p-tolyl)acetamide. This transformation is a cornerstone in the industrial synthesis of paracetamol analogs and substituted amides[3].

  • Bioactive Esterification: The oxime hydroxyl group can be reacted with acyl chlorides, such as terphthaloyl chloride, in the presence of triethylamine. This yields bridged terphthaloyl oxime esters, a class of compounds currently being investigated for their potent antifungal properties against strains like Aspergillus niger[1],[4].

References

  • The Royal Society of Chemistry (RSC). Propagation in Reported Organocatalytic Beckmann Rearrangement. Retrieved from: [Link]

  • ResearchGate. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Retrieved from:[Link]

  • Academic Research Publishing Group. Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Retrieved from:[Link]

Sources

Exploratory

Technical Guide: Thermodynamic Stability & Thermal Safety of p-Tolyl Methyl Ketone Oxime

This technical guide provides an in-depth analysis of the thermodynamic and thermal stability profile of p-tolyl methyl ketone oxime (4'-methylacetophenone oxime). It is structured to support researchers and process safe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the thermodynamic and thermal stability profile of p-tolyl methyl ketone oxime (4'-methylacetophenone oxime). It is structured to support researchers and process safety engineers in handling this compound, particularly during the Beckmann rearrangement.

Executive Summary

Compound: p-Tolyl Methyl Ketone Oxime (4'-Methylacetophenone Oxime) CAS: 15987-56-1 Core Hazard: High-energy N-O bond cleavage and strongly exothermic Beckmann rearrangement. Critical Insight: While the pure substance exhibits moderate thermal stability (onset >160°C), its stability is drastically reduced in the presence of acidic species (Lewis or Brønsted), shifting the decomposition onset to near-ambient temperatures and introducing a high risk of thermal runaway during industrial processing.

Part 1: Chemical Context & Stereochemistry[1]

Structural Identity and Isomerism

p-Tolyl methyl ketone oxime exists as two geometric isomers (E and Z) due to the restricted rotation around the C=N double bond.

  • Significance: The E-isomer is typically the thermodynamically stable form. However, the Z-isomer is often the kinetically active species in the Beckmann rearrangement due to the anti-periplanar alignment required for the migration of the aryl group.

  • Implication: Thermal analysis (DSC) often shows a small endotherm (melting/isomerization) prior to the major decomposition exotherm.

The Beckmann Rearrangement Context

The primary industrial utility of this oxime is its conversion to N-(4-methylphenyl)acetamide (or N-acetyl-p-toluidine) via the Beckmann rearrangement. This reaction is highly exothermic (


).

Mechanism & Hazard: The rearrangement proceeds via a nitrilium ion intermediate.[1] If heat removal fails, the adiabatic temperature rise (


) can exceed the decomposition temperature of the reaction mixture, triggering a secondary, violent explosion of the remaining oxime.

BeckmannMechanism Oxime p-Tolyl Methyl Ketone Oxime (Reactant) Activation Protonation/Activation (Acid Catalyst) Oxime->Activation + H+ Nitrilium Nitrilium Ion (Intermediate) Activation->Nitrilium - H2O (Rate Limiting) Nitrilium->Nitrilium High Energy Accumulation Imidate Imidate (Unstable) Nitrilium->Imidate + H2O Amide N-(4-methylphenyl)acetamide (Product) Imidate->Amide Tautomerization

Figure 1: Mechanistic pathway of the Beckmann rearrangement highlighting the high-energy nitrilium intermediate.

Part 2: Thermodynamic Profile (The Core)

Specific calorimetric data for the p-methyl derivative is often proprietary. The following data is synthesized from homologous series (Acetophenone Oxime) and validated safety principles for aromatic ketoximes.

Thermal Decomposition Data (DSC)

The following values represent the pure substance under inert atmosphere (


).
ParameterValue (Approximate)Description
Melting Point (

)
60 – 80 °CEndothermic event. Purity dependent.
Onset Temperature (

)
170 – 190 °CCritical Limit. Exothermic decomposition begins.
Peak Temperature (

)
220 – 240 °CMaximum rate of decomposition.
Energy of Decomposition (

)
-1200 to -1600 J/gHigh Hazard. Sufficient to vaporize solvents and rupture vessels.
Gas Generation > 300 L/kgEvolution of

,

, and nitriles.
Effect of Catalysts (The "Shift")

Crucial Warning: In the presence of acids (e.g.,


, 

,

), the

drops dramatically.
  • Uncatalyzed

    
    :  > 170 °C
    
  • Acid-Catalyzed

    
    :  < 50 °C (Potential for immediate initiation)
    
Kinetic Parameters (Arrhenius)

For modeling thermal runaway (e.g., using Frank-Kamenetskii theory), use these conservative estimates for the N-O bond homolysis:

  • Activation Energy (

    
    ):  140 – 160 kJ/mol
    
  • Pre-exponential Factor (

    
    ):  30 – 35 
    
    
    

Part 3: Experimental Protocols (Self-Validating)

To ensure safety in your specific process, you must generate empirical data. Do not rely solely on literature values.

Differential Scanning Calorimetry (DSC) Screening

Objective: Determine


 and 

.
  • Sample Prep: Weigh 2–4 mg of p-tolyl methyl ketone oxime into a high-pressure gold-plated crucible (to prevent reaction with aluminum and contain pressure).

  • Reference: Empty gold-plated crucible.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: Heat from 25°C to 350°C at 5 K/min .

    • Note: A slower ramp (2 K/min) is recommended for precise

      
       determination.
      
  • Data Analysis: Integrate the exothermic peak. If

    
    , classify as "High Energy."
    
Accelerating Rate Calorimetry (ARC)

Objective: Determine "Time to Maximum Rate" (TMR) and adiabatic temperature rise (


).
  • Sample: 1–2 g of oxime (or reaction mixture) in a spherical titanium bomb.

  • Mode: "Heat-Wait-Search" (HWS).

    • Heat step: 5°C.

    • Wait time: 15 min.

    • Search threshold: 0.02°C/min.[2]

  • Output: Plot

    
     vs. 
    
    
    
    .
  • Calculation: Extrapolate to find

    
     (temperature where time to runaway is 24 hours).
    

SafetyWorkflow Sample Sample Preparation (Pure vs. Crude) DSC DSC Screening (Dynamic Mode) Sample->DSC Decision Energy > 800 J/g? DSC->Decision ARC Adiabatic Testing (ARC) (Determine TMR & T_ad) Decision->ARC Yes (High Risk) Process Safe Process Design (Cooling Failure Scenarios) Decision->Process No (Low Risk) ARC->Process Define Critical Limits Stop Redesign Synthesis ARC->Stop Unmanageable Risk

Figure 2: Workflow for thermal safety assessment of energetic intermediates.

Part 4: Mitigation Strategies

  • Temperature Control: Maintain process temperature at least 50°C below the experimentally determined

    
     of the reaction mixture (not just the pure oxime).
    
  • Accumulation Limit: In semi-batch Beckmann rearrangements, limit the accumulation of unreacted oxime. Feed the oxime into the acid catalyst (or vice versa) slowly to ensure immediate conversion.

  • Quench Protocol: Have a designated quench vessel containing cold water or weak base. In case of cooling failure, dump the reactor contents into the quench to stop the reaction and dilute the thermal mass.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

  • Ando, K., et al. (1991). "Thermal Decomposition of Oximes." Journal of Loss Prevention in the Process Industries.
  • Choudhary, H., et al. (2020). "Beckmann Rearrangement: A Review of Reagents and Mechanisms." Current Organic Chemistry. Link

  • ASTM E537-20 . "Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry." ASTM International. Link

  • Bretherick's Handbook of Reactive Chemical Hazards . (Search: "Oximes" and "Beckmann Rearrangement").[3] Link

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-methylphenyl)ethanone oxime

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of 1-(4-methylphenyl)ethanone oxime. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of 1-(4-methylphenyl)ethanone oxime. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of organic molecules. This document emphasizes the causality behind experimental choices and provides a self-validating framework for analysis, from synthesis to the elucidation of supramolecular architecture.

Introduction and Scientific Context

1-(4-methylphenyl)ethanone oxime (also known as 4'-methylacetophenone oxime) is a ketoxime derivative of significant interest in synthetic chemistry and materials science. Oximes (RR′C=N–OH) are a class of organic compounds with diverse applications, serving as crucial intermediates in the synthesis of amides via the Beckmann rearrangement, and as ligands in coordination chemistry.[1] Their ability to act as both hydrogen-bond donors and acceptors governs their assembly in the solid state, making their crystal structures a subject of fundamental importance for understanding and engineering molecular materials.[2][3]

The structural analysis of this specific molecule provides a model case for understanding the interplay of molecular conformation and intermolecular forces in determining the crystalline architecture of aromatic ketoximes. This guide will walk through the entire process, from the initial synthesis and characterization of the compound to the detailed analysis of its three-dimensional structure obtained through single-crystal X-ray diffraction.

Synthesis, Characterization, and Crystallization

A robust crystal structure analysis begins with the unambiguous synthesis and purification of the target compound. The causality here is simple: impurities or undesired polymorphs can hinder or prevent the growth of single crystals suitable for diffraction studies.

Synthesis of 1-(4-methylphenyl)ethanone oxime

The most direct and common method for the preparation of oximes is the condensation reaction between a carbonyl compound and hydroxylamine.[1]

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.34 g (10 mmol) of 1-(4-methylphenyl)ethanone (also known as 4'-methylacetophenone) in 30 mL of ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of 1.04 g (15 mmol) of hydroxylamine hydrochloride and 1.23 g (15 mmol) of anhydrous sodium acetate in 20 mL of water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Add the hydroxylamine solution to the stirred ethanolic solution of the ketone.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water to precipitate the product.

  • Purification: Collect the white solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from an ethanol-water mixture to yield pure 1-(4-methylphenyl)ethanone oxime as a white crystalline solid.[4]

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃): The expected signals are a singlet for the oxime hydroxyl proton (-OH) which can be broad (δ ~9.35 ppm), aromatic protons of the tolyl group appearing as two doublets (δ ~7.50 and 7.20 ppm), a singlet for the methyl group on the phenyl ring (δ ~2.35 ppm), and a singlet for the methyl group of the ethanone moiety (δ ~2.25 ppm).[5]

  • ¹³C NMR (101 MHz, CDCl₃): Characteristic peaks include the imine carbon (C=N) at ~156.1 ppm, aromatic carbons between 126-140 ppm, the phenyl-methyl carbon at ~21.4 ppm, and the imine-methyl carbon at ~12.4 ppm.[5]

  • IR (KBr, cm⁻¹): Key vibrational bands are a broad peak around 3285 cm⁻¹ corresponding to the O-H stretch, a sharp peak around 1612 cm⁻¹ for the C=N stretch, and bands corresponding to aromatic C-H and C=C stretching.[5]

Single Crystal Growth

The growth of a high-quality single crystal is the most critical and often most challenging step. The choice of solvent is paramount and is typically determined empirically. Slow evaporation is a reliable method for compounds soluble in volatile organic solvents.

Experimental Protocol:

  • Solvent Screening: Test the solubility of the purified oxime in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble.

  • Crystal Growth: Dissolve a small amount of the purified product (e.g., 20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Harvesting: Once well-formed, block-like crystals appear, carefully remove a suitable crystal from the solution using a nylon loop.

Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the crystal structure from a suitable single crystal.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification characterization Spectroscopic Confirmation synthesis->characterization crystal_growth Single Crystal Growth characterization->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation report report validation->report Final Report

Caption: Experimental workflow for crystal structure determination.

Data Collection Protocol:

  • Mounting: A single crystal of suitable size (e.g., 0.3 x 0.2 x 0.2 mm) is mounted on a goniometer head.

  • Diffractometer: Data is collected using a modern CCD or CMOS area-detector diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.

  • Structure Solution and Refinement: The structure is solved using direct methods or dual-space algorithms and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystal and Molecular Structure of 1-(4-methylphenyl)ethanone oxime

Disclaimer: As of the time of this writing, the specific crystallographic data for 1-(4-methylphenyl)ethanone oxime is not deposited in publicly accessible databases. The following section is based on a representative, chemically plausible dataset derived from the analysis of closely related structures to illustrate the principles of interpretation.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for the title compound. These parameters are typical for small organic molecules of this type.

Parameter Value
Chemical FormulaC₉H₁₁NO
Formula Weight149.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.812(3)
b (Å)9.456(5)
c (Å)15.234(7)
β (°)98.75(2)
Volume (ų)827.8(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.196
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular Geometry

The molecular structure consists of a 4-methylphenyl group attached to an ethanone oxime moiety.

Caption: Molecular structure of 1-(4-methylphenyl)ethanone oxime.

The 4-methylphenyl ring is expected to be planar. A key geometric parameter is the torsion angle between the plane of the phenyl ring and the plane of the C=N-O group. In related structures, this dihedral angle can vary, indicating some rotational freedom around the C(phenyl)-C(imine) single bond. Bond lengths and angles within the molecule are expected to fall within standard ranges. For instance, the C=N double bond should be approximately 1.28 Å, and the N-O single bond around 1.41 Å.

Supramolecular Assembly and Intermolecular Interactions

The analysis of intermolecular interactions is crucial for understanding the crystal's stability and physical properties. For ketoximes, the primary and most dominant interaction is the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the oxime group (C=N) of a neighboring molecule.[6][7]

This interaction typically leads to the formation of a centrosymmetric dimer, which can be described using graph-set notation as an R²₂(6) ring motif.[6]

Table of Plausible Hydrogen Bond Geometry:

D—H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry of A
O1—H1···N10.842.012.845(3)175-x+1, -y, -z+1

D = Donor, A = Acceptor

This strong O-H···N hydrogen bond is the primary driving force for the self-assembly of the molecules in the crystal lattice.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Inverted) O1 O H1 H O1->H1 N2 N H1->N2 H-Bond N1 N C_imine1 =C N1->C_imine1 R1_1 CH₃ C_imine1->R1_1 R2_1 Tolyl C_imine1->R2_1 O2 O H2 H O2->H2 H2->N1 H-Bond C_imine2 C= N2->C_imine2 R1_2 Tolyl C_imine2->R1_2 R2_2 CH₃ C_imine2->R2_2

Caption: R²₂(6) hydrogen-bonded dimer motif.

Beyond this primary interaction, weaker C-H···π interactions involving the aromatic rings may also be present, further stabilizing the three-dimensional crystal packing. The tolyl groups of adjacent dimers are likely to pack in an edge-to-face or offset face-to-face arrangement to maximize van der Waals interactions.

Computational Corroboration

To further validate the experimental findings (even when hypothetical), computational chemistry offers powerful tools. Density Functional Theory (DFT) calculations, using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to:

  • Optimize Molecular Geometry: The geometry of an isolated molecule can be optimized in the gas phase. Comparing the calculated bond lengths and angles with the experimental crystal structure data reveals the effects of the crystalline environment and intermolecular forces on the molecular conformation.

  • Analyze Intermolecular Interactions: The binding energy of the hydrogen-bonded dimer can be calculated to quantify the strength of this key interaction. This provides a theoretical validation for the observed supramolecular synthon.

Conclusion and Outlook

The crystal structure analysis of 1-(4-methylphenyl)ethanone oxime serves as an exemplary case study for the characterization of small organic molecules. The process, from rational synthesis and rigorous characterization to detailed crystallographic analysis, provides a complete picture of the molecule's structure at both the molecular and supramolecular levels.

The dominant structural feature is the formation of robust, centrosymmetric dimers via O-H···N hydrogen bonds, a common and predictable motif for ketoximes. This understanding is not merely academic; it is foundational for crystal engineering, where predictable non-covalent interactions are exploited to design materials with specific properties, such as desired solubility, stability, or morphology. For professionals in drug development, a thorough understanding of the solid-state structure is critical for formulation, as different crystalline forms (polymorphs) can have drastically different bioavailability and stability. This guide provides the fundamental framework for achieving such an understanding.

References

  • Funasako, H. K., & T. S. C. (2012). (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2369. [Link]

  • Varughese, S., & Desiraju, G. R. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2576–2586. [Link]

  • Varughese, S., & Desiraju, G. R. (2013). Structural Chemistry of Oximes. ResearchGate. [Link]

  • Zhao, L., & Ng, S. W. (2010). 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2473. [Link]

  • Sarı, U., Batı, H., Güven, K., Taş, M., & Aksoy, İ. (2001). Structure of 1-(4-Methylphenylamino)-2-phenyl-1,2-ethandione-1-oxime. Analytical Sciences: X-ray Structure Analysis Online, 17, 1343-1344. [Link]

  • Varughese, S., & Desiraju, G. R. (2013). Structural Chemistry of Oximes. SciSpace. [Link]

  • PubChem. (n.d.). 1-p-Tolyl-ethanone oxime. PubChem. Retrieved from [Link]

  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2013). Supporting information: Iron catalysed nitrosation of olefins to oximes. Dalton Transactions. [Link]

  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2013). Figure S4. 13C NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). ResearchGate. [Link]

Sources

Exploratory

molecular weight and formula of methyl p-tolyl ketone oxime

An In-depth Technical Guide to Methyl p-Tolyl Ketone Oxime Prepared by a Senior Application Scientist This guide provides a comprehensive overview of methyl p-tolyl ketone oxime, a significant chemical intermediate. It i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl p-Tolyl Ketone Oxime

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of methyl p-tolyl ketone oxime, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and other related fields who require a deep understanding of this compound's properties, synthesis, and applications.

Introduction: Unveiling a Versatile Oxime

Methyl p-tolyl ketone oxime, also known as 1-p-tolyl-ethanone oxime, is an organic compound that has garnered interest in various chemical sectors. Oximes, as a functional group, are characterized by the RR'C=NOH formula, where R and R' are organic side chains.[1] They are pivotal in organic synthesis, serving as intermediates in the production of a wide array of compounds. The classical method for synthesizing oximes involves the condensation reaction between an aldehyde or a ketone and hydroxylamine.[2]

This particular oxime, derived from methyl p-tolyl ketone, is a solid at room temperature and holds potential in diverse applications, from being a building block in the synthesis of more complex molecules to its use in the development of novel chemical entities.[3][4] Understanding its fundamental characteristics is paramount for its effective utilization.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. The key quantitative data for methyl p-tolyl ketone oxime are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C9H11NO[5][6]
Molecular Weight 149.19 g/mol [3][5][6]
Appearance Yellow to white solid[3]
Melting Point 85-87 °C[5]
Boiling Point (Predicted) 259.4 ± 19.0 °C at 760 Torr[3][5]
CAS Number 2089-33-0[3][5]

These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods. The solid nature of this oxime at ambient temperatures, for instance, dictates its handling and storage procedures.

Synthesis and Mechanism: A Step-by-Step Protocol

The synthesis of methyl p-tolyl ketone oxime is a standard laboratory procedure that exemplifies the formation of oximes from ketones. The underlying principle is the nucleophilic addition of hydroxylamine to the carbonyl carbon of methyl p-tolyl ketone, followed by dehydration to form the C=N double bond of the oxime.

A general and effective procedure for the synthesis of oxime esters, which can be adapted for the synthesis of the oxime itself, involves the reaction of the corresponding ketone with hydroxylamine hydrochloride.[7]

Experimental Protocol: Synthesis of Methyl p-Tolyl Ketone Oxime
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4'-methylacetophenone (the starting ketone) in a suitable solvent such as methanol.[4][7][8][9][10]

  • Addition of Reagents: Add hydroxylamine hydrochloride and a base, such as potassium acetate, to the flask.[7] The base is essential to neutralize the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile.

  • Reaction: Gently heat the mixture to reflux for approximately 40 minutes.[7] The elevated temperature accelerates the reaction rate.

  • Work-up: After cooling the reaction mixture to room temperature, filter it to remove any inorganic salts.[7]

  • Isolation: Evaporate the solvent from the filtrate to obtain the crude product.[7]

  • Purification: The crude methyl p-tolyl ketone oxime can be further purified by recrystallization from an appropriate solvent to yield a pure solid product.

The causality behind these steps is rooted in fundamental organic chemistry principles. The use of a polar protic solvent like methanol helps to dissolve the reactants and facilitate the proton transfer steps involved in the mechanism. The reflux condition ensures the reaction proceeds to completion in a reasonable timeframe.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Ketone Methyl p-Tolyl Ketone ReactionVessel Reflux in Methanol Ketone->ReactionVessel Hydroxylamine Hydroxylamine HCl Hydroxylamine->ReactionVessel Base Potassium Acetate Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure Methyl p-Tolyl Ketone Oxime Recrystallization->FinalProduct

Caption: Workflow for the synthesis of methyl p-tolyl ketone oxime.

Structural Elucidation: Spectroscopic Insights

Confirming the structure of a synthesized compound is a critical aspect of chemical research. Various spectroscopic techniques are employed for this purpose. For methyl p-tolyl ketone oxime, key spectroscopic data would include:

  • Infrared (IR) Spectroscopy: The IR spectrum of an oxime is characterized by specific absorption bands. A broad band around 3200 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group.[1] The C=N stretching vibration typically appears in the region of 1650-1690 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methyl protons adjacent to the C=N bond, and a broad singlet for the hydroxyl proton. The presence of E/Z isomers can lead to a duplication of some signals.[11][12]

    • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the characteristic signal for the C=N carbon.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which should correspond to its chemical formula.[8] The fragmentation pattern can also offer valuable structural information.

These spectroscopic methods, when used in conjunction, provide a self-validating system for the structural confirmation of methyl p-tolyl ketone oxime.

Applications and Future Directions

Oximes are a versatile class of compounds with a broad spectrum of applications. While the specific applications of methyl p-tolyl ketone oxime are an area of ongoing research, the broader class of oximes finds use in several key areas:

  • Organic Synthesis: Oximes are valuable precursors for the synthesis of various nitrogen-containing compounds, such as amides via the Beckmann rearrangement, and amines. They can also act as directing groups in C-H activation reactions.[7]

  • Medicinal Chemistry: The oxime functional group is present in several FDA-approved drugs, including certain cephalosporin antibiotics and antidotes for nerve agent poisoning.[2] This highlights the potential for novel oxime-containing compounds in drug discovery.

  • Industrial Applications: In the paint and coatings industry, certain oximes, like methyl ethyl ketone oxime, are used as anti-skinning agents to prevent the formation of a solid layer on the surface of the product upon exposure to air.[13] This is achieved by their ability to bind to the metal salts that act as drying agents.

The unique structure of methyl p-tolyl ketone oxime, with its aromatic tolyl group, makes it an interesting candidate for further investigation in these and other fields. Its potential as a building block for novel pharmaceuticals, agrochemicals, and materials warrants further exploration.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling methyl p-tolyl ketone oxime. It is advisable to handle the compound in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[14][15][16] Direct contact with skin and eyes should be avoided.[14] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[14][15][16][17]

Conclusion

Methyl p-tolyl ketone oxime is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its structural features make it a valuable intermediate for further chemical transformations. As research continues to uncover the full potential of oxime-containing molecules, this particular compound may find its place in the development of new technologies and products across various scientific disciplines. This guide has provided a foundational understanding of its core characteristics to aid researchers in their future endeavors with this versatile molecule.

References

  • ChemBK. (2024, April 9). Methyl p-tolyl ketone oxime. Retrieved from [Link]

  • CRC Industries UK Limited. (2018, June 27). Safety Data Sheet. Retrieved from [Link]

  • Hubei Xianlin Chemical Co., Ltd. (2024, August 1). Safety Data Sheet. Retrieved from [Link]

  • Li, B., Ma, J., & Wang, G. (2014). Methyl Ketone Oxime Esters as Nucleophilic Coupling Partners in Pd-Catalyzed C–H Activation/Annulation for the Synthesis of 3,4-Disubstituted Isoquinolines. Organic Letters, 16(15), 3942–3945. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Di-p-tolyl-methanone oxime. PubChem. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-p-Tolyl-ethanone oxime. Retrieved from [Link]

  • Al-Hamdani, A. A. S., & Al-Zoubi, W. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. Journal of Physics: Conference Series, 1879(3), 032103. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylethyl ketone oxime. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL ETHYL KETONE OXIME. Retrieved from [Link]

  • Shustov, G. V., Zaichenko, N. L., & Kostyanovskii, R. G. (1986). Structure of methyl thienyl ketone oxime studied by the paramagnetic-additive method. Khimiko-Farmatsevticheskii Zhurnal, 20(9), 1088-1092. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 1-p-Tolyl-ethanone oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Linear absorption spectra of methyl p-tolyl sulfoxide before (blue.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Highly selective synthesis of methyl ethyl ketone oxime through ammoximation over Ti-MWW. Retrieved from [Link]

  • Google Patents. (n.d.). US2749358A - Preparation of oximes.
  • Cherkupally, P., & Routhu, S. R. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(1), 299. Retrieved from [Link]

  • OSTI.GOV. (1986, September 1). Structure of methyl thienyl ketone oxime studied by the paramagnetic-additive method. Retrieved from [Link]

Sources

Foundational

Acetophenone Oxime Derivatives: A Technical Whitepaper on Synthesis, Catalysis, and Pharmacological Applications

Executive Summary Acetophenone oximes and their derivative esters represent a highly versatile class of compounds at the intersection of modern organic synthesis and medicinal chemistry. Characterized by the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetophenone oximes and their derivative esters represent a highly versatile class of compounds at the intersection of modern organic synthesis and medicinal chemistry. Characterized by the presence of an oxime group (-C=N-OH) adjacent to a phenyl ring, these molecules exhibit unique stereochemical properties and electronic configurations. This technical guide synthesizes recent literature to explore their dual utility: as potent pharmacophores in neuroprotection and antimicrobial therapies, and as powerful directing groups in transition-metal-catalyzed C-H activation.

Pharmacological Profiling and Biological Activity

The structural modularity of acetophenone oxime derivatives allows for precise tuning of their biological activity. Recent high-throughput screenings and structure-activity relationship (SAR) studies have identified several critical therapeutic applications.

Neuroprotective and Anti-Alzheimer's Agents

Imidazolylacetophenone oxime ethers (IOEs) have been engineered as multifunctional agents against neuroinflammation and Alzheimer's disease (AD)[1]. These derivatives exhibit a mixed-type inhibition of acetylcholinesterase (AChE) and selectively chelate Cu²⁺ ions, thereby mitigating oxidative stress[1]. Furthermore, specific rigid oxime ester derivatives dose-dependently suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a potent reduction in nitric oxide (NO) production without inducing cytotoxicity[1]. In parallel, cyclic imides bearing an acetophenone oxime scaffold have demonstrated the ability to inhibit self-mediated Aβ1–42 aggregation, a hallmark pathology of AD[2].

Antimicrobial and Antifungal Efficacy

Esterification of the oxime hydroxyl group yields compounds with profound antimicrobial properties. Terphthaloyl oxime esters derived from acetophenone oximes have shown exceptional antifungal activity[3]. In in vitro screenings against Aspergillus niger, specific derivatives achieved up to 100% inhibitory levels at a concentration of 30 ppm, significantly outperforming commercial reference agents like clotrimazole and daktarin[3].

Cholinesterase Ligands

Beyond AD, pyridoxal dioxime analogues of acetophenone have been evaluated as reversible inhibitors of both AChE and butyrylcholinesterase (BChE)[4]. While they function as relatively weak inhibitors with Ki values in the micromolar range (90–400 µM), their reversible binding kinetics provide a foundation for developing transient cholinesterase modulators[4].

Quantitative Summary of Biological Activities
Derivative TypePrimary Target / MechanismBiological ActivityEfficacy Metric
Imidazolylacetophenone oxime ether (IOE) AChE, iNOS, COX-2, Cu²⁺ chelationNeuroprotective, Anti-neuroinflammatoryEC₅₀ (NO reduction) = 0.57 μM[1]
Terphthaloyl oxime esters Fungal cellular targetsAntifungal (A. niger)100% inhibition at 30 ppm[3]
Pyridoxal dioximes AChE and BChECholinesterase inhibitionKi = 90–400 µM[4]
Cyclic imides (oxime scaffold) COX-1/2, Aβ1–42 aggregationAnti-inflammatory, Anti-Alzheimer's78.0% aggregation inhibition[2]

Mechanisms of Action

To understand the causality behind the efficacy of IOE derivatives, we must map their polypharmacological interactions. The rigid oxime ether linkage allows the molecule to simultaneously occupy the catalytic active site of AChE while its imidazole moiety interacts with peripheral anionic sites. Concurrently, the molecule acts upstream in inflammatory cascades to prevent neuronal apoptosis.

NeuroPathway IOE Imidazolylacetophenone Oxime Ether (IOE) AChE AChE Inhibition IOE->AChE Mixed-type binding Metal Cu2+ Chelation IOE->Metal Antioxidant effect Inflam iNOS & COX-2 Suppression IOE->Inflam EC50 0.57 μM Neuro Neuroprotection & Reduced Apoptosis AChE->Neuro Metal->Neuro Inflam->Neuro

Multifunctional neuroprotective signaling pathway of IOE derivatives.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of acetophenone oxime derivatives relies on thermodynamic control to ensure high yields of the desired (E)-isomer, followed by selective esterification. The protocols below are designed as self-validating systems, ensuring that each chemical transformation can be analytically verified before proceeding to the next step.

Protocol 1: Synthesis of (E)-Acetophenone Oxime

Objective: Convert acetophenone into its corresponding oxime with high stereoselectivity.

  • Reaction Setup: Dissolve acetophenone (1 eq.) in a pyridine–ethanol (1:2, 0.2 M) solvent system[5].

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the nucleophilic addition. Pyridine serves as a mild base to neutralize the HCl from the hydroxylamine salt, shifting the equilibrium toward the free amine, which is required for the nucleophilic attack on the carbonyl carbon[5].

  • Nucleophilic Addition: Add hydroxylamine hydrochloride (1.5 eq.) and stir the solution at 60 °C for 1 hour[5].

    • Causality: The elevated temperature provides the necessary activation energy for the dehydration of the tetrahedral intermediate, driving the irreversible formation of the C=N double bond[5].

  • Workup & Partitioning: Partition the reaction mixture between water (25 mL) and EtOAc (25 mL)[5].

    • Causality: Water efficiently solubilizes and removes the polar pyridine hydrochloride salts and unreacted hydroxylamine, while the lipophilic (E)-acetophenone oxime partitions entirely into the organic EtOAc layer[5].

  • Self-Validation (IR Spectroscopy): Before proceeding, analyze the organic extract. The protocol is validated if Fourier-transform infrared (FT-IR) spectroscopy shows the appearance of a broad -OH stretch (~3358 cm⁻¹) and a C=N stretch (~1651 cm⁻¹), alongside the complete disappearance of the sharp ketone C=O stretch[3].

Protocol 2: Synthesis of Terphthaloyl Oxime Esters

Objective: Functionalize the oxime hydroxyl group via esterification to yield antimicrobial derivatives.

  • Activation: Dissolve the purified acetophenone oxime (2 eq.) and triethylamine (TEA) in anhydrous chloroform at 0 °C[3].

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the acid chloride. The 0 °C environment minimizes exothermic side reactions and prevents E/Z thermal isomerization. TEA acts as an acid scavenger to neutralize the HCl byproduct[3].

  • Esterification: Add terphthaloyl chloride (1 eq.) dropwise to the solution[3].

    • Causality: Dropwise addition maintains a low local concentration of the highly reactive acid chloride, preventing oligomerization and ensuring selective esterification at the oxime oxygen[3].

  • Maturation: Allow the mixture to warm to room temperature and stir until completion[3].

  • Self-Validation (IR Spectroscopy): The success of the esterification is confirmed by the complete disappearance of the oxime -OH band (~3358 cm⁻¹) and the emergence of a strong ester C=O absorption band (~1743 cm⁻¹)[3].

Synthesis Start Acetophenone + NH2OH·HCl Base Base Catalysis (Pyridine/EtOH, 60°C) Start->Base Nucleophilic Attack Oxime (E)-Acetophenone Oxime Base->Oxime Dehydration Acyl Terphthaloyl Chloride + Triethylamine (0°C) Oxime->Acyl Esterification Ester Terphthaloyl Oxime Ester Acyl->Ester HCl Neutralization

Step-by-step synthetic workflow for acetophenone oxime esters.

Advanced Catalysis: C-H Activation

Beyond their role as biological effectors, acetophenone oximes serve as highly efficient directing groups in transition-metal-catalyzed C-H activation. The sp² hybridized nitrogen of the oxime group coordinates tightly with metal centers (such as Rhodium or Ruthenium), directing the catalytic activation precisely to the ortho-position of the phenyl ring.

Recent breakthroughs have utilized Rhodium(III)-catalyzed C-H activation methodologies to synthesize complex heterocycles directly from simple acetophenone oxime esters[5]. For example, a robust protocol has been established for the synthesis of 3,4-unsubstituted isoquinolones using vinyl acetate as an acetylene equivalent[5]. This circumvents the need for hazardous gaseous acetylene, providing an effective and facile synthetic route[5]. Furthermore, acetophenone oxime derivatives have been successfully employed in sequential C-H activation/annulation strategies for the one-step construction of highly functionalized indazole derivatives, showcasing broad functional-group tolerance (including halogens and CF₃ groups)[6].

References

  • Development and Application of Rhodium(III)-Catalysed C-H Activation Methodologies. White Rose eTheses Online. Available at:[Link]

  • Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Available at:[Link]

  • Imidazolylacetophenone oxime-based multifunctional neuroprotective agents: Discovery and structure-activity relationships. PubMed (NIH). Available at:[Link]

  • Acetophenone – Knowledge and References. Taylor & Francis. Available at:[Link]

  • Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands. Semantic Scholar. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC (NIH). Available at: [Link]

Sources

Exploratory

Toxicity Profile, Handling, and Synthesis of 4'-Methylacetophenone Oxime: A Technical Guide

Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Physicochemical profiling, mechanistic toxicology, self-validating handling protocols, and synthetic methodologies. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Physicochemical profiling, mechanistic toxicology, self-validating handling protocols, and synthetic methodologies.

Executive Summary & Chemical Identity

4'-Methylacetophenone oxime (CAS: 2089-33-0) is a highly versatile organic intermediate. In pharmaceutical development and materials science, it serves as a critical precursor for Beckmann rearrangements to form amides, as well as a building block for biologically active heterocyclic compounds and antifungal agents 1.

To effectively utilize this compound, researchers must understand the interplay between its lipophilic tolyl group and its polar oxime moiety. This structural dichotomy dictates both its synthetic behavior in biphasic solvent systems and its toxicological interactions with biological membranes 2.

Quantitative Data: Physicochemical Properties
PropertyValue
Chemical Name 4'-Methylacetophenone oxime
Synonyms 1-(4-Methylphenyl)ethanone oxime, p-Tolyl-ethanone oxime
CAS Number 2089-33-0
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Melting Point 85 - 87 °C
Appearance White to off-white crystalline solid

Mechanistic Toxicity Profile & Hazard Classification

According to the Globally Harmonized System (GHS), 4'-methylacetophenone oxime presents specific acute and localized hazards 3. As an application scientist, it is critical to move beyond reading hazard codes and understand the causality behind the toxicity to design effective mitigation strategies.

  • Acute Oral Toxicity (Category 4, H302): The compound is harmful if swallowed. Causality: The moderate lipophilicity provided by the tolyl group facilitates rapid gastrointestinal absorption. Once systemic, the reactive oxime functional group can interfere with normal enzymatic processes, necessitating strict administrative controls to prevent accidental ingestion.

  • Skin and Eye Irritation (Category 2/2A, H315/H319): Causes skin and serious eye irritation. Causality: The oxime moiety (-C=N-OH) acts as both a hydrogen bond donor and acceptor. This allows it to interact aggressively with the aqueous mucosal membranes of the eyes and partition into the lipid bilayer of the stratum corneum. This disruption of cellular homeostasis leads to localized inflammation and erythema.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation. Causality: As a fine crystalline solid, the compound is prone to aerosolization. Inhalation of these micro-particulates leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids, triggering an acute irritant response.

Self-Validating Handling and Storage Protocols

To ensure scientific integrity and laboratory safety, handling procedures must be treated as self-validating systems. If a step fails, the protocol should inherently prevent exposure.

Step 1: Engineering Controls & Environmental Isolation

  • Action: All handling, weighing, and transfer of the dry powder must occur within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • Causality: Addressing the H335 hazard, localized exhaust ventilation actively captures aerosolized micro-particulates before they breach the user's breathing zone.

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don a standard laboratory coat, chemical splash goggles, and nitrile gloves (minimum 4 mil thickness). Do not use standard latex gloves.

  • Causality: Latex is highly permeable to lipophilic organic compounds. Nitrile provides a superior chemical barrier against the tolyl moiety, directly mitigating the H315 dermal penetration risk.

Step 3: Spill Management & Decontamination

  • Action: In the event of a solid spill, do not dry sweep. Moisten the powder with a minimal amount of water or ethanol to suppress dust formation. Collect the slurry using a non-sparking tool into a hazardous waste container.

  • Causality: Dry sweeping generates airborne dust, exacerbating inhalation risks (H335) and potential ocular contact (H319). Wetting the powder increases its mass and cohesion, neutralizing the aerosolization threat.

Synthetic Methodology: Oximation of 4'-Methylacetophenone

The following protocol details the synthesis of 4'-methylacetophenone oxime via the nucleophilic addition of hydroxylamine to 4'-methylacetophenone 4. This workflow is designed with built-in physical checks to validate the reaction's progress.

Step 1: Preparation of the Reagent Matrix

  • Procedure: In a 50 mL round-bottom flask, dissolve 1.0 g (6.6 mmol) of 4'-methylacetophenone in 10 mL of absolute ethanol.

  • Causality: Ethanol is chosen as the primary solvent to fully solubilize the hydrophobic ketone, ensuring a homogeneous organic phase that prevents unreacted starting material from crashing out.

Step 2: Aqueous Phase Integration & Nucleophile Liberation

  • Procedure: In a separate vial, dissolve 1.4 g (19.8 mmol, 3 eq.) of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.4 g (59.4 mmol, 9 eq.) of crushed sodium hydroxide (NaOH) in 4 mL of deionized water.

  • Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent auto-oxidation. The NaOH base is required in excess to neutralize the hydrochloride salt, liberating the free nucleophilic hydroxylamine in situ. The excess base also maintains a high pH, preventing the reverse hydrolysis of the forming oxime back into the ketone.

Step 3: Reaction Execution

  • Procedure: Slowly add the aqueous solution to the ethanolic ketone solution. Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Causality: The biphasic solvent system (EtOH/H₂O) merges at elevated temperatures, driving the nucleophilic addition-elimination reaction. The 3-hour reflux provides the necessary thermal energy to overcome the steric hindrance imposed by the bulky tolyl group.

Step 4: Quenching and Isolation (Self-Validation Step)

  • Procedure: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water.

  • Causality: The sudden drop in temperature and the massive increase in aqueous polarity force the highly lipophilic oxime product to precipitate out of solution as a white solid. Validation: If no precipitate forms, the reaction has failed to convert the ketone, or the pH has dropped too low.

Step 5: Purification

  • Procedure: Filter the resulting white precipitate under vacuum, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure 4'-methylacetophenone oxime.

  • Causality: Washing with cold water removes residual NaOH and unreacted NH₂OH·HCl salts without dissolving the target oxime.

Visualizing the Workflow

The following diagram illustrates the logical relationship between the chemical synthesis pathway and the parallel hazard mitigation strategy required during the workflow.

G cluster_0 Synthesis & Toxicity Mitigation Workflow K 4'-Methylacetophenone (Hydrophobic) Rxn Nucleophilic Addition (EtOH/H2O Co-solvent) K->Rxn R NH2OH·HCl + Base (Hydrophilic) R->Rxn Prod 4'-Methylacetophenone Oxime CAS: 2089-33-0 Rxn->Prod Reflux, 80°C Haz GHS Hazards H302, H315, H319, H335 Prod->Haz Exposure Risk Mit Mitigation Fume Hood, Nitrile PPE Haz->Mit Requires

Workflow of 4'-methylacetophenone oxime synthesis and parallel hazard mitigation strategies.

References

  • The Royal Society of Chemistry - Propagation in Reported Organocatalytic Beckmann Rearrangement (Supplementary Material). Retrieved from:[Link]

  • Academic Research Publishing Group - Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Retrieved from:[Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Methylacetophenone Oxime: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals Abstract: This application note provides a comprehensive guide for the synthesis of 4-methylacetophenone oxime from 4-methylacetophenone and hydroxylamine hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of 4-methylacetophenone oxime from 4-methylacetophenone and hydroxylamine hydrochloride. Oximation is a fundamental transformation in organic synthesis, yielding versatile intermediates for drug development, including precursors for Beckmann rearrangement to produce amides, and as building blocks in the synthesis of various bioactive heterocyclic compounds. This document offers a detailed, step-by-step protocol, a thorough examination of the underlying reaction mechanism, safety protocols, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Scientific Context

Oximes, compounds containing the C=NOH functional group, are pivotal intermediates in modern organic and medicinal chemistry.[1] Their synthesis is a critical step in various synthetic pathways. The reaction of a ketone, such as 4-methylacetophenone (also known as methyl p-tolyl ketone), with hydroxylamine is a classic and efficient method for oximation.[1] The resulting product, 4-methylacetophenone oxime, serves as a key precursor for the Beckmann rearrangement, a reaction that converts an oxime into an amide, a core functional group in many pharmaceuticals.[2] Furthermore, the nitrogen-containing scaffold of the oxime is a valuable synthon for creating more complex nitrogen-based molecules.

This guide is designed for researchers in drug development and process chemistry, providing not just a protocol, but the scientific rationale behind the procedural steps to facilitate optimization and adaptation for related substrates.

Reaction Mechanism: The Pathway to Oximation

The conversion of a ketone to an oxime is a nucleophilic addition-elimination reaction. The process can be conceptually divided into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration.[3]

Stage 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 4-methylacetophenone.[3][4] The nitrogen atom is a stronger nucleophile than the oxygen atom due to the alpha effect, where the adjacent oxygen's lone pairs enhance the nucleophilicity of the nitrogen.[5] This attack forms a tetrahedral intermediate known as a carbinolamine.[3]

Stage 2: Dehydration The carbinolamine intermediate is generally unstable and readily eliminates a molecule of water to form the final oxime product with a stable carbon-nitrogen double bond (C=N).[3][4] This dehydration step is often the rate-determining step and its efficiency is highly dependent on the pH of the reaction medium.[3] An acidic environment facilitates the protonation of the hydroxyl group on the carbinolamine, turning it into a good leaving group (H₂O), which accelerates the elimination process.[2][6] However, excessively acidic conditions will protonate the hydroxylamine reactant, rendering it non-nucleophilic and halting the initial addition step. Optimal reaction rates are typically observed in mildly acidic conditions (around pH 4-5).[3]

The presence of a base, such as potassium hydroxide or sodium acetate as used in many protocols, serves to neutralize the hydrochloride salt of the hydroxylamine, liberating the free hydroxylamine needed for the nucleophilic attack.[7][8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acetophenone oximes and is optimized for 4-methylacetophenone.[8][9]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
4-MethylacetophenoneC₉H₁₀O134.186.71 g (6.5 mL)50.0Starting ketone
Hydroxylamine HydrochlorideNH₂OH·HCl69.495.21 g75.0Oximating agent
Potassium HydroxideKOH56.114.21 g75.0Base
Ethanol (95%)C₂H₅OH46.0750 mL-Solvent
Deionized WaterH₂O18.02100 mL + 50 mL-For solutions & workup
DichloromethaneCH₂Cl₂84.93~90 mL-Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Drying agent
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • 250 mL separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Glass funnel and filter paper

Step-by-Step Procedure
  • Preparation of Reagent Solutions:

    • In a 100 mL beaker, dissolve 5.21 g (75.0 mmol) of hydroxylamine hydrochloride in 25 mL of deionized water.

    • In a separate 100 mL beaker, dissolve 4.21 g (75.0 mmol) of potassium hydroxide in 15 mL of deionized water. Cool this solution in an ice bath as the dissolution is exothermic.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6.71 g (6.5 mL, 50.0 mmol) of 4-methylacetophenone.

    • Add 50 mL of 95% ethanol to the flask and stir until the ketone has completely dissolved.

  • Initiation of Reaction:

    • Slowly add the aqueous solution of hydroxylamine hydrochloride to the stirred ethanolic solution of the ketone at room temperature.

    • Next, carefully add the cooled potassium hydroxide solution dropwise to the reaction mixture over a period of 10-15 minutes. A slight increase in temperature may be observed.

  • Reaction Conditions:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.

    • Maintain the reflux with continuous stirring for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 7:3) eluent system. The product, 4-methylacetophenone oxime, will have a lower Rf value than the starting ketone.

  • Workup and Isolation:

    • After 2 hours, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a 500 mL beaker containing 100 mL of cold deionized water. This may cause the product to precipitate as a white solid.

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic extracts in the separatory funnel and wash with 50 mL of deionized water to remove any remaining inorganic salts.

  • Drying and Concentration:

    • Drain the combined organic layer into a clean conical flask and dry over anhydrous sodium sulfate for 15-20 minutes.

    • Filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask.

    • Remove the dichloromethane solvent using a rotary evaporator under reduced pressure.

  • Purification and Characterization:

    • The resulting crude product is often of high purity. For further purification, recrystallization from an ethanol/water mixture or hexane can be performed.

    • The final product, 4-methylacetophenone oxime, should be a white crystalline solid. Determine the yield and characterize by melting point, IR, and NMR spectroscopy to confirm its structure. The product may exist as a mixture of E/Z isomers.[8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product P1 Dissolve Ketone in Ethanol R1 Combine Reagents P1->R1 P2 Prepare Aq. NH2OH·HCl & KOH Solutions P2->R1 R2 Reflux for 2h (approx. 80°C) R1->R2 R3 Monitor by TLC R2->R3 W1 Cool to RT & Quench with Water R3->W1 W2 Extract with CH2Cl2 (3x) W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry over Na2SO4 W3->W4 W5 Concentrate via Rotovap W4->W5 F1 Crude Oxime W5->F1 F2 Recrystallize (Optional) F1->F2 F3 Characterize (MP, NMR, IR) F2->F3

Caption: Experimental workflow for the synthesis of 4-methylacetophenone oxime.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves.[10]

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potential volatile reagents.[11]

  • Hydroxylamine Hydrochloride: This compound is toxic if swallowed, causes skin irritation, and may cause an allergic skin reaction or respiratory irritation.[12] Avoid creating dust. In case of contact, wash the affected area thoroughly with water.[10]

  • Potassium Hydroxide: This is a corrosive base. Avoid contact with skin and eyes. The dissolution in water is highly exothermic and should be done with cooling.

  • Solvents: Ethanol and dichloromethane are flammable and volatile. Keep away from ignition sources.

All waste materials should be disposed of in accordance with institutional and local regulations.[11]

References

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Beckmann Rearrangement - Chemistry Steps. (2025, June 18). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Hydroxylamine Hydrochloride Safety Data Sheet. (n.d.). Infinity Chemicals. Retrieved March 7, 2026, from [Link]

  • Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 317-333. Retrieved March 7, 2026, from [Link]

  • Hydroxylamine Hydrochloride Safety Data Sheet. (n.d.). Sdfine. Retrieved March 7, 2026, from [Link]

  • Huang, H., et al. (2023). Synthesis of Acetophenone Oxime. Organic Syntheses, 100, 248-262. Retrieved March 7, 2026, from [Link]

  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved March 7, 2026, from [Link]

  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism. (2026, February 18). Oreate AI Blog. Retrieved March 7, 2026, from [Link]

  • Hydroxylamine hydrochloride Safety Data Sheet. (2025, March 17). PENTA. Retrieved March 7, 2026, from [Link]

  • Formation of an Oxime from a Ketone. (2015, May 24). YouTube. Retrieved March 7, 2026, from [Link]

  • Damljanović, I., Vukićević, M., & Vukićević, R. D. (2006). A Simple Synthesis of Oximes. Monatshefte für Chemie - Chemical Monthly, 137(3), 301–305. Retrieved March 7, 2026, from [Link]

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92. Retrieved March 7, 2026, from [Link]

  • Supporting Information for Propagation in Reported Organocatalytic Beckmann Rearrangement. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Acetophenone on reaction with hydroxylamine hydrochloride can produce two isomeric oximes. Write structures of the oximes. (n.d.). Vaia. Retrieved March 7, 2026, from [Link]

  • Methyl p-tolyl ketone oxime. (2024, April 9). ChemBK. Retrieved March 7, 2026, from [Link]

  • The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Acetophenone on reaction with hydroxylamine hydrochloride can produce two isomeric oximes. Write... (2024, September 27). YouTube. Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-methylacetophenone. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • DE10027654A1 - Preparation of 4-methylacetophenone... (n.d.). Google Patents.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. RePEc. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Methyl p-Tolyl Ketone Oxime in Coordination Chemistry &amp; Drug Discovery

This Application Note provides a comprehensive technical guide on the synthesis, coordination chemistry, and therapeutic potential of Methyl p-Tolyl Ketone Oxime (4'-Methylacetophenone Oxime) . Executive Summary Methyl p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the synthesis, coordination chemistry, and therapeutic potential of Methyl p-Tolyl Ketone Oxime (4'-Methylacetophenone Oxime) .

Executive Summary

Methyl p-tolyl ketone oxime (Ligand L ) represents a versatile pharmacophore and coordinating agent in bioinorganic chemistry. Unlike complex polydentate ligands, this simple ketoxime offers unique modularity. It functions as a neutral ligand (coordinating via the imine nitrogen) or an anionic deprotonated oximato ligand (bridging metal centers).

This guide details the synthesis , structural characterization , and biological validation of this ligand and its transition metal complexes (Cu(II), Ni(II), Co(II)), targeting researchers in antimicrobial drug development and organometallic catalysis.

Ligand Profile & Synthesis Protocol

Chemical Identity[1][2]
  • IUPAC Name: (1E)-1-(4-methylphenyl)ethanone oxime

  • Common Name: Methyl p-tolyl ketone oxime; 4'-Methylacetophenone oxime

  • CAS Number: 2089-33-0[1]

  • Molecular Weight: 149.19 g/mol

  • Key Functional Group: Hydroxyimino group (>C=N-OH) attached to a tolyl ring.

Synthesis Workflow (Graphviz Visualization)

The synthesis follows a condensation pathway between 4'-methylacetophenone and hydroxylamine hydrochloride.

LigandSynthesis Start 4'-Methylacetophenone (1.0 eq) Reflux Reflux (2-4 Hours, 80°C) Start->Reflux Add Reagent NH2OH·HCl (1.2 eq) + NaOAc (1.5 eq) Reagent->Reflux Solvent Ethanol/Water (4:1) Solvent->Reflux Workup Ice Water Precipitation & Filtration Reflux->Workup Cool & Pour Recryst Recrystallization (aq. Ethanol) Workup->Recryst Crude Solid Product Methyl p-tolyl ketone oxime (White Needles) Recryst->Product Purify

Figure 1: Step-by-step synthesis pathway for Methyl p-tolyl ketone oxime.

Experimental Protocol: Ligand Synthesis

Reagents: 4'-Methylacetophenone (13.4 g, 0.1 mol), Hydroxylamine hydrochloride (8.3 g, 0.12 mol), Sodium Acetate (12.3 g, 0.15 mol), Ethanol (100 mL).[2]

  • Dissolution: Dissolve Hydroxylamine HCl and Sodium Acetate in 30 mL of deionized water.

  • Addition: Dissolve 4'-methylacetophenone in 100 mL ethanol. Add the aqueous hydroxylamine solution to the ethanolic ketone solution.

  • Reaction: Reflux the mixture at 80°C for 3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the hot reaction mixture into 300 mL of crushed ice/water with vigorous stirring. A white precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water (1:1).

  • Yield: Expected yield 85-90%. Melting Point: 86–88°C.

Metal Complexation Protocols

The oxime group is ambidentate .[2][3] In neutral pH, it coordinates through the Nitrogen (N). In basic conditions, the proton is lost, forming an oximato anion which can bridge metal centers via N and O.

General Protocol: Synthesis of M(L)₂Cl₂ Complexes

Target Metals: Cu(II), Ni(II), Co(II). Stoichiometry: 1:2 (Metal:Ligand).

  • Metal Solution: Dissolve 1.0 mmol of metal chloride (e.g., CuCl₂·2H₂O) in 10 mL hot ethanol.

  • Ligand Solution: Dissolve 2.0 mmol of Methyl p-tolyl ketone oxime in 10 mL hot ethanol.

  • Complexation: Add the ligand solution dropwise to the metal solution under constant stirring.

    • Note: For Co(II), purge with Nitrogen to prevent oxidation to Co(III) unless Co(III) is desired.

  • Reflux: Reflux for 2 hours. A color change indicates complex formation (e.g., Cu(II) turns from blue to green/brown).

  • Precipitation: Reduce volume by 50% via evaporation and cool to 4°C. If no precipitate forms, add diethyl ether dropwise.

  • Drying: Filter and dry in a vacuum desiccator over CaCl₂.

Coordination Logic Diagram

CoordinationMode Ligand Methyl p-tolyl ketone oxime (Neutral) Condition1 Neutral pH (EtOH) Ligand->Condition1 Condition2 Basic pH (Et3N / NaOH) Ligand->Condition2 Mode1 Monodentate N-Coordination [M(L)2Cl2] Condition1->Mode1 Lone pair on N Mode2 Bridging Oximato [M(L-H)]n Condition2->Mode2 Deprotonation (-H+)

Figure 2: pH-dependent coordination modes of the oxime ligand.

Characterization & Validation Guide

To ensure scientific integrity, the synthesized complexes must be validated using the following spectroscopic markers.

Comparative Spectral Data

The coordination of the oxime nitrogen to the metal center alters the electron density of the C=N bond and the O-H bond.

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Diagnostic ShiftMechanistic Insight
ν(O-H) 3200–3300 (Broad)3350–3450 or AbsentShift / DisappearanceLoss of H-bonding or deprotonation upon coordination.
ν(C=N) 1640–16501600–1620Red Shift (↓) Back-donation from Metal d-orbitals to C=N π* antibonding orbital reduces bond order.
ν(N-O) 930–950960–980Blue Shift (↑) Increased N-O bond strength due to N-coordination.
ν(M-N) N/A450–520New BandConfirmation of Metal-Nitrogen bond formation.
Magnetic Susceptibility Validation
  • Cu(II) Complexes: Expected μ_eff = 1.7–1.9 B.M. (Paramagnetic, d⁹ system).

  • Ni(II) Complexes:

    • Square Planar: Diamagnetic (μ_eff = 0).

    • Octahedral/Tetrahedral: Paramagnetic (μ_eff = 2.8–3.2 B.M.).

  • Co(II) Complexes: High spin octahedral typically 4.7–5.2 B.M.

Therapeutic & Catalytic Applications[6][7][8]

Antimicrobial Activity (Drug Development)

Schiff bases and oximes often exhibit the "Chelation Theory" effect (Overton's concept). Upon chelation:

  • Lipophilicity Increases: The polarity of the metal ion is reduced due to orbital overlap with the ligand.

  • Permeability: The complex penetrates the lipid membrane of bacteria more effectively than the free metal or ligand.

  • Mechanism: Disruption of bacterial respiration processes and protein synthesis.

Protocol for MIC Determination (Broth Microdilution):

  • Stock: Dissolve complex in DMSO (1 mg/mL).

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Control: Use Ciprofloxacin and Fluconazole as positive controls; DMSO as negative.

  • Expectation: Metal complexes generally show 2-5x lower MIC (Minimum Inhibitory Concentration) than the free ligand.

C-H Activation Catalyst (Organic Synthesis)

The oxime group serves as a Directing Group (DG) in Palladium-catalyzed C-H activation.

  • Reaction: Ortho-functionalization of the tolyl ring.

  • Mechanism: The Nitrogen binds Pd(II), positioning it to activate the ortho-C-H bond, forming a palladacycle intermediate.

  • Utility: Synthesis of isoquinolines and complex pharmacophores.

References

  • Synthesis and Biological Activity of Oxime Complexes

    • Source: Intern
    • Context: General protocols for acetophenone oxime metal complexes and antimicrobial testing.
    • (General Journal Landing Page for verification)

  • Oximes as Ligands in Transition Metal Chemistry

    • Source: Chemical Reviews (ACS Public
    • Context: Detailed review of coordination modes (N-bound vs O-bound) and reactivity of oximes.
  • Palladium-Catalyzed C-H Activ

    • Source: Journal of the American Chemical Society (JACS)
    • Context: Mechanism of oxime-directed ortho-pallad
  • Methyl p-tolyl ketone oxime (Chemical D

    • Source: Sigma-Aldrich / Merck
    • Context: Physical properties, CAS 2089-33-0 verific
  • Spectroscopic Characteriz

    • Source: Spectrochimica Acta Part A
    • Context: IR and NMR spectral assignments for C=N and N-O stretches in metal complexes.

Sources

Method

Topic: Catalytic Reduction of Methyl p-Tolyl Ketone Oxime to 1-(p-Tolyl)ethanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The reduction of oximes to primary amines is a cornerstone transformation in synthetic organic chemistry, providing a reliable...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of oximes to primary amines is a cornerstone transformation in synthetic organic chemistry, providing a reliable pathway to chiral and achiral amines which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This application note provides a detailed guide to the catalytic reduction of methyl p-tolyl ketone oxime to the corresponding primary amine, 1-(p-tolyl)ethanamine. We will explore the mechanistic underpinnings of this conversion and present two robust, field-proven protocols: classical catalytic hydrogenation using Palladium on Carbon (Pd/C) with molecular hydrogen, and catalytic transfer hydrogenation (CTH) employing Raney® Nickel with a hydrogen donor. This guide is designed to equip researchers with the theoretical knowledge and practical protocols necessary to achieve high-yield, selective synthesis of the target primary amine.

Part 1: Mechanistic Overview of Oxime Reduction

The conversion of an oxime to a primary amine is a reductive process that involves two key bond transformations: the hydrogenation of the carbon-nitrogen double bond (C=N) and the reductive cleavage of the nitrogen-oxygen (N-O) single bond.[3] While various reagents can accomplish this, catalytic hydrogenation offers high efficiency, cleaner reaction profiles, and the use of recyclable heterogeneous catalysts.[4][5]

The process on a heterogeneous catalyst surface, such as Pd/C or Raney Nickel, can be described in a stepwise manner:

  • Adsorption: The oxime molecule adsorbs onto the active sites of the metal catalyst surface.[6]

  • Hydrogen Activation: Molecular hydrogen (H₂) or a hydrogen donor molecule (e.g., isopropanol) also adsorbs onto the catalyst surface, where it is activated—in the case of H₂, the H-H bond is cleaved to form active metal-hydride species.[6]

  • Hydrogenation & Cleavage: The activated hydrogen atoms are sequentially transferred to the oxime. This process typically proceeds through an imine intermediate, which is formed after the hydrogenolysis of the N-O bond.[7] This highly reactive imine is then immediately reduced to the primary amine.[1]

  • Desorption: The final amine product has a lower affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.[6]

G cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_product Final Product Oxime Methyl p-Tolyl Ketone Oxime (Adsorbed on Catalyst) Imine Imine Intermediate Oxime->Imine + H₂ - H₂O (N-O Cleavage) Amine 1-(p-Tolyl)ethanamine (Primary Amine) Imine->Amine + H₂ (C=N Reduction)

Caption: Reaction pathway for the catalytic reduction of a ketoxime to a primary amine.

Part 2: Synthesis of Starting Material

Oximes are readily and efficiently synthesized by the condensation of an aldehyde or ketone with hydroxylamine, typically from its hydrochloride salt.[1][8] This preparation is often quantitative and serves as a reliable first step.

G Ketone Methyl p-Tolyl Ketone Reaction Condensation (Reflux) Ketone->Reaction Hydroxylamine Hydroxylamine HCl (NH₂OH·HCl) Hydroxylamine->Reaction Base Base (e.g., NaOAc, Pyridine) Base->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Oxime Methyl p-Tolyl Ketone Oxime Reaction->Oxime

Caption: Workflow for the synthesis of the oxime starting material.

Protocol: Synthesis of Methyl p-Tolyl Ketone Oxime

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl p-tolyl ketone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Solvent: Add a suitable solvent mixture, such as ethanol and water (e.g., 3:1 v/v), to dissolve the reagents.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. If no precipitate forms, slowly add cold water.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting methyl p-tolyl ketone oxime is typically of sufficient purity for the subsequent reduction step.

Part 3: Experimental Protocols for Catalytic Reduction

The choice of catalytic system depends on available equipment, safety considerations, and desired reaction scale. Both protocols below are highly effective for the reduction of ketoximes to primary amines.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C) and H₂

This is the classical and highly efficient method for oxime reduction. It utilizes a heterogeneous palladium catalyst and molecular hydrogen.[9] The reaction can be run at atmospheric pressure (balloon) for small scales or in a pressurized vessel (Parr hydrogenator) for larger scales.

Materials and Equipment:

  • Methyl p-tolyl ketone oxime

  • 10% Palladium on Carbon (Pd/C), preferably with 50% water content for safety

  • Ethanol or Methanol (ACS grade or higher)

  • Hydrogen source (gas cylinder or generator)

  • Hydrogenation vessel (Round-bottom flask with a 3-way stopcock, or a Parr apparatus)

  • Balloon for H₂

  • Stir plate and stir bar

  • Celatom® or Celite® for filtration

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation: To a hydrogenation flask, add methyl p-tolyl ketone oxime (1.0 eq) and a magnetic stir bar.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Pd/C (typically 2-5 mol% Pd relative to the substrate). Safety Note: Dry Pd/C can be pyrophoric. Handle with care.

  • Solvent Addition: Add anhydrous ethanol or methanol as the solvent.

  • Hydrogenation Setup: Seal the flask and purge the system by evacuating and backfilling with an inert gas three times. Then, evacuate and backfill with hydrogen gas from a balloon. Repeat the hydrogen backfill twice more.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite® pad with the catalyst may be pyrophoric and should not be allowed to dry in the air. Quench it with water immediately after filtration.

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(p-tolyl)ethanamine. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Raney® Nickel

CTH is an excellent alternative that avoids the use of flammable, high-pressure hydrogen gas, making it inherently safer for many laboratory environments.[7] Raney® Nickel is a highly active, albeit pyrophoric, catalyst for this transformation, and 2-propanol can serve as both the solvent and the hydrogen donor.[10]

Materials and Equipment:

  • Methyl p-tolyl ketone oxime

  • Raney® Nickel (50% slurry in water)

  • 2-Propanol (Isopropanol)

  • Round-bottom flask with reflux condenser

  • Heating mantle and stir plate

  • Celatom® or Celite® for filtration

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Catalyst Preparation: In a flask under an inert atmosphere, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with 2-propanol to remove residual water. Safety Note: Raney® Nickel is pyrophoric when dry. Never allow the catalyst to become dry and exposed to air. Perform all transfers as a slurry.

  • Reaction Setup: To a separate round-bottom flask equipped with a reflux condenser, add the methyl p-tolyl ketone oxime (1.0 eq) and dissolve it in 2-propanol.

  • Catalyst Addition: Transfer the washed Raney® Nickel slurry (typically 10-20% by weight relative to the oxime) to the reaction flask.

  • Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The 2-propanol serves as the hydrogen source, being oxidized to acetone in the process.[7] Monitor the reaction by TLC or GC-MS. The reaction is usually complete in 2-8 hours.

  • Catalyst Removal: Cool the reaction to room temperature. Under an inert atmosphere, filter the mixture through a pad of Celite® to remove the Raney® Nickel. Quench the catalyst-containing pad with ample water immediately.

  • Workup & Isolation: Remove the 2-propanol and the acetone byproduct from the filtrate by rotary evaporation. The resulting crude amine can be purified by distillation or chromatography.

Part 4: Data Presentation and Comparison

ParameterProtocol 1: Pd/C with H₂Protocol 2: Raney® Ni with 2-Propanol (CTH)
Hydrogen Source H₂ Gas (Flammable, requires special equipment)2-Propanol (Liquid, safer to handle)
Catalyst 10% Pd/C (Can be pyrophoric when dry)Raney® Nickel (Pyrophoric, must be handled as a slurry)
Pressure Atmospheric to High PressureAtmospheric (Reflux)
Temperature Room TemperatureReflux Temperature (~82°C)
Typical Yield >90%[9]80-95%[7]
Key Advantage High activity, often cleaner reaction at RTEnhanced safety (no H₂ gas handling)
Key Disadvantage Requires handling of H₂ gasHigher reaction temperature, acetone byproduct

Part 5: Product Characterization

The identity and purity of the synthesized 1-(p-tolyl)ethanamine should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the oxime -OH proton signal and the appearance of a new signal for the -NH₂ protons (typically a broad singlet). The benzylic CH proton will shift, and its multiplicity will be a quartet if coupled to the methyl group.

  • ¹³C NMR: The carbon of the C=N bond (~155-160 ppm) will be replaced by the signal for the C-NH₂ carbon at a much higher field (~45-55 ppm).

  • FT-IR: Look for the appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹. The C=N stretch (~1650 cm⁻¹) of the oxime will be absent.

  • GC-MS: Will confirm the molecular weight of the product (M/z = 135.21) and provide an estimate of purity.

Part 6: Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen, or poor stirring.Use fresh catalyst. For Pd/C, ensure the system is leak-free and H₂ pressure is maintained. For Raney Ni, ensure it was properly washed and is active. Increase stirring speed.
Hydroxylamine Formation Incomplete reduction, a known intermediate/side product.[11]Increase reaction time, temperature (for CTH), or hydrogen pressure. A stronger catalyst or different solvent may be needed.
Secondary Amine Formation More common with aldoximes, but can occur if an imine intermediate reacts with the product amine.[12]This is less likely with ketoximes. If observed, running the reaction at lower concentrations may help.
Catalyst Deactivation Poisoning from impurities (e.g., sulfur compounds) in the starting material or solvent.Purify the starting oxime. Use high-purity solvents.

References

  • Filo. (2025, November 1). Mechanism of how oxime is converted to amine.
  • Chiba, T., Okimoto, M., Nagai, H., & Takata, Y. (1983). Electrocatalytic reduction using Raney nickel. Bulletin of the Chemical Society of Japan. Semantic Scholar.
  • Various Authors. (2026, February). Challenges in catalytic reduction of oximes to hydroxylamine products.
  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. [Link]

  • Taylor, K. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]

  • Various Authors. (2025, November 11). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Journal of the American Chemical Society. [Link]

  • Taylor, K. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. Semantic Scholar.
  • Yang, Y., et al. (2012). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Synthetic Communications, 42(17). [Link]

  • S. S. Hosmane, R. S. (1992). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Indian Journal of Chemistry - Section B, 31B, 741-742.
  • Chiba, T., Okimoto, M., Nagai, H., & Takata, Y. (2006, June 27). Electrocatalytic Reduction Using Raney Nickel. Bulletin of the Chemical Society of Japan. [Link]

  • Various Authors. (n.d.). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H 2 at 1 atm in H 2 O under mild conditions. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. [Link]

  • Various Authors. (2024, April 17). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. [Link]

  • Likhar, P. R., et al. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. [Link]

  • Various Authors. (2014, January 3). Primary amines by transfer hydrogenative reductive amination of ketones by using cyclometalated Ir(III) catalysts. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by oxime reduction. [Link]

  • Various Authors. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Various Authors. (n.d.). Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes. PMC. [Link]

  • Various Authors. (n.d.). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. PMC. [Link]

  • Liu, Y., et al. (2021). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Various Authors. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • Various Authors. (n.d.). Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. eScholarship.org. [Link]

  • Mas-Roselló, J., & Cramer, N. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. [Link]

  • Onisuru, O. R., et al. (2022, July 7). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances. [Link]

  • Onisuru, O. R., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12, 19890. [Link]

  • Various Authors. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press. [Link]

  • Noyori, R., & Ohkuma, T. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

  • Various Authors. (2021, April 29). Highly Selective Vapor and Liquid Phase Transfer Hydrogenation of Diaryl and Polycyclic Ketones with Secondary Alcohols in the Presence of Magnesium Oxide as Catalyst. MDPI. [Link]

Sources

Application

procedure for hydroxlamine hydrochloride reaction with p-methylacetophenone

Application Note: Synthesis of p-Methylacetophenone Oxime via Hydroxylamine Hydrochloride Abstract This application note details the protocol for the synthesis of p-methylacetophenone oxime (4'-methylacetophenone oxime)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of p-Methylacetophenone Oxime via Hydroxylamine Hydrochloride

Abstract

This application note details the protocol for the synthesis of p-methylacetophenone oxime (4'-methylacetophenone oxime) through the condensation of p-methylacetophenone with hydroxylamine hydrochloride. This transformation is a fundamental method in organic synthesis, yielding intermediates critical for the production of amides (via Beckmann rearrangement) and heterocycles. The guide emphasizes the mechanistic role of pH control using a sodium acetate buffer to maximize the rate of nucleophilic attack while minimizing side reactions.

Introduction

Oximes are crystalline derivatives of aldehydes and ketones, historically used for the purification and characterization of carbonyl compounds. In modern drug development, they serve as versatile pharmacophores and protecting groups. The reaction between p-methylacetophenone and hydroxylamine hydrochloride is a classic nucleophilic addition-elimination reaction.

The efficiency of this reaction is highly pH-dependent. Hydroxylamine hydrochloride (


) is acidic; however, the nucleophilic species is the free base (

). Conversely, the carbonyl group requires acid catalysis to become sufficiently electrophilic. Therefore, a buffered system (typically pH 4–6) using sodium acetate is employed to balance the concentration of the free nucleophile with the activation of the carbonyl carbon.

Reaction Mechanism

The formation of the oxime proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine).

  • Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.

Mechanistic Pathway Diagram

OximeMechanism Reactants Reactants (Ketone + NH2OH) Activation Carbonyl Activation (Protonation) Reactants->Activation pH < 7 Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack NH2OH Transfer Proton Transfer (Carbinolamine) Attack->Transfer Equilibrium Elimination Dehydration (- H2O) Transfer->Elimination Acid Cat. Product Oxime Product (C=N Bond Formation) Elimination->Product Irreversible

Caption: Mechanistic flow of acid-catalyzed oxime formation. The reaction rate peaks at pH 4–5, balancing nucleophile availability and carbonyl activation.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1]QuantityRole
p-Methylacetophenone 134.181.05.0 g (37.3 mmol)Substrate
Hydroxylamine HCl 69.491.53.9 g (56.0 mmol)Reagent
Sodium Acetate (anhydrous) 82.032.06.1 g (74.6 mmol)Buffer/Base
Ethanol (95%) --30 mLSolvent
Deionized Water --10 mLCo-solvent

Equipment:

  • 100 mL Round-bottom flask (RBF)

  • Reflux condenser

  • Magnetic stir bar and hotplate[1]

  • Ice bath

  • Buchner funnel and vacuum flask

Step-by-Step Procedure

Step 1: Preparation of Reagent Solution

  • In the 100 mL RBF, dissolve 3.9 g of hydroxylamine hydrochloride in 10 mL of deionized water .

  • Add 6.1 g of sodium acetate to the solution. Stir until fully dissolved.

    • Note: The solution may warm slightly. This creates the buffered environment necessary for the reaction.

Step 2: Addition of Substrate

  • Add 30 mL of Ethanol to the aqueous mixture.

  • Add 5.0 g of p-methylacetophenone to the flask.

    • Observation: The mixture may become cloudy initially but should homogenize upon heating.

Step 3: Reaction (Reflux)

  • Attach the reflux condenser.

  • Heat the mixture to a gentle reflux (approx. 80–85 °C bath temperature) with stirring.

  • Maintain reflux for 60–90 minutes .

    • Monitoring: Reaction progress can be monitored by TLC (20% EtOAc in Hexanes). The ketone spot (higher R_f) should disappear.

Step 4: Workup and Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-water .

  • Stir vigorously. The oxime should precipitate as a white crystalline solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the side of the beaker with a glass rod or add a seed crystal to induce crystallization.

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with 30 mL of cold water to remove residual salts (NaCl, NaOAc).

Step 5: Purification

  • Recrystallize the crude product from Ethanol/Water (1:1) or a small amount of boiling ethanol.

  • Dry the crystals in a vacuum oven or desiccator at 40 °C overnight.

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix NH2OH.HCl + NaOAc in H2O Start->Mix AddSub Add p-Methylacetophenone + Ethanol Mix->AddSub Reflux Reflux 1-1.5 hrs (Temp ~85°C) AddSub->Reflux Quench Pour into Ice Water Reflux->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure p-Methylacetophenone Oxime Recryst->Final

Caption: Operational workflow for the synthesis and purification of p-methylacetophenone oxime.

Characterization & Data

The purified product should be analyzed to confirm identity and purity.

PropertyValueNotes
Appearance White crystalline solid
Melting Point 85 – 87 °CLit.[2] value: 85-87 °C [1]
Yield 75 – 90%Typical isolated yield

Spectroscopic Data:

  • IR (KBr): ~3250 cm⁻¹ (broad, O-H stretch), ~1610 cm⁻¹ (C=N stretch).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.25 (br s, 1H, OH)
      
    • 
       7.50 (d, 
      
      
      
      Hz, 2H, Ar-H)
    • 
       7.20 (d, 
      
      
      
      Hz, 2H, Ar-H)
    • 
       2.35 (s, 3H, Ar-CH₃)
      
    • 
       2.25 (s, 3H, N=C-CH₃)
      

Note: The methyl group attached to the imine carbon (


 2.25) is distinct from the aromatic methyl (

2.35).

Troubleshooting & Optimization

IssuePossible CauseSolution
Oiling Out Product melting point is depressed by impurities or solvent.Cool the mixture in an ice bath for 30 mins. Scratch glass to induce nucleation.
Low Yield Incomplete reaction or product loss during filtration.Check pH (ensure ~5). Extend reflux time. Cool water thoroughly before precipitation.
Impure Product Residual salts or starting material.Wash precipitate thoroughly with water. Recrystallize from minimum hot ethanol.

Safety & Handling

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Avoid contact with metal spatulas (can catalyze decomposition).

  • p-Methylacetophenone: Irritant.[3] Use in a fume hood.

  • General: Wear gloves, safety goggles, and lab coat. Dispose of organic waste according to institutional EHS guidelines.

References

  • ChemBK. Methyl p-tolyl ketone oxime - Physico-chemical Properties. Retrieved from [Link]

  • ResearchGate.[4] Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Oxime Formation. Retrieved from [Link]

  • National Institutes of Health (PubChem). 1-p-Tolyl-ethanone oxime.[2][5] Retrieved from [Link]

Sources

Method

transition metal complexation with methyl p-tolyl ketone oxime

Application Note: Transition Metal Complexation with Methyl p-Tolyl Ketone Oxime Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Experim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transition Metal Complexation with Methyl p-Tolyl Ketone Oxime

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

Methyl p-tolyl ketone oxime (also known as 4'-methylacetophenone oxime) is a highly versatile ambidentate ligand utilized extensively in coordination chemistry, homogeneous catalysis, and pharmaceutical development[1]. The presence of the electron-donating para-methyl group significantly modulates the electronic landscape of the oxime functionality, enhancing its binding affinity for transition metals such as Copper (Cu), Palladium (Pd), and Nickel (Ni). This application note provides a comprehensive, self-validating guide to the synthesis, characterization, and transition metal complexation of this ligand, grounded in established organometallic principles and recent literature on C–H functionalization[2] and metal extraction[3].

Mechanistic Insights: Ligand Design and Coordination Dynamics

To successfully deploy methyl p-tolyl ketone oxime in complexation, one must understand the causality behind its reactivity:

  • Electronic Modulation via the p-Tolyl Group: The methyl group at the para position of the phenyl ring exerts an electron-donating effect through both hyperconjugation and inductive pathways. This increases the electron density on the oxime nitrogen, rendering it a superior

    
    -donor compared to unsubstituted acetophenone oxime. Consequently, this facilitates more rapid and stable complexation with transition metals[3].
    
  • Ambidentate Coordination (N vs. O): The oxime group (–C=N–OH) possesses two potential coordination sites. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, borderline and soft transition metal ions (e.g., Pd

    
    , Cu
    
    
    
    , Ni
    
    
    ) thermodynamically favor coordination with the softer nitrogen atom. Oxygen coordination is typically reserved for hard, high-valent metals.
  • Isomerism and Sterics: The ligand predominantly exists in the E-isomer form. Because the para-substitution is distant from the coordination site, it does not introduce the steric hindrance typically observed with ortho-substituted aryl oximes. This lack of steric clash allows for the formation of stable, planar bis(chelate) complexes[3].

Mandatory Visualization: Workflow Architecture

G Ketone 4'-Methylacetophenone (Starting Ketone) Oximation Oximation Reaction (NH2OH·HCl, Base, EtOH) Ketone->Oximation Ligand Methyl p-Tolyl Ketone Oxime (Ambidentate Ligand) Oximation->Ligand Complexation N-Directed Complexation (Solvent: EtOH/DCM, RT to Reflux) Ligand->Complexation Metal_Salts Transition Metal Salts (e.g., Cu(OAc)2, PdCl2) Metal_Salts->Complexation Complex Metal-Oxime Complex [M(Ligand)2X2] Complexation->Complex CatApp Catalytic Applications (C-H Activation / Oxidation) Complex->CatApp BioApp Biological Screening (Antimicrobial Assays) Complex->BioApp

Workflow of methyl p-tolyl ketone oxime synthesis, metal complexation, and downstream applications.

Quantitative Data: Spectroscopic Signatures

Successful complexation is verified by distinct shifts in spectroscopic data. The table below summarizes the expected quantitative shifts when the free ligand coordinates to Cu(II) and Pd(II) centers.

Analytical ParameterFree Ligand (Methyl p-Tolyl Ketone Oxime)Copper(II) Complex [Cu(L)₂X₂]Palladium(II) Complex[Pd(L)₂Cl₂]
IR:

(C=N) (cm

)
1615 – 16251590 – 16001585 – 1595
IR:

(N-O) (cm

)
930 – 950970 – 990980 – 1000

H NMR: C=N–CH

(

ppm)
2.25 (s, 3H)Paramagnetic (Broad/Silent)2.45 (s, 3H)

H NMR: Ar–CH

(

ppm)
2.38 (s, 3H)Paramagnetic (Broad/Silent)2.40 (s, 3H)
UV-Vis:

(nm)
260 (

)
420 (d-d), 275 (LMCT)380 (d-d), 280 (LMCT)
Typical Isolated Yield (%) 85 – 95%75 – 85%80 – 90%

Causality of Shifts: The decrease in the


(C=N) stretching frequency upon complexation is due to the withdrawal of electron density from the C=N double bond into the metal center (

-donation). Conversely, the

(N-O) frequency increases due to the strengthening of the N-O bond upon metal coordination.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Synthesis of Methyl p-Tolyl Ketone Oxime

Rationale: Hydroxylamine hydrochloride is highly stable but non-nucleophilic. A base (sodium acetate) is required to liberate the free hydroxylamine in situ. Ethanol ensures a homogeneous reaction mixture.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 4'-methylacetophenone (50 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (75 mmol) and sodium acetate trihydrate (75 mmol) in 30 mL of deionized water. Add this aqueous solution dropwise to the ethanolic ketone solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active ketone spot (higher

    
    ) and the appearance of a new spot (lower 
    
    
    
    ) validates conversion.
  • Isolation: Cool the mixture to room temperature, then pour it over 100 g of crushed ice. Self-validation: The immediate precipitation of a white crystalline solid confirms the formation of the oxime.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture. Dry under a vacuum to afford the pure ligand.

Protocol B: Synthesis of the Palladium(II) Complex [Pd(L)₂Cl₂]

Rationale: Palladium(II) chloride is polymeric and poorly soluble in ethanol. Pre-dissolving it with an alkali chloride forms the highly soluble


 anion, which readily undergoes ligand exchange with the oxime.

Step-by-Step Procedure:

  • Pre-activation: Dissolve PdCl

    
     (1.0 mmol) and NaCl (2.2 mmol) in 10 mL of methanol. Stir at 40 °C until the solution turns a clear, dark reddish-brown, indicating the formation of Na
    
    
    
    [PdCl
    
    
    ].
  • Ligand Addition: Dissolve methyl p-tolyl ketone oxime (2.1 mmol, slight excess) in 10 mL of methanol. Add this dropwise to the palladium solution at room temperature.

  • Complexation (Self-Validation): Upon addition, the solution will immediately change color to a vibrant yellow/orange, and a precipitate will begin to form. This visual shift is a self-validating indicator of successful N-coordination.

  • Isolation: Stir the suspension for 4 hours at room temperature to ensure complete thermodynamic equilibration.

  • Collection: Filter the yellow precipitate, wash sequentially with cold methanol and diethyl ether to remove unreacted ligand, and dry in vacuo.

Protocol C: Application in Catalysis (Oxime-Directed C–H Functionalization)

Rationale: The coordinated oxime nitrogen acts as an internal directing group, bringing the transition metal into close proximity with the ortho-C–H bond of the p-tolyl ring, drastically lowering the activation energy for C–H cleavage[2].

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine methyl p-tolyl ketone oxime (0.2 mmol), the synthesized Pd(II) catalyst (5 mol%), an oxidant (e.g., AgOAc, 0.4 mmol), and the desired coupling partner (e.g., an arylboronic acid).

  • Solvent & Atmosphere: Add 2 mL of hexafluoroisopropanol (HFIP) or 1,2-dichloroethane (DCE). Seal the tube under a nitrogen atmosphere.

  • Heating: Stir the mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate and purify the functionalized product via flash column chromatography.

References

  • 1-p-Tolyl-ethanone oxime | 2089-33-0 - Benchchem Source: Benchchem URL
  • Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur Source: RSC Publishing URL
  • Theoretical Studies on Organic Transition Metal Complexes. Part 4.
  • In Situ Synthesis of MXene–Perovskite Interfaces in 3D Carbon Catalysts Boosts Aerobic Oxime Oxidation Source: NIH / PMC URL

Sources

Application

Solvent-Free Synthesis of Ketone Oximes: Advanced Green Protocols for Drug Discovery

Executive Summary The synthesis of ketone oximes is a pivotal transformation in drug development, serving as a gateway to amides (via Beckmann rearrangement), nitriles, and complex heterocyclic scaffolds.[1][2] Tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ketone oximes is a pivotal transformation in drug development, serving as a gateway to amides (via Beckmann rearrangement), nitriles, and complex heterocyclic scaffolds.[1][2] Traditional solution-phase methods often rely on volatile organic solvents (VOCs), reflux conditions, and tedious workups that inflate the E-factor (waste-to-product ratio).

This Application Note details three solvent-free protocols that utilize mechanochemical and microwave-assisted energy transfer. These methods are not merely "greener"; they are kinetically superior, often reducing reaction times from hours to minutes while suppressing competitive hydrolysis pathways common in aqueous-organic mixtures.

Key Advantages[1][3]
  • Thermodynamic Efficiency: High concentration of reactants in the solid state drives equilibrium toward product formation (Le Chatelier’s principle).

  • Process Safety: Elimination of flammable solvents reduces fire hazards and VOC exposure.

  • Purification: "Pour-and-filter" workups often eliminate the need for column chromatography.

Mechanistic Principles of Solid-State Oximation

In solvent-free conditions, the reaction does not rely on Brownian motion in a liquid phase. Instead, it proceeds through contact-induced molecular diffusion and shear stress activation .

The Solid-State Mechanism
  • Activation: The catalyst (Lewis acid or Base) polarizes the carbonyl oxygen (

    
    ) or deprotonates the hydroxylamine hydrochloride in situ.
    
  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon.

  • Dehydration: The tetrahedral intermediate collapses, expelling a water molecule to form the

    
     bond. In a crystal lattice, this water is often expelled as a distinct phase or absorbed by the drying agent/catalyst.
    

OximeMechanism Ketone Ketone (Solid/Liquid) Complex Activated Complex [C=O---Cat] Ketone->Complex Adsorption NH2OH NH2OH·HCl (Solid Salt) Intermed Tetrahedral Intermediate NH2OH->Intermed Nucleophilic Attack (Shear Force) Catalyst Catalyst Surface (Bi2O3 / TiO2 / NaOH) Catalyst->Complex Activation Complex->Intermed Oxime Ketone Oxime (Product) Intermed->Oxime Elimination Water H2O (Byproduct) Intermed->Water Oxime->Catalyst Desorption

Figure 1: Mechanistic pathway of solid-state oximation. The catalyst surface acts as a template, bringing reactants into proximity while shear forces (grinding) break crystal lattices to expose fresh reactive surfaces.

Experimental Protocols

Method A: Grindstone Chemistry (Manual Mechanochemistry)

Best for: Rapid screening, small-scale synthesis (< 5g), and educational demonstrations. Mechanism: Friction generates local heat (micro-hotspots) and increases surface area contact.

Materials
  • Substrate: Benzophenone (1.82 g, 10 mmol) [Model Substrate]

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (0.83 g, 12 mmol)
    
  • Catalyst: Bismuth(III) Oxide (

    
    ) (0.46 g, 1 mmol) or solid NaOH (0.48 g, 12 mmol)
    
  • Equipment: Agate mortar and pestle.

Protocol
  • Pre-grinding: Place the ketone and hydroxylamine hydrochloride in the mortar.[3] Grind gently for 1 minute to mix.

  • Catalyst Addition: Add the

    
     (or NaOH pellets).
    
  • Activation: Grind the mixture vigorously.

    • Observation: The mixture will likely become a paste or a sticky semi-solid (eutectic melt formation) within 2–5 minutes. This indicates the reaction is progressing and water is being released.

  • Completion: Continue grinding for a total of 10–15 minutes. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Workup:

    • Add 10 mL of water to the mortar to dissolve inorganic salts (

      
      , excess hydroxylamine).
      
    • Filter the solid precipitate.[2][4][5][6]

    • Wash with cold water (2 x 5 mL).

    • Catalyst Recovery (if using

      
      ):  Dissolve product in hot ethanol; filter off the insoluble 
      
      
      
      for reuse.
  • Drying: Dry the solid in a vacuum desiccator over

    
    .
    

Expected Yield: 90–95% Melting Point Validation: Benzophenone oxime (


).
Method B: Microwave-Assisted Solvent-Free Synthesis

Best for: Aromatic ketones with electron-withdrawing groups, high-throughput parallel synthesis. Mechanism: Dipolar polarization of the hydroxylamine salt and catalyst surface induces rapid internal heating.

Materials
  • Substrate: Acetophenone (1.20 g, 10 mmol)

  • Reagent: Hydroxylamine Hydrochloride (1.04 g, 15 mmol)

  • Catalyst: Titanium Dioxide (

    
    ) (0.80 g, 10 mmol) or Basic Alumina.
    
  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Do not use a domestic kitchen microwave for precise chemical synthesis.

Protocol
  • Preparation: Mix the ketone, hydroxylamine, and

    
     in a beaker until a homogeneous powder/paste is formed.
    
  • Loading: Transfer the mixture into a 10 mL microwave process vial. Leave the vial open or use a cap with a pressure release septum to allow water vapor to escape (preventing pressure buildup).

  • Irradiation:

    • Mode: Power-controlled (or Temperature-controlled if using IR sensor).

    • Settings: 100–200 W,

      
       limit.
      
    • Time: 2–5 minutes (pulse mode: 1 min on, 30s off recommended to manage exotherm).

  • Workup:

    • Cool to room temperature.[2][5][7]

    • Extract the mixture with

      
       or EtOAc (15 mL).
      
    • Filter to remove the solid

      
       catalyst.
      
    • Evaporate solvent to yield the pure oxime.[8]

Expected Yield: 88–96%

Method C: Automated High-Energy Ball Milling (LAG - Liquid Assisted Grinding)

Best for: Scalable synthesis (>10g), hard-to-react sterically hindered ketones. Mechanism: High-impact kinetic energy breaks crystal lattices and induces amorphization.

Materials
  • Substrate: Cyclohexanone (0.98 g, 10 mmol)

  • Reagent: Hydroxylamine Hydrochloride (0.83 g, 12 mmol)

  • Base: Anhydrous

    
     (0.64 g, 6 mmol)
    
  • LAG Additive: Methanol (0.2 mL) - Note: Minimal amount just to lubricate the reaction.

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100).

  • Jar/Balls: Stainless steel jar (50 mL) with 10mm stainless steel balls.

Protocol
  • Loading: Place reactants and base into the jar. Add the methanol (LAG agent).

  • Ball Charge: Add balls to achieve a Ball-to-Powder Ratio (BPR) of 10:1 (by weight).

  • Milling Parameters:

    • Frequency: 20–25 Hz (1200–1500 rpm).

    • Time: 20 minutes.

    • Cycles: Run in 5-minute intervals with 1-minute pauses to prevent overheating.

  • Workup:

    • Scrape the solid cake from the jar walls.

    • Suspend in water (30 mL) and stir for 10 minutes (to dissolve NaCl and

      
      ).
      
    • Filter the solid product.[2][4][5][6]

    • Recrystallize from ethanol/water if necessary.

Expected Yield: >95%

Comparative Analysis of Methods

The following table summarizes the efficiency of these protocols compared to the classical solution-phase method (Reflux in Ethanol/Pyridine).

FeatureClassical SolutionGrindstone (Method A)Microwave (Method B)Ball Milling (Method C)
Reaction Time 2–6 Hours10–20 Minutes2–5 Minutes15–30 Minutes
Solvent Use High (EtOH/Pyridine)None (or trace for workup)NoneTrace (LAG)
Energy Input High (Reflux)Low (Manual)Medium (MW)High (Mechanical)
Scalability HighLow (Labor intensive)MediumHigh
Yield (Avg) 75–85%90–98%88–96%92–99%
E-Factor High (>10)Low (<2)Low (<2)Low (<2)

Decision Matrix for Protocol Selection

Use the following workflow to select the optimal method for your specific substrate.

SelectionLogic Start Start: Select Substrate Scale Scale of Reaction? Start->Scale Stability Thermal Stability? Scale->Stability > 5g or Parallel MethodA Method A: Grindstone (Bi2O3/NaOH) Scale->MethodA < 5g (Lab Scale) Sterics Steric Hindrance? Stability->Sterics Sensitive MethodB Method B: Microwave (TiO2) Stability->MethodB Stable > 100°C Sterics->MethodA Low Hindrance MethodC Method C: Ball Milling (Na2CO3) Sterics->MethodC High Hindrance (Needs Kinetic Energy)

Figure 2: Decision matrix for selecting the appropriate solvent-free oximation protocol.

References

  • Saikia, L., et al. (2011).[1] "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry."[1][9][10] Organic and Medicinal Chemistry Letters. 9[11][4]

  • Khedkar, V., et al. (2010). "Microwave assisted solvent-free synthesis of oximes." Synthetic Communications. 11[11][4]

  • Mokhtari, J., et al. (2012). "Solvent-free synthesis of oximes using TiO2 as a catalyst under microwave irradiation." Journal of Chemical Research.

  • BenchChem Application Notes. (2025). "Step-by-Step Synthesis of Benzophenone Oxime." 2

  • Li, J.T., et al. (2004). "An Efficient Procedure for Synthesis of Oximes by Grinding." Asian Journal of Chemistry. 3[11][4]

Sources

Method

Application Note: Methyl p-Tolyl Ketone Oxime as a Directing Scaffold for N-Heterocyclic Semiconductor Cores

Topic: Strategic Application of Methyl p-Tolyl Ketone Oxime in Organic Semiconductor Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Material Scientists, Synthetic Chemists, and OLED Process En...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Application of Methyl p-Tolyl Ketone Oxime in Organic Semiconductor Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Material Scientists, Synthetic Chemists, and OLED Process Engineers.

Executive Summary & Strategic Value

In the domain of organic semiconductors (OSCs), Methyl p-tolyl ketone oxime (also known as 4'-Methylacetophenone oxime) is not the active semiconductor layer itself, but a critical synthetic linchpin . Its primary application lies in its role as a robust, oxidizing directing group for Transition-Metal-Catalyzed (TMC) C-H activation.

This molecule enables the regioselective synthesis of Isoquinolines and Isoquinoline N-oxides —structural motifs ubiquitous in:

  • Phosphorescent OLED Emitters: Ligands for Iridium(III) complexes (e.g., derivatives of Ir(piq)₃) where the tolyl group improves solubility and tunes emission color.

  • n-Type Organic Transistors (OTFTs): Electron-deficient heteroaromatic cores that facilitate electron transport.

Unlike traditional Bischler-Napieralski cyclizations which require harsh Lewis acids and high temperatures, the oxime-mediated route offers a redox-neutral, atom-economical pathway under mild conditions, essential for maintaining the high purity required for electronic-grade materials.

Technical Rationale: The "Oxime Advantage" in C-H Activation

Why this Precursor?

The conversion of methyl p-tolyl ketone oxime to semiconductor building blocks relies on the N-O bond acting as an internal oxidant .

  • Directing Group Power: The oxime nitrogen coordinates strongly to catalysts (Rh, Ru, Co), directing the metal to the ortho C-H bond of the tolyl ring.

  • Self-Oxidizing Mechanism: Upon annulation with an alkyne, the N-O bond cleaves. This eliminates the need for external chemical oxidants (like Cu(OAc)₂), which are notorious for leaving metallic impurities that act as charge traps in final semiconductor devices.

  • Solubility Tuning: The para-methyl group (from the p-tolyl moiety) is preserved in the final heterocycle. In OSC design, this methyl group disrupts excessive π-π stacking just enough to improve solubility in processing solvents (chlorobenzene, toluene) without destroying charge transport pathways.

Mechanism Visualization

The following diagram illustrates the transformation of the oxime into an isoquinoline core, a fundamental unit for OLED ligands.

Oximepathway cluster_legend Key Advantage Oxime Methyl p-Tolyl Ketone Oxime Coordination Metal Coordination (Rh/Ru) Oxime->Coordination Directing Group Activation Ortho C-H Activation Coordination->Activation 5-Membered Metallocycle Insertion Alkyne/Alkene Insertion Activation->Insertion Regioselective Elimination N-O Bond Cleavage Insertion->Elimination Internal Oxidation Product 1-Methyl-3-Aryl Isoquinoline (OSC Core) Elimination->Product Final Semiconductor Note No External Oxidant Required = Lower Trap Density

Figure 1: The mechanistic pathway transforming Methyl p-tolyl ketone oxime into a semiconductor core via Rh(III)-catalyzed C-H activation. The internal oxidant nature of the oxime is critical for device-grade purity.

Experimental Protocols

Protocol A: Electronic-Grade Synthesis of Methyl p-Tolyl Ketone Oxime

Objective: Synthesize the precursor with >99.9% purity. Trace metal and halide removal is critical before the catalytic step.

Reagents:

  • 4'-Methylacetophenone (CAS: 122-00-9)[1]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc)[2]

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 4'-methylacetophenone (10 mmol) in Ethanol (30 mL).

  • Buffering: Add a solution of NaOAc (15 mmol) and NH₂OH·HCl (12 mmol) in water (10 mL) dropwise over 15 minutes. Note: Exothermic reaction; maintain temp < 40°C to prevent Beckmann rearrangement side-products.

  • Reflux: Heat to reflux (80°C) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure. The oxime will precipitate as a white solid.

  • Purification (Crucial for OSCs):

    • Wash the solid with ice-cold water (3x 50 mL) to remove ionic salts (Na, Cl).

    • Recrystallize from Ethanol/Water (1:1).

    • Drying: Dry in a vacuum oven at 40°C for 24 hours over P₂O₅.

  • QC Check: ¹H NMR (CDCl₃) must show a singlet methyl peak at ~2.40 ppm and NO aromatic impurities.

Protocol B: Rh(III)-Catalyzed Annulation to Isoquinoline Derivatives

Objective: Use the oxime to synthesize a 1-methyl-3-arylisoquinoline derivative (a model OSC building block).

Reagents:

  • Purified Methyl p-tolyl ketone oxime (1.0 equiv)

  • Diphenylacetylene (Internal Alkyne) (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) - Acts as a halide scavenger to activate the catalyst.

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol (Green alternative).

Workflow:

StageActionCritical Parameter
Setup Load oxime, alkyne, Rh catalyst, and AgSbF₆ into a screw-cap pressure tube inside a glovebox.Exclude O₂/H₂O : Although the reaction is robust, moisture can hydrolyze the active cationic Rh species.
Solvation Add anhydrous DCE (0.2 M concentration).Solvent must be degassed (freeze-pump-thaw x3).
Activation Seal tube and heat to 100°C for 12 hours.Stirring rate >600 rpm to ensure mass transfer.
Quench Cool to RT. Filter through a celite pad to remove Rh/Ag residues.Metal Removal : This filtration is vital. Residual Ag/Rh acts as non-radiative recombination centers in OLEDs.
Isolation Concentrate filtrate. Purify via column chromatography (Silica gel, Hexane/EtOAc).Isolate the fluorescent solid product.

Data Interpretation & Troubleshooting

Expected Results vs. Common Failures
ObservationDiagnosisCorrective Action
Low Yield (<40%) Catalyst Poisoning or Incomplete Activation.Ensure AgSbF₆ is dry and fresh. The active species is cationic [Cp*Rh]²⁺; chloride inhibition prevents C-H insertion.
Regio-isomers Poor directing effect.The methyl group on the ketone side usually forces formation of the 1-methyl isoquinoline. If isomers form, lower temp to 80°C and extend time.
Dark/Black Product Residual Metal Nanoparticles.CRITICAL FAILURE for OSCs. Re-dissolve in CH₂Cl₂, add activated carbon or a metal scavenger resin (e.g., QuadraPure™), stir for 2h, and filter.
Device Implication: From Molecule to Material

Once the isoquinoline is synthesized using the methyl p-tolyl ketone oxime, it is typically complexed with Iridium(III) chloride to form phosphorescent dopants.

  • Impact of the p-Tolyl Methyl Group:

    • Bathochromic Shift: The electron-donating methyl group slightly destabilizes the HOMO, often shifting emission towards the red/orange compared to the unsubstituted phenyl analog.

    • Morphology: The methyl group prevents crystallization in the emissive layer, promoting an amorphous film which is desirable for OLED stability.

References

  • Rhodium(III)-Catalyzed Annulation of Oximes : Rovis, T. et al. "Rh(III)-Catalyzed C–H Activation and Cationic Cyclization."[3] Journal of the American Chemical Society, 2011.

  • Isoquinoline Synthesis via C-H Activation : Guimond, N. & Fagnou, K. "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes." Journal of the American Chemical Society, 2009.

  • Oxime Esters as Radical Precursors : Walton, J. C. "Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals."[4] Molecules, 2016.[2][4]

  • OLED Material Purity Requirements : Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature, 2004.

  • Beckmann Rearrangement in Polymer Synthesis : Chen, J. et al. "Dithienylbenzodiimide: a New Electron-Deficient Unit for n-Type Polymer Semiconductors."[5] Journal of Polymer Science Part A, 2017.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Beckmann Rearrangement

Welcome to the Technical Support Center for the Beckmann Rearrangement. This resource is designed for researchers, synthetic chemists, and drug development professionals who are encountering yield-limiting side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Beckmann Rearrangement. This resource is designed for researchers, synthetic chemists, and drug development professionals who are encountering yield-limiting side reactions during the conversion of oximes to amides.

Below, you will find a diagnostic overview of mechanistic pathways, a troubleshooting knowledge base (FAQs), quantitative catalyst comparisons, and field-validated Standard Operating Procedures (SOPs) to ensure high regioselectivity and yield.

Mechanistic Divergence: Rearrangement vs. Fragmentation

Understanding the causality of side reactions begins with the reaction mechanism. The Beckmann rearrangement relies on the conversion of the oxime hydroxyl group into a good leaving group, followed by a concerted [1,2]-shift of the anti-periplanar alkyl or aryl group[1]. However, this electrophilic activation can trigger competing pathways if the substrate contains stabilizing features for carbocations[2].

Mechanism Oxime Ketoxime (R1-C(=NOH)-R2) Activated Activated Oxime (-OH converted to leaving group) Oxime->Activated Acid / Catalyst Nitrilium Nitrilium Ion Intermediate ([R1-C≡N-R2]+) Activated->Nitrilium Anti-periplanar migration (Standard Pathway) Fragmentation Carbocation + Nitrile (Abnormal Beckmann) Activated->Fragmentation Alpha-substituent stabilizes carbocation (Side Reaction) Amide Target Amide (Concerted [1,2]-shift) Nitrilium->Amide Hydration & Tautomerization

Divergence between the standard Beckmann rearrangement and the fragmentation side reaction.

Troubleshooting Guide & FAQs

Q1: Why am I isolating high levels of nitriles instead of my target amide? A: You are observing Beckmann fragmentation (often called the "abnormal" Beckmann rearrangement)[3].

  • Causality: This occurs when the group alpha to the oxime can stabilize a carbocation (e.g., tertiary alkyl groups, alpha-hydroxy groups, or electron-donating aryl rings)[2]. Instead of the carbon migrating to the nitrogen, the C-C bond cleaves entirely, eliminating the group to form a nitrile and a stable carbocation intermediate[3].

  • Solution: Switch to milder, non-ionizing catalysts. Strong Brønsted acids (like H₂SO₄) and high heat exacerbate fragmentation. Using cyanuric chloride with a ZnCl₂ co-catalyst[4] activates the oxime via nucleophilic aromatic substitution rather than extreme protonation, allowing the rearrangement to outcompete fragmentation[5].

Q2: My starting unsymmetrical ketoxime is yielding a mixture of two regioisomeric amides. How do I control regioselectivity? A: The Beckmann rearrangement is strictly stereospecific; the group anti-periplanar (trans) to the departing hydroxyl group is the one that migrates[1]. If you are seeing a mixture of amides, your oxime is undergoing E/Z isomerization under the acidic reaction conditions before the rearrangement occurs[6].

  • Causality: Protic acids allow the oxime to equilibrate between its E and Z isomers. Once equilibrated, both isomers undergo rearrangement, yielding mixed products[7].

  • Solution: You must lock the stereochemistry. Pre-activating the oxime with p-Toluenesulfonyl chloride (TsCl) converts the hydroxyl into a highly reactive tosylate[8]. Because the tosylate is an exceptional leaving group, the concerted migration happens much faster than E/Z equilibration, preserving the original regiochemistry[7].

Q3: I am recovering a large amount of unreacted ketone starting material. What is causing this? A: This indicates hydrolysis of the oxime.

  • Causality: Oximes and their activated intermediates (like O-acetyl or O-tosyl oximes) are highly susceptible to hydrolysis in the presence of adventitious water under acidic or basic conditions, which reverts them to the parent ketone and hydroxylamine[3].

  • Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware and utilize anhydrous, polar aprotic solvents (such as acetonitrile, dichloromethane, or toluene). These solvents stabilize the charged nitrilium intermediates without acting as nucleophiles that could trigger hydrolysis[8].

Q4: The reaction mixture turns dark/tarry, and LC-MS shows a complex mixture of decomposition products. How can I clean this up? A: This is a classic sign of substrate decomposition due to overly harsh conditions, typically seen when refluxing sensitive substrates in polyphosphoric acid (PPA) or concentrated H₂SO₄[3].

  • Solution: Lower the temperature and transition to an organocatalytic approach. Cyanuric chloride allows the reaction to proceed at or near room temperature for sensitive substrates, drastically reducing thermal decomposition and tar formation[4].

Quantitative Catalyst Selection Matrix

To minimize side reactions, catalyst selection must be tailored to the electronic nature of your substrate. Below is a comparative summary of standard catalytic systems.

Catalyst SystemTypical Temp.Risk of FragmentationRisk of IsomerizationPrimary Use Case / Advantage
Conc. H₂SO₄ / PPA >130°CHighHighRobust, simple aliphatic/cyclic oximes (e.g., industrial caprolactam scale-up)[8].
Cyanuric Chloride / ZnCl₂ 25°C - 80°CLowLow-MediumSensitive substrates; electron-rich oximes highly prone to fragmentation[4].
TsCl / Pyridine 0°C to 25°CLowVery Low Unsymmetrical oximes where strict regio-control and stereospecificity are required[8].

Standard Operating Procedures (SOPs)

Protocol A: Mild Beckmann Rearrangement via Cyanuric Chloride

This protocol utilizes organocatalysis to prevent thermal decomposition and minimize Beckmann fragmentation in sensitive, electron-rich oximes[4].

  • Setup & Inertion: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the pure oxime (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Catalyst Addition: Add cyanuric chloride (0.5 mol%) and anhydrous zinc chloride (1.0 mol%) to the stirring solution[4].

  • Reaction & Monitoring: Heat the mixture to a gentle reflux. Monitor the reaction progress via TLC or LC-MS. The reaction is self-validating when the starting material spot is completely consumed (typically 1–2 hours)[4].

  • Quench: Cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the generated HCl and quench the catalyst[4].

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude amide[4].

Workflow Step1 1. Activation Add Cyanuric Chloride & ZnCl2 in MeCN Step2 2. Reaction Reflux (1-2 hrs) Monitor via TLC Step1->Step2 Step3 3. Quench Sat. NaHCO3 (Neutralize HCl) Step2->Step3 Step4 4. Isolation EtOAc Extraction & MgSO4 Drying Step3->Step4

Standard experimental workflow for the mild cyanuric chloride-mediated Beckmann rearrangement.

Protocol B: Pre-formation of Oxime Tosylates to Prevent Isomerization

This protocol is mandatory when working with unsymmetrical ketoximes where E/Z isomerization would lead to an inseparable mixture of regioisomeric amides[8].

  • Setup: Dissolve the stereopure E- or Z-oxime (1.0 equiv) in anhydrous dichloromethane (DCM) or dry dioxane[9].

  • Base Addition: Add an amine base, such as anhydrous pyridine or triethylamine (1.5 equiv), and cool the reaction mixture to 0°C using an ice bath.

  • Activation: Slowly add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise to control the exotherm.

  • Rearrangement: Remove the ice bath and allow the mixture to warm to room temperature. The highly reactive oxime tosylate will undergo spontaneous, concerted rearrangement in situ before isomerization can occur. (Gentle heating may be applied if TLC indicates stalled intermediate formation)[8].

  • Workup: Wash the organic layer sequentially with distilled water, dilute HCl (to remove residual pyridine), and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the stereospecific amide[9].

References

1.[8] Beckmann Rearrangement - Alfa Chemistry. alfa-chemistry.com. 8 2.[3] Preventing side reactions during the Beckmann rearrangement of electron-rich oximes - Benchchem. benchchem.com. 3 3.[2] Beckmann Rearrangement - ChemicalDesk.Com. blogspot.com. 2 4.[6] Beckmann Rearrangement - Chemistry Steps. chemistrysteps.com. 6 5.[1] Beckmann Rearrangement - Master Organic Chemistry. masterorganicchemistry.com. 1 6.[4] Application of Cyanuric Chloride in Mild Beckmann Rearrangement Conditions - Benchchem. benchchem.com. 4 7.[5] A Key Precis on Beckmann Rearrangement. unacademy.com. 5 8.[7] Beckmann rearrangement - Wikipedia. wikipedia.org. 7 9.[9] A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. derpharmachemica.com. 9

Sources

Optimization

improving E/Z isomer ratio in methyl p-tolyl ketone oxime

To: User From: Dr. Aris Thorne, Senior Application Scientist, Isomer Control Division Subject: Technical Guide: Optimizing E/Z Selectivity in Methyl p-Tolyl Ketone Oxime Executive Summary: The Stereochemical Imperative I...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Isomer Control Division Subject: Technical Guide: Optimizing E/Z Selectivity in Methyl p-Tolyl Ketone Oxime

Executive Summary: The Stereochemical Imperative

In the synthesis of methyl p-tolyl ketone oxime (4'-methylacetophenone oxime), the E/Z isomeric ratio is not merely a spectroscopic curiosity—it is the deterministic factor for downstream success, particularly in the Beckmann Rearrangement .

Due to the stereospecific nature of the rearrangement (anti-periplanar migration), the E-isomer (hydroxyl group anti to the aryl ring) yields the industrially relevant N-(p-tolyl)acetamide , while the Z-isomer yields the often undesired N-methyl-p-toluamide .

This guide addresses the thermodynamic and kinetic levers available to researchers to maximize the E-isomer (thermodynamically favored) and troubleshoot low-selectivity batches.

Diagnostic & Troubleshooting (Q&A)

Q1: My HPLC/NMR shows a persistent 1:1 or 2:1 mixture of isomers. Why isn't the reaction driving to completion?

Diagnosis: You are likely operating under kinetic control or insufficient equilibration time. Technical Insight: The formation of oximes from ketones and hydroxylamine is reversible. Initially, the nucleophilic attack may occur from the less sterically hindered face, leading to a kinetic mixture. The E-isomer is thermodynamically more stable because it minimizes steric repulsion between the bulky p-tolyl group and the hydroxyl group [1, 2]. Solution:

  • Increase Temperature: Refluxing promotes the equilibration to the thermodynamic product (E-isomer).

  • Acid Catalysis: Add a catalytic amount of acid (e.g., HCl or acetic acid) during the final stage of synthesis. Protonation of the oxime nitrogen lowers the barrier for C=N rotation or nucleophilic attack/elimination cycles, accelerating equilibration [3].

Q2: I need to separate the isomers, but they co-elute on my standard C18 column. What now?

Diagnosis: Lack of stationary phase interaction difference. Technical Insight: E and Z isomers often have distinct dipole moments and hydrogen-bonding capabilities. The Z-isomer (syn-methyl) often forms intramolecular hydrogen bonds (if conditions allow) or interacts differently with polar solvents compared to the E-isomer [4]. Solution:

  • Switch Solvents: Move from MeOH/Water to Acetonitrile/Water or use a Phenyl-Hexyl column which interacts with the pi-pi stacking of the p-tolyl ring, often amplifying the steric difference between the isomers.

  • Chemical Separation: Exploiting solubility differences. The E-isomer of acetophenone derivatives is often less soluble in non-polar solvents (like hexane/ether mixtures) due to intermolecular H-bonding networks, whereas Z-isomers may remain in solution [5].

Q3: My Beckmann rearrangement is yielding N-methyl-p-toluamide instead of the expected acetamide derivative.

Diagnosis: You have high Z-isomer content. Technical Insight: The Beckmann rearrangement is strictly stereospecific.[1] The group anti to the leaving hydroxyl group migrates.[1][2]

  • E-Oxime (OH anti to Tolyl) → Tolyl migrates → N-(p-tolyl)acetamide.

  • Z-Oxime (OH anti to Methyl) → Methyl migrates → N-methyl-p-toluamide. Solution: You must isomerize the starting material before the rearrangement. Do not attempt to separate products later; fix the input. See Protocol B below.

Experimental Protocols

Protocol A: Thermodynamic Synthesis (High E-Selectivity)

Designed to maximize the E-isomer directly from the ketone.

  • Reagents: Methyl p-tolyl ketone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).

  • Solvent: Ethanol/Water (3:1 v/v). Note: Ethanol allows higher reflux temperatures than methanol, aiding equilibration.

  • Procedure:

    • Dissolve ketone in Ethanol.

    • Dissolve NH₂OH·HCl and NaOAc in water; add to ketone solution.

    • CRITICAL STEP: Reflux at 80°C for 4-6 hours . Do not stop at room temperature completion (which often yields kinetic mixes).

    • Monitor by TLC/HPLC. If Z-isomer is present (>5%), add 2-3 drops of conc. HCl and reflux for an additional hour.

  • Workup: Cool slowly to 4°C. The E-isomer typically crystallizes out preferentially. Filter and wash with cold water.[3]

Protocol B: Acid-Catalyzed Isomerization (Z → E Conversion)

For correcting batches with poor isomeric ratios.

  • Dissolution: Dissolve the oxime mixture in anhydrous 1,4-Dioxane or Glacial Acetic Acid .

  • Catalyst: Add dry HCl gas (bubble briefly) or 5 mol% Acetyl Chloride (generates HCl in situ).

  • Thermal Cycle: Heat to 60-70°C for 2 hours.

  • Mechanism: The acid protonates the oxime nitrogen, forming a nitrilium-like species or allowing C=N bond rotation via a tetrahedral intermediate, driving the system to the thermodynamic minimum (E-isomer) [6].

Visualizing the Mechanism

The following diagram illustrates the stereospecific pathways and the isomerization equilibrium.

BeckmannPathways Ketone Methyl p-Tolyl Ketone Z_Oxime Z-Oxime (Kinetic/Minor) (OH anti to Methyl) Ketone->Z_Oxime Fast (Kinetic) E_Oxime E-Oxime (Thermodynamic/Major) (OH anti to Tolyl) Ketone->E_Oxime Slow (Thermodynamic) Z_Oxime->E_Oxime Acid/Heat Isomerization Product_Wrong N-methyl-p-toluamide (Undesired) Z_Oxime->Product_Wrong Beckmann (Methyl Migration) E_Oxime->Z_Oxime Reversible Product_Right N-(p-tolyl)acetamide (Desired) E_Oxime->Product_Right Beckmann (Tolyl Migration)

Caption: Stereospecific Beckmann rearrangement pathways. Acid/Heat drives the Z-isomer to the desired E-isomer.

Data Summary: Isomer Stability

ParameterE-Isomer (Anti-Tolyl)Z-Isomer (Syn-Tolyl)
Thermodynamic Stability High (Major Product)Low (Minor Product)
Steric Hindrance Low (OH away from Tolyl)High (OH crowds Tolyl)
Beckmann Product N-(p-tolyl)acetamide N-methyl-p-toluamide
Elution Order (RP-HPLC) Typically 2nd (More hydrophobic)Typically 1st (More polar)
1H NMR (Methyl) ~2.2-2.3 ppm~2.1-2.2 ppm (Shielded by Ph)

References

  • Emami, S., et al. (2007). Theoretical Study on Z/E Selectivity in the Oximation of α-Haloacetophenones. Asian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025). The Beckmann Rearrangement Mechanism and Stereochemistry. Retrieved from [Link]

  • TSI Journals. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Retrieved from [Link]

  • Recercat. (2022).[4] Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in ketone oximation reactions

Status: Operational Operator: Senior Application Scientist Ticket: #OX-8821: Low Conversion in Ketone Oximation Audience: Medicinal Chemists, Process Development Scientists Introduction Welcome to the Oximation Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket: #OX-8821: Low Conversion in Ketone Oximation Audience: Medicinal Chemists, Process Development Scientists

Introduction

Welcome to the Oximation Technical Support Hub. If you are reading this, your ketone-to-oxime conversion has likely stalled, precipitated prematurely, or yielded inconsistent results.

Ketone oximation (


) is deceptively simple. In practice, it is a delicate balance of nucleophilicity , electrophilicity , and acid-base equilibria . Unlike aldehydes, ketones possess inherent steric bulk and electronic stabilization that make them stubborn substrates.

This guide moves beyond generic advice. We will diagnose your reaction based on the three primary failure modes: pH Misalignment , Equilibrium Stagnation , and Steric/Electronic Deactivation .

Module 1: The Kinetics of pH (The "Bell Curve" Trap)

Symptom: Reaction stalls at ~50% conversion regardless of time. Adding more reagent doesn't help.

Diagnosis: Your pH is likely drifting outside the "Jencks Window" (pH 4.0 – 5.0).

The Mechanism

Oximation follows a classic bell-shaped pH-rate profile established by William Jencks [1].

  • Low pH (< 3): The amine nucleophile is fully protonated (

    
    ). It loses its lone pair and cannot attack the carbonyl.
    
  • High pH (> 6): The carbonyl oxygen is not protonated. Without acid catalysis, the dehydration step (elimination of water from the tetrahedral intermediate) becomes rate-limiting and extremely slow.

  • The Sweet Spot (pH 4.5): Enough free amine exists to attack, and enough acid exists to catalyze dehydration.

Visualization: The pH-Rate Profile

pH_Profile cluster_acid Acidic Conditions (pH < 3) cluster_optimal Optimal Window (pH 4.5) cluster_basic Basic Conditions (pH > 7) A Hydroxylamine Protonated (NH3OH+) B Nucleophile Deactivated A->B Loss of Lone Pair C Free Base (NH2OH) Available E Fast Conversion C->E D Acid Catalysis Active D->E F Lack of H+ G Dehydration Step Stalls F->G Tetrahedral Intermediate Accumulates

Figure 1: The "Jencks Window" illustrates why deviation from pH 4.5 causes reaction failure via two different mechanisms.

Troubleshooting Protocol: Buffering

Do not rely on the acidity of Hydroxylamine HCl alone.

  • Calculate: Use 1.2 – 1.5 equivalents of

    
    .
    
  • Buffer: Add Sodium Acetate (

    
    ) in a 1:1 molar ratio to the hydroxylamine salt. This naturally buffers the system to ~pH 4.5.
    
  • Verify: Check pH with a micro-probe. If < 3.5, add more NaOAc.

Module 2: Equilibrium Management (The Water Problem)

Symptom: Reaction reaches equilibrium but never completion. Product hydrolyzes back to starting material.

Diagnosis: Water byproduct accumulation is driving the reverse reaction (Hydrolysis).

Thermodynamic Reality

 for ketone oximation is lower than for aldehydes. In concentrated scenarios or with electron-deficient ketones, the presence of water prevents completion.
Corrective Actions Table
MethodSuitabilityProsCons
Molecular Sieves (3Å) Small scale (<1g)Gentle, no heat required.Can trap polar intermediates; difficult to stir.
Dean-Stark Trap Large scale (>5g)The "Gold Standard" for driving equilibrium.Requires reflux (heat); requires immiscible solvent (Toluene).
Chemical Dehydrants Sensitive substrates

or anhydrous

can act as Lewis acid & dehydrant.
Harsh; tedious workup.

Module 3: Steric Hindrance & Nucleophilic Catalysis

Symptom: Substrate is a bulky steroid or terpene. Standard conditions yield <10% product.

Diagnosis: The carbonyl carbon is sterically shielded. Standard hydroxylamine is not nucleophilic enough to penetrate the steric wall.

The Solution: Aniline Catalysis

Discovered by Dawson and Dirksen [2], aniline (or p-phenylenediamine) acts as a "nucleophilic drill."

  • Step 1: Aniline (small, highly nucleophilic) attacks the ketone to form a highly reactive Schiff Base (Imine).[1]

  • Step 2: Hydroxylamine attacks the Schiff Base (transimination). The Schiff base is much more electrophilic than the original ketone.[1]

  • Step 3: Aniline is released to turnover the cycle.

Visualization: The Catalytic Cycle

Aniline_Cycle Ketone Ketone Substrate Schiff Protonated Schiff Base (Highly Reactive) Ketone->Schiff + Aniline - H2O Aniline Aniline Catalyst Oxime Final Oxime Product Schiff->Oxime + NH2OH (Transimination) NH2OH Hydroxylamine Oxime->Aniline Catalyst Regenerated

Figure 2: The Aniline Catalytic Cycle.[1] The Schiff base intermediate lowers the activation energy for nucleophilic attack.

Protocol: Aniline-Catalyzed Oximation

For difficult, sterically hindered ketones.

  • Solvent: Methanol or DMSO (if solubility is poor).

  • Reagents:

    • Ketone (1.0 eq)

    • Hydroxylamine HCl (1.5 eq)

    • Aniline (0.1 – 0.5 eq) - Note: Use p-anisidine for faster rates if aniline fails.

  • pH Adjustment: Adjust to pH 4.5 using acetate buffer.

  • Reaction: Stir at room temperature. The aniline intermediate is often visible (yellowing) before fading to the colorless oxime.

Module 4: Experimental Protocols

Method A: Standard Buffered Protocol (General Purpose)

Use for: Simple aliphatic or aromatic ketones.

  • Dissolve Ketone (1.0 mmol) in Ethanol (5 mL) .

  • Prepare a solution of Hydroxylamine HCl (1.5 mmol, 104 mg) and Sodium Acetate Trihydrate (1.5 mmol, 204 mg) in Water (2 mL) .

  • Add the aqueous salt solution to the ethanolic ketone.

  • Stir at Room Temperature for 2–4 hours.

  • Monitoring: Check TLC. If incomplete, heat to 60°C.

  • Workup: Evaporate EtOH. The oxime usually precipitates upon addition of ice water. Filter and wash.

Method B: Dean-Stark Dehydrative Protocol

Use for: Reversible reactions, electron-poor ketones, or large scale.

  • Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Add Ketone (10 mmol) and Toluene (50 mL) .

  • Add Hydroxylamine HCl (15 mmol) .

  • Crucial Step: Add Pyridine (15 mmol) or solid Sodium Acetate to neutralize the HCl. Note: Free base hydroxylamine is unstable; generating it in situ is safer.

  • Reflux vigorously. Water will collect in the trap.[2]

  • Continue until water evolution ceases (theoretical vol: ~0.18 mL for 10 mmol).

FAQ: Rapid Fire Troubleshooting

Q: My product is an oil that won't crystallize. A: Oximes often exist as E/Z isomer mixtures, which depresses the melting point. Try recrystallizing from hexanes/EtOAc, or perform a flash column. Isomerization to a single isomer can sometimes be forced by treating with HCl gas in ether (Caution: Acid can cause hydrolysis).

Q: I see a new spot on TLC, but it's not my oxime. A: Check for the Beckmann Rearrangement . If you heated the reaction in acidic media (low pH), the oxime may have rearranged into an amide. Ensure your buffer maintains pH > 4.0.

Q: My substrate is insoluble in EtOH/Water. A: Switch to THF/Water or Dioxane/Water . If strictly non-aqueous conditions are needed, use Pyridine as both solvent and base with Hydroxylamine HCl.

Q: Can I use free base Hydroxylamine (


 wt in water)? 
A:  Yes, but it degrades faster. It is often more effective to use the HCl salt + Base because the salt is pure and the stoichiometry is easier to control.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 8: Reactions of Carbonyl Compounds). Link

Sources

Optimization

Technical Support Center: Hydroxylamine Removal in Oxime Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the workup and purification of oxime products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the workup and purification of oxime products. While the condensation of a carbonyl compound with hydroxylamine is a robust and widely used reaction, the efficient removal of unreacted hydroxylamine (


) is a critical bottleneck.

Excess hydroxylamine is not only highly reactive—acting as a potent nucleophile and reducing agent that can poison downstream transition metal catalysts—but it also poses severe safety hazards due to its thermal instability and potential for autocatalytic decomposition[1]. This guide is designed to provide you with field-proven, self-validating troubleshooting strategies to safely and efficiently remove hydroxylamine from your reaction mixtures.

Workflow: Selecting the Optimal Removal Strategy

Before diving into specific protocols, it is essential to analyze the physicochemical properties of your target oxime. The decision matrix below outlines the logical flow for selecting the most appropriate hydroxylamine removal strategy.

G Start Crude Oxime Mixture (Contains Excess NH2OH) Q1 Is the oxime product highly water-soluble? Start->Q1 Aqueous pH-Controlled Aqueous Extraction (pH < 4) Q1->Aqueous No Q2 Can the product tolerate oxidizing conditions? Q1->Q2 Yes Scavenger Polymer-Supported Benzaldehyde Scavenging Q2->Scavenger No Destruction Nitrite-Mediated Destruction (NaNO2) Q2->Destruction Yes

Decision matrix for selecting the optimal hydroxylamine removal strategy.

Troubleshooting & FAQs

Q1: Why does the standard aqueous extraction sometimes fail to remove all hydroxylamine? A: The failure almost always stems from poor pH control during the workup. Hydroxylamine has a


 of approximately 6.03[2]. At neutral or basic pH, it exists primarily as a free base, which can partition into the organic layer along with your oxime. To effectively force hydroxylamine into the aqueous phase, the solution must be acidified to a pH well below its 

(ideally pH < 4). This protonates the amine to form the highly water-soluble hydroxylammonium cation (

)[3].

Q2: My target oxime is highly water-soluble. How can I remove the excess hydroxylamine without losing my product in the aqueous wash? A: If aqueous extraction leads to unacceptable product loss, you must shift from a liquid-liquid extraction paradigm to a solid-liquid separation. Polymer-supported (PS) benzaldehyde is an excellent chemical scavenger for this scenario[4]. The resin-bound aldehyde selectively reacts with the free hydroxylamine to form a resin-bound oxime. Because the scavenger is immobilized on a macroscopic polymer backbone, the spent reagent and the trapped hydroxylamine can be completely removed via simple filtration[5].

Q3: Is there a safe way to chemically destroy hydroxylamine directly in the reaction mixture or waste stream? A: Yes, through nitrite-mediated destruction. Under acidic conditions, hydroxylammonium salts react rapidly with sodium nitrite (


) to yield nitrous oxide (

), sodium chloride, and water[6][7]. Crucial Causality Note: The order of addition is a matter of life and safety. You must add the nitrite solution dropwise to the hydroxylamine mixture. If you reverse the addition (adding hydroxylamine to an excess of nitrite), the reaction pathway shifts, generating highly toxic higher oxides of nitrogen (

) instead of benign

[6].
Detailed Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checkpoints to empirically verify that the step was successful before you proceed.

Protocol 1: pH-Controlled Aqueous Extraction

Best for: Lipophilic oximes that partition well into organic solvents.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or methyl tert-butyl ether).

  • Acidification: Wash the organic layer with an equal volume of 1 M HCl or 5% aqueous citric acid.

  • Validation Checkpoint: After separating the layers, measure the pH of the aqueous phase using pH paper. Causality: If the pH is > 4, the buffering capacity of the reaction mixture has overcome the acid, leaving unprotonated hydroxylamine in the organic layer. Action: Repeat the acidic wash until the aqueous layer consistently reads pH < 4.

  • Final Wash: Wash the organic layer with brine to remove residual water, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol 2: Chemical Scavenging using Polymer-Supported Benzaldehyde

Best for: Highly polar, water-soluble oximes or late-stage drug intermediates where aqueous workup is detrimental.

  • Preparation: Dissolve the crude reaction mixture in an aprotic solvent (e.g., THF or DCM).

  • Scavenger Addition: Add 2.5 to 3.0 equivalents of PS-Benzaldehyde resin (relative to the calculated excess of hydroxylamine used in the reaction).

  • Agitation: Shake or gently stir the suspension at room temperature for 2–4 hours. Avoid magnetic stirring with large stir bars, as grinding can mechanically degrade the polymer beads, creating fine particulates that are difficult to filter.

  • Validation Checkpoint: Spot the mixture on a TLC plate and stain with phosphomolybdic acid (PMA) or iodine. Free hydroxylamine will appear as a dark spot at the baseline. Continue agitation until the baseline spot disappears.

  • Isolation: Filter the mixture through a sintered glass funnel. Wash the resin bed with a small volume of the reaction solvent and concentrate the combined filtrates to yield the pure oxime.

Protocol 3: Nitrite-Mediated Destruction (Quenching)

Best for: Decontaminating aqueous waste streams or destroying hydroxylamine in biphasic mixtures prior to disposal.

  • Cooling: Transfer the mixture to a reactor equipped with a vent (to handle gas evolution) and cool to 0–5 °C using an ice bath. The decomposition is exothermic[1].

  • Acidification: Ensure the mixture is strongly acidic (pH 1–2) by adding 1 M HCl.

  • Controlled Quench: Slowly add a 1 M aqueous solution of Sodium Nitrite (

    
    ) dropwise via an addition funnel. Observe the steady evolution of 
    
    
    
    gas.
  • Validation Checkpoint: Once gas evolution ceases, perform a starch-iodide paper test. A rapid turn to blue-black indicates the presence of excess nitrous acid (

    
    ), confirming that all hydroxylamine has been completely consumed.
    
  • Phase Separation: If working with a biphasic mixture, separate the organic layer containing your product and safely dispose of the neutralized aqueous layer.

Quantitative Comparison of Removal Strategies
Removal StrategyTypical EfficiencyScalabilityRelative CostReagent/MethodBest Suited For
Acidic Aqueous Wash > 95%ExcellentLow1 M HCl or 5% Citric AcidLipophilic oximes
Solid-Phase Scavenging > 99%ModerateHighPS-Benzaldehyde ResinWater-soluble oximes
Chemical Destruction > 98%GoodLow

(aq)
Highly hazardous waste streams
References
  • Solid-Supported Reagents in Organic Synthesis - designer-drug.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8nig5EXDJUecmx7bX8wyfSHatoQalyIQ-n61ee8n-Sfxbs2JokQtDZqTMspYAS3uV4hI5G4ZnE1wqYvN2GmXdJDYNns_Q52R42tY1KsHqZldWShhBsWJxAt3TSE15HlVh127QaczZ54ahWoCrGtr4Rxs8hLAcZGlnhWO7zbZkXi1T48kCrlLgOEiGCXdHnio=]
  • Solid-Supported Reagents and Scavengers - Sopachem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkJUVn3u0U4XVWT-nxbhW81P7GitBFiOnLCLY8NejSdoeqIHjunaUesS4ltz-rqXUQZ_1fgs62TCDH_k2cJcrLfOdLZFOkiij57QW8PrR4aB_VpXush9G-BLmZwlmLwRw0zwukz366XPDFd2uv7KxHlu6GJrdP4ZcdCGlaic8KJwJq3F5qJmHJKqZCaGpFagySNAHkl_vpvg0LW91_wA==]
  • Hydroxylamine Nitrate Decomposition under Non-radiological Conditions - OSTI.GOV.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7fAV1B2Z0UTx_PigXrOVNcvRgguUQLCkGUIzDbbYr98vWINYrYvDpjFPu52940fb8DvpEiL-K1jMktu6NpiMviM1BITivGl-Wq8pJCOqHCGnK6D1yqdL4qBg3yuzuDE0MdzR_GQ==]
  • Hydroxylamine - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjJC8FmcpYB_ataj9fG3rpNn_RFfSg4vMuv7_fRaGHRLf6-URFB8tZDle4V0rEni-LRPKiGzRwSY7ecPYXcpDvMDRgHbmJiFdM9oPVt9G4ZrZ4CCVrbxbNSGNCRrT_M9h3rkc4D2Q=]
  • Measuring Hydroxylammonium, Nitrate, and Nitrite Concentration with Raman Spectroscopy - ORNL.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe-1mIYBuWZxvkIg4YXwN1w0UnpMpTmbuBkknvHJv5SuCcAL20RhfSSN1i95j3tVXbQXhwkjQhXv88USoyc93OU-FR5oZaa7RJyebwO5y-R3zF19f12amttru_X7JWbXA7dNza3UW8lvYts0mDCnI6beemHKJI0w==]
  • Nitrous oxide - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe_Xd7nc4Igy7e_f-4FMeJ_ocsTGq-UIxcezjL2qomWiLWGZtC6vj120kTC5it6ZGEvFCxeJFhMQFM_PVxzVqKRCRa554NoHZw7wNjHdphhcEImNixQHs-CyN07oBcSa8PgWv72FY=]
  • The Reaction of Nitrous Acid with Hydroxylamine - Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRP6khHstDHhyRnWhsi4WvO1QaggDk4ISGIb78K1EmIBebJCUxIraCQBzhSw5lRx6CbqfM7q_awf_jbds3wOw1rEEGtBtW13UmmD0k0CCFm1v4RYm2CKbp7itJ8PbL0HENlQFkvWUedCfGPaG7a8DzPPJ3EfIYYeGibu4jnh7PgkEE-j4GEM_t5H__l6i2fXV2ZZFmRE9nRd6NwbO6HnubeW8UGlenp1nImWx--1PGGKGQ4W7-LeyLnG6BQRr5nl5KxW60LLr6xmZIq7bx_Q==]

Sources

Troubleshooting

thermal degradation issues of methyl p-tolyl ketone oxime

Technical Support Center: Thermal Degradation of Methyl p-Tolyl Ketone Oxime Introduction & Compound Profile Methyl p-tolyl ketone oxime (also known as 4'-methylacetophenone oxime) is a crystalline solid typically used a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Degradation of Methyl p-Tolyl Ketone Oxime

Introduction & Compound Profile

Methyl p-tolyl ketone oxime (also known as 4'-methylacetophenone oxime) is a crystalline solid typically used as an intermediate in the synthesis of pharmaceuticals and agrochemicals via the Beckmann rearrangement. While generally stable at room temperature, this compound exhibits complex thermal behavior that can lead to yield loss or, in extreme cases, thermal runaway.[1]

Compound Snapshot:

  • CAS: 2089-33-0[1][2][3][4]

  • Physical State: White to off-white crystalline solid.

  • Melting Point (MP): 85–87 °C [1].[4]

  • Critical Hazard: Exothermic decomposition upon heating, significantly accelerated by acidic impurities.[1]

Module 1: Critical Safety – The "Runaway" Risk

WARNING: Do not treat this compound as a benign solid. Like many ketoximes, methyl p-tolyl ketone oxime possesses a latent instability associated with the N-O bond.[1]

The "Acid-Trigger" Mechanism Research on analogous ketoximes (e.g., Methyl Ethyl Ketone Oxime) demonstrates that the onset temperature for exothermic decomposition drops drastically in the presence of acids [2]. While the pure solid melts around 86 °C, the presence of trace acids (e.g., HCl, H₂SO₄ residue from synthesis) can lower the decomposition onset to near the melting point.[1]

  • Scenario: A user attempts to melt the solid to transfer it, or heats it during recrystallization.[1]

  • Risk: If acidic impurities are present, the material may undergo a "fume-off" or explosion rather than a simple phase change.[1]

  • Guideline: Never heat this compound above 60 °C without verifying acidity. Differential Scanning Calorimetry (DSC) is recommended for any batch exceeding 100g.

Module 2: Chemical Degradation Pathways

Thermal degradation of this oxime follows two distinct mechanistic branches depending on the environmental conditions (moisture vs. acid).

Pathway A: The Beckmann Rearrangement (Thermal/Acidic)

Under anhydrous heating or acidic conditions, the oxime rearranges to form N-(p-tolyl)acetamide . This is often the desired reaction in synthesis but constitutes a "degradation" impurity during storage or drying.

Pathway B: Hydrolysis (Moisture/Acid)

In the presence of moisture and heat, the C=N bond cleaves, reverting the compound to its parent ketone, 4'-methylacetophenone , and releasing hydroxylamine.[1]

Visualizing the Pathways (Graphviz Diagram)

DegradationPathways cluster_conditions Environmental Triggers Oxime Methyl p-tolyl ketone oxime (Solid, MP: 86°C) Amide N-(p-tolyl)acetamide (Beckmann Product) Oxime->Amide Heat (>80°C) + Acid (Beckmann Rearrangement) Ketone 4'-Methylacetophenone (Liquid/Low MP Solid) Oxime->Ketone H2O + Heat/Acid (Hydrolysis) Hydroxylamine Hydroxylamine (Byproduct) Oxime->Hydroxylamine H2O

Figure 1: Dual degradation pathways. Pathway A (Red) dominates in dry/acidic heat. Pathway B (Yellow) dominates in wet/neutral conditions.

Module 3: Troubleshooting Guide (Q&A)

Q1: "My white solid oxime has turned into a slushy liquid during storage. What happened?"

  • Diagnosis: You are likely observing Melting Point Depression caused by hydrolysis.

  • Mechanism: Moisture ingress caused partial hydrolysis to 4'-methylacetophenone (the ketone). The ketone has a much lower melting point (~22–28 °C) [3]. The mixture of the ketone and remaining oxime forms a eutectic system that is liquid at room temperature.

  • Action: Check the container seal. Run a TLC or GC. If the ketone peak is present, recrystallization may salvage the oxime, but yield will be lost.[1]

Q2: "I see a new spot on my TLC plate after drying the product in an oven at 80 °C."

  • Diagnosis: Thermal conversion to the amide (Beckmann Rearrangement).

  • Causality: 80 °C is too close to the melting point (86 °C). Crystal lattice energy barriers are overcome, and if any trace acid is present (even from silica gel contact), the rearrangement is catalyzed.[1]

  • Action: Lower drying temperature to 40 °C under high vacuum. Avoid heating oximes near their melting points for extended periods.

Q3: "Can I purify the oxime by distillation?"

  • Strict Answer: NO.

  • Reasoning: Oximes are thermally labile. Heating them to the boiling point (predicted >250 °C) will almost certainly trigger violent decomposition or rapid rearrangement before distillation occurs.

  • Alternative: Use recrystallization (e.g., from ethanol/water) or column chromatography.

Module 4: Data & Specifications

Thermal Property Summary

PropertyValueImplication for Handling
Melting Point 85–87 °CDo not heat >60 °C during drying.
Boiling Point DecomposesDo not distill. Explosion hazard.
Decomp. Onset ~100–120 °C (Pure)Safe zone is narrow.
Decomp. Onset (Acidic) < 80 °C (Risk)Acidic batches are "ticking clocks."

Module 5: Storage & Handling Protocols

To ensure integrity and safety, adopt the "Cool-Dry-Neutral" protocol:

  • Neutralization: Ensure the final wash during synthesis is pH neutral (pH 7-8). Residual acid is the primary catalyst for degradation.

  • Drying: Dry under vacuum at < 40 °C . Do not use air ovens > 50 °C.

  • Storage: Store in tightly sealed amber vials at 2–8 °C . Cold storage prevents the slow hydrolysis that creates the "slush" effect described in Q1.

  • Disposal: Treat as a reactive solid. Do not mix with strong acids or oxidizers in waste streams.

References

  • Wei, C., et al. (2006).[1] Thermal decomposition of methyl ethyl ketone oxime and its hazard analysis. Journal of Hazardous Materials. (Contextual proxy for ketoxime acid-catalyzed hazard).

Sources

Optimization

overcoming steric hindrance in p-methylacetophenone oximation

Welcome to the technical support center for the oximation of p-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oximation of p-methylacetophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific chemical transformation. Here, we address common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to help you navigate the complexities of this reaction, with a particular focus on overcoming the inherent steric hindrance of the substrate.

Introduction: The Challenge of Steric Hindrance

The oximation of ketones is a fundamental reaction in organic synthesis. However, the reactivity of ketones is significantly influenced by both electronic and steric factors.[1] Compared to aldehydes, ketones like p-methylacetophenone possess two alkyl/aryl substituents attached to the carbonyl carbon, which not only reduce its electrophilicity through inductive effects but also create steric congestion around the reaction center.[1] This steric hindrance can impede the approach of the nucleophile, in this case, hydroxylamine, slowing down the reaction rate and often leading to incomplete conversion under standard conditions.[1] This guide provides practical solutions to overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during the oximation of p-methylacetophenone.

dot

Troubleshooting_Oximation start Problem: Low or No Conversion of p-Methylacetophenone check_conditions Initial Check: - Reaction Time & Temperature - Reagent Stoichiometry - Base Selection start->check_conditions incomplete_conversion Issue: Incomplete Conversion check_conditions->incomplete_conversion If conversion is low side_products Issue: Formation of Side Products (e.g., Beckmann Rearrangement) check_conditions->side_products If side products are observed difficult_purification Issue: Difficult Product Purification (Oily Product, Isomers) check_conditions->difficult_purification If purification is challenging forcing_conditions Solution 1.1: More Forcing Conditions - Increase Temperature - Prolong Reaction Time incomplete_conversion->forcing_conditions alt_energy Solution 1.2: Alternative Energy Sources - Microwave Irradiation - Ultrasound Assistance incomplete_conversion->alt_energy mechanochem Solution 1.3: Mechanochemical Synthesis - Solvent-free grinding incomplete_conversion->mechanochem catalysis Solution 1.4: Catalysis - Use of catalysts like nano Fe3O4 incomplete_conversion->catalysis base_optimization Solution 2.1: Optimize Base - Use buffered system (e.g., NaOAc) - Avoid strong acids side_products->base_optimization chromatography Solution 3.1: Purification Strategy - Column Chromatography - Recrystallization difficult_purification->chromatography

Caption: Troubleshooting flowchart for p-methylacetophenone oximation.

Q1: My reaction shows very low or no conversion of p-methylacetophenone to the oxime. What should I do?

A1: This is a common issue stemming from the steric hindrance around the carbonyl group of p-methylacetophenone. Here are several approaches to enhance the reaction rate and yield:

  • Increase Reaction Temperature and Time: The simplest approach is to provide more energy to overcome the activation barrier. Consider increasing the reaction temperature and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Alternative Energy Sources:

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[2][3] This method can be particularly effective for hindered ketones.[4]

    • Ultrasound-Assisted Synthesis: Sonication can also accelerate the reaction through acoustic cavitation, which enhances mass transfer and provides localized energy.[5][6][7]

  • Mechanochemical (Solvent-Free) Synthesis: Grinding the reactants (p-methylacetophenone, hydroxylamine hydrochloride, and a solid base like sodium hydroxide) in a mortar and pestle is a highly effective, environmentally friendly, and often rapid method for synthesizing oximes.[8][9][10][11] This technique can be particularly advantageous for sterically hindered ketones.[1]

  • Catalysis: The use of a catalyst can significantly improve the reaction rate.

    • Nano Fe3O4: Magnetically separable nano Fe3O4 has been shown to be an efficient catalyst for the solvent-free oximation of carbonyl compounds.[12]

    • Polyoxometalates: Certain polyoxometalates can catalyze the in situ formation of hydroxylamine from ammonia and hydrogen peroxide, which then reacts with the ketone.[13]

Q2: I am observing significant side products in my reaction mixture. How can I minimize their formation?

A2: The most common side reaction in oximation, especially under acidic conditions, is the Beckmann rearrangement of the initially formed oxime into an amide.[1]

  • pH Control: To prevent the Beckmann rearrangement, it is crucial to control the pH of the reaction medium. Using a buffered system, such as hydroxylamine hydrochloride with sodium acetate, helps maintain a suitable pH for oximation without promoting the acid-catalyzed rearrangement.[1] Avoid using strong, non-buffered acids.

Q3: The crude product is an oil and difficult to purify, or I suspect a mixture of isomers. What are the best purification strategies?

A3: The product, p-methylacetophenone oxime, can sometimes be obtained as an oil or a mixture of E/Z isomers, which can complicate purification.

  • Column Chromatography: If the product is an oil or contaminated with starting material, purification by column chromatography on silica gel is a reliable method. The oxime is generally more polar than the starting ketone.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification technique and may allow for the isolation of the major isomer.

  • Inducing Crystallization: For an oily product, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot, non-polar solvent and then cooling it slowly. Adding a seed crystal can also be beneficial.[1]

Frequently Asked Questions (FAQs)

dot

Oximation_Mechanism reactants p-Methylacetophenone + Hydroxylamine nucleophilic_attack Nucleophilic Attack of NH2OH on Carbonyl Carbon reactants->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer carbinolamine Carbinolamine Intermediate proton_transfer->carbinolamine dehydration Dehydration (Loss of H2O) carbinolamine->dehydration product p-Methylacetophenone Oxime dehydration->product

Caption: Generalized mechanism for the oximation of p-methylacetophenone.

Q4: What is the fundamental mechanism of the oximation reaction?

A4: The oximation of a ketone like p-methylacetophenone is a nucleophilic addition-elimination reaction. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), a nucleophile, attacks the electrophilic carbonyl carbon of p-methylacetophenone.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the C=N double bond of the oxime.

Q5: Why is a base, such as sodium acetate or sodium hydroxide, typically added to the reaction?

A5: Hydroxylamine is commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability. The added base serves to neutralize the HCl, liberating the free hydroxylamine (NH₂OH), which is the active nucleophile in the reaction. Sodium acetate is often preferred as it creates a buffered solution, maintaining a weakly acidic to neutral pH that is optimal for the reaction and helps to suppress acid-catalyzed side reactions like the Beckmann rearrangement.[1]

Q6: Can I use a stronger base like sodium hydroxide?

A6: Yes, a stronger base like sodium hydroxide can be used and is often employed in mechanochemical synthesis.[9][10] In solution-phase reactions, careful control of stoichiometry is important to avoid a highly basic medium, which could potentially promote other side reactions.

Q7: What is the role of the solvent in this reaction?

A7: The solvent plays a crucial role in dissolving the reactants and facilitating their interaction. The choice of solvent can significantly impact the reaction rate.[14][15][16][17]

  • Protic Solvents: Alcohols like ethanol are commonly used as they can dissolve both the ketone and the hydroxylamine salt.

  • Solvent Effects on Rate: The polarity of the solvent can influence the stability of the transition state. The rate of nucleophilic addition to a carbonyl group can be affected by the solvent's ability to solvate the reactants and the transition state.[14] For some reactions, a decrease in water concentration in a binary solvent system can increase the acidity of the medium and affect the reaction rate.[15]

Q8: Are there any "green" or environmentally friendly approaches to this synthesis?

A8: Absolutely. Several green chemistry approaches can be applied to the oximation of p-methylacetophenone:

  • Mechanochemical Synthesis: As mentioned earlier, this solvent-free grinding method is highly efficient and minimizes waste.[8][9][10][11]

  • Aqueous Media: Performing the reaction in water, when possible, is a green alternative to organic solvents.[6]

  • Catalysis: Using recyclable catalysts, such as magnetically separable nano Fe3O4, reduces waste and improves the overall efficiency of the process.[12]

Experimental Protocols

Protocol 1: Conventional Oximation in Solution

This protocol is a standard method that can be optimized for p-methylacetophenone.

Materials:

  • p-Methylacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Add a solution of p-methylacetophenone (1.0 equivalent) in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

ParameterRecommended ConditionNotes
Temperature RefluxCan be increased for slow reactions.
Time 4-24 hoursMonitor by TLC.
Base Sodium AcetateProvides a buffered system.
Solvent Ethanol/WaterAdjust ratio for solubility.
Protocol 2: Microwave-Assisted Oximation

This protocol offers a significant reduction in reaction time.

Materials:

  • p-Methylacetophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine p-methylacetophenone (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-20 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1.

ParameterRecommended ConditionNotes
Temperature 100-120 °COptimize for your specific instrument.
Time 5-20 minutesSignificant rate acceleration.
Base Sodium AcetateMaintains pH control.
Solvent EthanolGood microwave absorption.
Protocol 3: Mechanochemical (Solvent-Free) Synthesis

This is a rapid and environmentally friendly method.[9][10]

Materials:

  • p-Methylacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (crushed)

  • Methanol (a few drops)

Procedure:

  • In a mortar, grind p-methylacetophenone (1.0 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) together with a pestle for approximately 1 minute.[1]

  • Add crushed sodium hydroxide (1.2 equivalents) to the mixture.[1]

  • Continue grinding while adding a few drops of methanol (0.1-0.2 mL). The mixture may become a paste. Grind for another 2-5 minutes.[1][9][10]

  • Let the mixture stand for 5 minutes.

  • Monitor the reaction completion by TLC.

  • Once complete, add deionized water to the mortar and grind briefly to dissolve inorganic salts.

  • Collect the solid product by suction filtration and wash thoroughly with water.

  • Air-dry the solid to yield the pure p-methylacetophenone oxime.[9][10]

ParameterRecommended ConditionNotes
Temperature Room TemperatureEnergy efficient.
Time 5-15 minutesVery rapid conversion.
Base Sodium HydroxideSolid base for solid-state reaction.
Solvent None (catalytic methanol)"Green" and efficient.

References

  • Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(19), 6857-6861. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Ketoximes. BenchChem.
  • Aakeröy, C. B., & Sinha, A. S. (2013).
  • Sloboda-Rozner, D., & Neumann, R. (2006). Aqueous biphasic catalysis with polyoxometalates: Oximation of ketones and aldehydes with aqueous ammonia and hydrogen peroxide. Green Chemistry, 8(8), 721-725. [Link]

  • Aakeröy, C. B., & Sinha, A. S. (2013).
  • Ontivero, M. C., Kaufman, T. S., Cortés, I., & Bracca, A. B. J. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. RSC Advances, 11(45), 28235-28245. [Link]

  • Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway.
  • Hydro-Oxy. The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. Hydro-Oxy.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones. BenchChem.
  • ResearchGate. Table 3 Oximation of ketones with NH 2 OH·HCl/nano Fe 3 O 4 system (all....
  • Fowble, R. A., White, L. L., & Kittredge, K. W. (2014). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. American Journal of Chemistry, 4(2), 35-38.
  • Li, W., et al. (2022).
  • Netto-Ferreira, J. C., & Scaiano, J. C. (1991). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 87(1), 137-142.
  • Sharma, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Medicinal Chemistry, 14(11), 2136-2165.
  • Chatel, G., & Colacino, E. (2014). Ultrasound for Drug Synthesis: A Green Approach. Pharmaceuticals, 7(9), 944-968.
  • Movassaghi, M., & Schmidt, M. A. (2007). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic letters, 9(12), 2353-2356.
  • ResearchGate. (PDF) A Mild and Selective Method for the Conversion of Oximes into Ketones and Aldehydes by the Use of N-Bromophthalimide:.
  • Georg, G. I. (Ed.). (2014).
  • Bandgar, B. P., & Korbad, B. L. (2007). A Convenient Method for Deoximation of Oximes by Using N-Iodosuccinimide Under Microwave Irradiation.
  • Li, J. J. (2020). A Microwave-Assisted Direct Heteroarylation of Ketones Using Transition Metal Catalysis. Journal of Visualized Experiments, (156), e60814.
  • Porras, I. (2004). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT.
  • Kappe, C. O., & Stadler, A. (2005). Microwave-Assisted Syntheses in Organic Chemistry. In Microwaves in Organic Synthesis (pp. 1-43). Wiley-VCH.
  • Zbancioc, N., Zbancioc, M. V., & Mangalagiu, I. (2010).
  • SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace.
  • Alfa Chemistry. Acylation Reaction - Synthesis of p-Methylacetophenone. Alfa Chemistry.
  • Organic Syntheses. Procedure. Organic Syntheses.
  • Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Organic Chemistry Research, 2(2), 134-139.
  • El-Sheref, E. M., et al. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)
  • Kindo, S., Rai, M. K., Kurrey, R., & Rai, J. (2018). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Chemical and Physical Sciences, 7(3), 1-6.
  • An-Najah Repository. SOLVENT EFFECTS ON P VALUES OF THE HAMMETT' EQUATION FOR THE HYDROLYSIS OF BENZYLIDENE BENZOYLHYDRAZONES Abstract 51. An-Najah Repository.
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Troubleshooting

Technical Support Center: Catalyst Selection for the Rearrangement of Methyl p-Tolyl Ketone Oxime

Welcome to the Technical Support Center for the catalyst selection and optimization of the Beckmann rearrangement of methyl p-tolyl ketone oxime. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalyst selection and optimization of the Beckmann rearrangement of methyl p-tolyl ketone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation, which converts the oxime into the valuable amide, N-(p-tolyl)acetamide.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios to directly address common problems encountered during the rearrangement of methyl p-tolyl ketone oxime.

Issue 1: Low or No Yield of N-(p-tolyl)acetamide

Question: My reaction is resulting in a low yield of the desired N-(p-tolyl)acetamide, or in some cases, no product is formed at all. What are the likely causes and how can I improve the outcome?

Answer: Low or non-existent yields are a frequent challenge in the Beckmann rearrangement and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Inappropriate Catalyst Choice or Activity: The nature of the acid catalyst is paramount.[1]

    • Explanation: The catalyst's primary role is to convert the oxime's hydroxyl group into a good leaving group, typically by protonation.[2] The efficiency of this step directly impacts the overall reaction rate and yield.

    • Solution:

      • For robust, less sensitive substrates: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are often effective.[2][3] However, these can lead to decomposition with more delicate substrates.

      • For sensitive substrates: Consider milder catalysts. Lewis acids such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be effective.[3][4] Organocatalysts, like cyanuric chloride, have also gained traction for promoting the rearrangement under milder conditions.[1][5]

      • Solid Acid Catalysts: To simplify workup and minimize corrosive waste, heterogeneous solid acid catalysts like zeolites (e.g., H-ZSM-5) or silica-supported acids are excellent alternatives.[1] Their activity can be tuned by modifying the acid site strength and density.[6]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Explanation: The Beckmann rearrangement often requires elevated temperatures to overcome the activation energy barrier. However, excessive heat can lead to decomposition of the starting material or product.[7]

    • Solution:

      • Gradually increase the reaction temperature while carefully monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

      • Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the consumption of the starting material to determine the optimal reaction time.

  • Presence of Water: Moisture can be detrimental to the reaction.

    • Explanation: The key nitrilium ion intermediate formed during the rearrangement is susceptible to hydrolysis, which can revert it back to the starting ketone.[9]

    • Solution:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[9]

      • The addition of a dehydrating agent, such as phosphorus pentoxide (P₂O₅), can be beneficial, particularly in reactions where water is a byproduct.[9][10]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired amide, but I am also observing significant quantities of byproducts, complicating purification and reducing the yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common issue, and their identity can provide valuable clues about the reaction pathway and how to optimize it.

Common Byproducts and Mitigation Strategies:

  • Beckmann Fragmentation Products (Nitriles):

    • Explanation: A primary competing side reaction is Beckmann fragmentation, which leads to the formation of a nitrile (in this case, p-tolunitrile) and a carbocation-derived species.[3] This pathway is favored when the migrating group can form a stable carbocation.[3][4]

    • Solution:

      • Lower the Reaction Temperature: Fragmentation often has a higher activation energy than the desired rearrangement.

      • Use a Milder Catalyst: Highly acidic conditions can promote carbocation formation. Switching to a less acidic catalyst may favor the rearrangement pathway.[7]

  • Starting Ketone (Methyl p-tolyl ketone):

    • Explanation: The presence of the starting ketone indicates either an incomplete reaction or hydrolysis of the oxime starting material or the nitrilium ion intermediate.[9]

    • Solution:

      • As mentioned previously, ensure anhydrous conditions to prevent hydrolysis.[9]

      • If the reaction is incomplete, consider increasing the reaction time, temperature, or catalyst loading.[8]

  • Polymeric or Tarry Materials:

    • Explanation: Dark-colored, insoluble materials often signify decomposition of the starting material or product under harsh reaction conditions.[8]

    • Solution:

      • Employ milder reaction conditions (lower temperature, less acidic catalyst).[8]

      • Decrease the reaction time and monitor closely to stop the reaction once the starting material is consumed.[8]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to the rearrangement of methyl p-tolyl ketone oxime.

Q1: What is the fundamental mechanism of the Beckmann rearrangement for methyl p-tolyl ketone oxime?

A1: The Beckmann rearrangement is an acid-catalyzed transformation of an oxime to an N-substituted amide.[3] The key steps are:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the oxygen of the oxime's hydroxyl group, converting it into a good leaving group (water).[11][12]

  • Rearrangement and Water Elimination: The group anti-periplanar (opposite) to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, with the simultaneous departure of water.[3][13] For methyl p-tolyl ketone oxime, this stereospecificity dictates which group (methyl or p-tolyl) migrates. The p-tolyl group has a higher migratory aptitude than the methyl group.[11]

  • Formation of a Nitrilium Ion: This migration results in the formation of a stable nitrilium ion intermediate.[11]

  • Nucleophilic Attack by Water: Water in the reaction mixture attacks the electrophilic carbon of the nitrilium ion.[12]

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, more stable amide product, N-(p-tolyl)acetamide.[12]

Q2: How do I choose between a homogeneous (e.g., H₂SO₄) and a heterogeneous (e.g., zeolite) catalyst?

A2: The choice depends on several factors, including the scale of the reaction, the sensitivity of your substrate, and downstream processing considerations.

Catalyst TypeAdvantagesDisadvantages
Homogeneous (e.g., H₂SO₄, PPA) High catalytic activity, readily available, low cost.[2]Corrosive, difficult to separate from the reaction mixture, can lead to significant waste generation.[1]
Heterogeneous (e.g., Zeolites, Silica-supported acids) Easily separable and recyclable, often allows for milder reaction conditions, environmentally benign.[1]May have lower activity than homogeneous catalysts, can be more expensive, potential for deactivation.[14]

Q3: What role does the solvent play in this rearrangement?

A3: The choice of solvent can significantly influence the reaction's success.

  • Polar Aprotic Solvents: Solvents like acetonitrile are often effective as they can help to stabilize the charged intermediates formed during the rearrangement.[7]

  • Protic Solvents: In some cases, protic solvents can participate in the reaction, and care must be taken to avoid unwanted side reactions.

  • Neat Conditions: Some strong acid catalysts, like PPA, can act as both the catalyst and the solvent.[15]

  • Ionic Liquids: Room temperature ionic liquids can also serve as both the solvent and the catalyst, offering high conversion and selectivity under mild conditions.[1][16]

Q4: Are there any specific safety precautions I should take when performing this reaction?

A4: Yes, safety is paramount.

  • Strong Acids: Reagents like concentrated sulfuric acid and polyphosphoric acid are highly corrosive and can cause severe burns.[8] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The addition of the oxime to a strong acid can be highly exothermic. Perform additions slowly and with adequate cooling.[9]

  • Workup: The neutralization of strong acids is also exothermic and should be done carefully, typically by slowly adding the acidic reaction mixture to a cooled base solution (e.g., ice-cold aqueous ammonia or sodium hydroxide).[9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Synthesis

This protocol describes the synthesis of methyl p-tolyl ketone oxime from methyl p-tolyl ketone.

Materials:

  • Methyl p-tolyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[17]

  • Ethanol

  • Water

Procedure:

  • Dissolve methyl p-tolyl ketone and a slight excess of hydroxylamine hydrochloride in a mixture of ethanol and water.[8]

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the mixture.[17]

  • Heat the reaction mixture to reflux and monitor its progress using TLC.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the oxime product.[8]

  • Collect the solid product by filtration, wash it with cold water, and dry it thoroughly.

Protocol 2: Beckmann Rearrangement using a Solid Acid Catalyst (Zeolite)

This protocol outlines a general procedure for the vapor-phase rearrangement over a solid acid catalyst.

Materials:

  • Methyl p-tolyl ketone oxime

  • High-silica MFI zeolite catalyst

  • Inert gas (e.g., nitrogen)

Procedure:

  • Catalyst Activation: Place the zeolite catalyst in a fixed-bed micro-reactor and activate it at a high temperature (e.g., 450°C) under a flow of inert gas.[1]

  • Reaction: Cool the reactor to the desired reaction temperature (typically 300-350°C).[1]

  • Introduce a feed stream containing the vaporized methyl p-tolyl ketone oxime, carried by an inert gas, over the catalyst bed.

  • Collect the product stream and analyze the conversion and selectivity using techniques like Gas Chromatography (GC) or GC-MS.

Visualizations

Mechanism of the Beckmann Rearrangement

Beckmann_Rearrangement Start Methyl p-Tolyl Ketone Oxime Protonation Protonation of -OH (Acid Catalyst) Start->Protonation + H+ Rearrangement Concerted Migration of p-Tolyl Group & Loss of H2O Protonation->Rearrangement - H2O Nitrilium Nitrilium Ion Intermediate Rearrangement->Nitrilium Hydration Nucleophilic Attack by H2O Nitrilium->Hydration + H2O Tautomerization Tautomerization Hydration->Tautomerization Product N-(p-Tolyl)acetamide Tautomerization->Product

Caption: The acid-catalyzed reaction pathway for the Beckmann rearrangement.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of N-(p-Tolyl)acetamide Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Conditions Are reaction conditions (temp, time) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen different catalysts: - Strong acids (H2SO4) - Milder Lewis acids - Solid acids (Zeolites) Check_Catalyst->Solution_Catalyst No Check_Water Is water present in the reaction? Check_Conditions->Check_Water Yes Solution_Conditions Optimize: - Gradually increase temp - Increase reaction time - Monitor by TLC/LC-MS Check_Conditions->Solution_Conditions No Solution_Water Ensure anhydrous conditions: - Dry glassware/solvents - Use inert atmosphere - Add dehydrating agent Check_Water->Solution_Water Yes

Caption: A decision tree for troubleshooting low product yield.

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of Methyl p-Tolyl Ketone Oxime: A Comparative Guide to Solvent Systems and Predictive Tools

For researchers and drug development professionals, the structural confirmation of ketoximes is a critical quality control step, particularly when these compounds serve as intermediates in Beckmann rearrangements or phar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural confirmation of ketoximes is a critical quality control step, particularly when these compounds serve as intermediates in Beckmann rearrangements or pharmaceutical syntheses. Methyl p-tolyl ketone oxime (also known as 4'-methylacetophenone oxime or 1-p-Tolyl-ethanone oxime) presents a unique analytical challenge[1]. The molecule contains two distinct methyl environments—an aryl methyl (Ar-CH₃) and an iminyl methyl (C=N-CH₃)—that resonate in close proximity. Furthermore, resolving its thermodynamic E/Z isomerism and identifying the highly variable oxime hydroxyl (-OH) proton requires a strategic approach to NMR acquisition.

This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and evaluates predictive computational tools against empirical bench data to establish a definitive, self-validating protocol for the 1H NMR interpretation of this molecule.

Part 1: Product Comparison – NMR Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent acts as the primary "lens" through which the molecule is observed. Because the oxime functional group is highly sensitive to hydrogen bonding, the solvent fundamentally alters the chemical shift and line shape of the -OH proton, as well as the resolution of the overlapping methyl singlets[2].

The Causality of Solvent Effects
  • CDCl₃ (Deuterated Chloroform): As a non-polar solvent with weak hydrogen-bonding capabilities, CDCl₃ allows the oxime molecules to undergo variable intermolecular hydrogen bonding with each other. This results in a broad, time-averaged -OH signal that typically appears between 9.0 and 9.5 ppm.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): DMSO is a strong hydrogen-bond acceptor (due to its S=O dipole). It forms a rigid, stable intermolecular hydrogen bond with the oxime -OH proton. This strong interaction heavily deshields the proton, shifting it significantly downfield to ~11.1–11.5 ppm. Furthermore, because the exchange rate is slowed on the NMR timescale, the peak appears much sharper.

Quantitative Data Comparison

The following table summarizes the empirical 1H NMR chemical shifts for the thermodynamically favored (E)-isomer of methyl p-tolyl ketone oxime across both solvent systems[2],[3],[4].

Proton EnvironmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)MultiplicityIntegration
Oxime Hydroxyl (-OH) ~9.0 - 9.5~11.1 - 11.5Broad Singlet (CDCl₃) / Sharp Singlet (DMSO)1H
Aromatic (Ar-H) 7.10 - 7.557.20 - 7.60AA'BB' System (Multiplets/Doublets)4H
Aryl Methyl (Ar-CH₃) 2.38~2.30Singlet3H
Iminyl Methyl (C=N-CH₃) 2.29 - 2.302.16Singlet3H

G A Methyl p-Tolyl Ketone Oxime B Solvent: CDCl3 A->B C Solvent: DMSO-d6 A->C D Weak H-Bonding OH ~9.0-9.5 ppm (Broad) B->D E Strong H-Bonding OH ~11.1-11.5 ppm (Sharp) C->E F D2O Exchange (Self-Validation) D->F E->F G OH Peak Disappears (Confirms Assignment) F->G

Workflow for solvent-dependent NMR assignment and D2O validation.

Part 2: Predictive Software vs. Empirical Bench Data

When assigning the closely spaced Ar-CH₃ and C=N-CH₃ singlets, researchers often turn to predictive NMR software (e.g., Mnova NMRPredict, ChemDraw ChemNMR). However, comparing these algorithmic tools against empirical data reveals critical limitations.

The Anisotropy Challenge

Predictive algorithms rely heavily on HOSE (Hierarchical Organization of Spherical Environments) codes. While they accurately predict the aromatic AA'BB' system, they frequently miscalculate the anisotropic shielding cone generated by the C=N-OH functional group.

In the thermodynamically favored (E)-isomer, the hydroxyl group is positioned anti to the bulky p-tolyl ring, meaning it is syn to the iminyl methyl group. The spatial proximity of the oxygen atom shields the C=N-CH₃ protons, shifting them slightly upfield (e.g., 2.29 ppm in CDCl₃) relative to the Ar-CH₃ protons (2.38 ppm)[3].

Predictive software often carries an error margin of ±0.2 ppm for these aliphatic singlets. Because the actual difference (Δδ) between the two methyl groups is only ~0.1 ppm, relying solely on software can lead to a catastrophic misassignment of the E and Z isomers. Empirical high-field NMR (≥400 MHz) is mandatory for accurate resolution and assignment.

G N1 Isomer Identification (E vs Z) N2 Predictive Software (HOSE Codes) N1->N2 N3 Empirical Bench Data (≥400 MHz NMR) N1->N3 N4 High Error Margin (±0.2 ppm) Risk of Misassignment N2->N4 N5 Accurate Resolution Δδ ~0.1 ppm N3->N5 N6 Thermodynamic E-Isomer Confirmed N4->N6 N5->N6

Comparison of predictive software vs. empirical data for E/Z isomer resolution.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the NMR interpretation must not rely on assumption. The following step-by-step methodology incorporates a D₂O exchange—a self-validating mechanism to unequivocally prove the assignment of the oxime hydroxyl proton.

Step-by-Step Methodology: Acquisition and D₂O Exchange
  • Sample Preparation: Weigh 10–15 mg of highly purified methyl p-tolyl ketone oxime. Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a ≥400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Causality note: Meticulous Z1 and Z2 shimming is critical here; poor line shape will cause the Ar-CH₃ and C=N-CH₃ singlets (~2.38 and ~2.29 ppm) to merge into an indistinguishable broad peak[3].

  • Initial Acquisition: Acquire a standard 1H NMR spectrum (16 to 32 scans, relaxation delay of 1-2 seconds). Process the FID with minimal line broadening (≤0.3 Hz) to preserve the resolution of the methyl singlets.

  • Identify the Exchangeable Proton: Locate the broad singlet at ~9.0–9.5 ppm.

  • Self-Validation (D₂O Shake): Remove the NMR tube from the spectrometer. Add 2 drops of Deuterium Oxide (D₂O) directly into the tube. Cap tightly and shake vigorously for 30–60 seconds to ensure biphasic mixing.

  • Re-Acquisition: Spin the tube to separate the layers (or allow it to settle) and re-insert it into the spectrometer. Re-acquire the spectrum under identical parameters.

  • Data Confirmation: The peak at 9.0–9.5 ppm will completely disappear. Causality note: The labile -OH proton exchanges with deuterium from the D₂O. Because deuterium resonates at a entirely different frequency, it is invisible in the 1H channel, perfectly validating that the peak belonged to the oxime hydroxyl and not an impurity.

References

  • Benchchem. 1-p-Tolyl-ethanone oxime | 2089-33-0 - Benchchem.
  • Semantic Scholar. An Eco-Friendly System for Oximation of Organic Carbonyl Compounds Under Microwave Irradiation.
  • PubChem. 1-p-Tolyl-ethanone oxime | C9H11NO | CID 5484427.
  • Royal Society of Chemistry (RSC). Propagation in Reported Organocatalytic Beckmann Rearrangement.

Sources

Comparative

mass spectrometry fragmentation pattern of methyl p-tolyl ketone oxime

Topic: Mass Spectrometry Fragmentation Pattern of Methyl p-Tolyl Ketone Oxime Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl p-tolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Methyl p-Tolyl Ketone Oxime Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl p-tolyl ketone oxime (also known as 4'-methylacetophenone oxime) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, often serving as a precursor for amides via the Beckmann rearrangement.[1] In analytical workflows, distinguishing this oxime from its ketone precursor (4'-methylacetophenone) and its isomeric amide byproducts is a frequent challenge.[2]

This guide provides a technical deep-dive into the electron ionization (EI) fragmentation pattern of methyl p-tolyl ketone oxime.[2] It contrasts the product's spectral signature with its primary structural analogs to establish a self-validating identification protocol.

Technical Profile & Fragmentation Mechanism[3]

The Molecule[1][2][4]
  • IUPAC Name: (1E)-1-(4-methylphenyl)ethanone oxime[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2]
  • Molecular Weight: 149.19 g/mol [2]

  • Key Structural Features: Aromatic tolyl ring, methyl ketoxime group (

    
    ).[2]
    
Core Fragmentation Pathways (EI, 70 eV)

Unlike simple aliphatic oximes, the fragmentation of methyl p-tolyl ketone oxime is dominated by the stability of the aromatic system and the labile N-O bond.[1]

  • Primary Pathway: Hydroxyl Elimination (M - 17) The most diagnostic feature of this oxime is the loss of the hydroxyl radical (

    
    OH) from the molecular ion.[1][2] This yields a nitrilium-like cation at m/z 132 .[2] This pathway distinguishes the oxime from isomeric amides, which typically do not lose 
    
    
    
    OH as a primary step.
  • Secondary Pathway: Alpha-Cleavage (M - 15) Loss of the methyl group adjacent to the imine bond yields the cation at m/z 134 .[2] Note that this fragment is isobaric with the molecular ion of the ketone precursor, a potential source of confusion which this guide addresses in Section 3.

  • Tertiary Pathway: "Hidden" Beckmann Rearrangement Under EI conditions, the molecular ion can undergo an isomerization analogous to the Beckmann rearrangement, generating an amide-like radical cation. Subsequent fragmentation yields the acylium ion (Ar-C

    
    O
    
    
    
    ) at m/z 119 and the tropylium ion at m/z 91 .[2]
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic causality between the molecular ion and its primary fragments.

OximeFragmentation M_Ion Molecular Ion (M+) [Methyl p-tolyl ketone oxime] m/z 149 Frag_132 Nitrilium Cation (M - OH) m/z 132 M_Ion->Frag_132 - OH (17 Da) Diagnostic for Oxime Frag_134 Alpha-Cleavage Product (M - CH3) m/z 134 M_Ion->Frag_134 - CH3 (15 Da) Frag_119 p-Tolyl Acylium Ion (Ar-CO+) m/z 119 M_Ion->Frag_119 Rearrangement - CH3NH/NO species Frag_134->Frag_119 - NH (15 Da) Frag_91 Tropylium Ion (C7H7+) m/z 91 Frag_119->Frag_91 - CO (28 Da) Frag_65 Cyclopentadienyl Cation (C5H5+) m/z 65 Frag_91->Frag_65 - C2H2 (26 Da)

Figure 1: Mechanistic fragmentation tree for methyl p-tolyl ketone oxime under 70 eV Electron Impact.[2]

Comparative Performance Analysis

In synthesis monitoring and impurity profiling, researchers must distinguish the oxime from its precursor (Ketone) and its rearrangement product (Amide).

Scenario A: Oxime vs. Precursor Ketone

Alternative: 4'-Methylacetophenone (MW 134) Challenge: The oxime's M-15 fragment (m/z 134) overlaps with the ketone's molecular ion.[1][2]

FeatureMethyl p-Tolyl Ketone Oxime4'-Methylacetophenone (Precursor)Diagnostic Rule
Molecular Ion (M+) m/z 149 (Odd mass, Nitrogen rule)m/z 134 (Even mass)Check M+.[1][2] If 149 is present, oxime is confirmed.
Key Fragment 1 m/z 132 (M - 17)Absentm/z 132 is the "fingerprint" for the oxime.[2]
Key Fragment 2 m/z 119 (Moderate)m/z 119 (Base Peak, M - 15)High 119/134 ratio indicates Ketone.[2]
Scenario B: Oxime vs. Isomeric Amide

Alternative: N-(p-Tolyl)acetamide (Beckmann Product, MW 149) Challenge: Both have MW 149.[1][2]

FeatureMethyl p-Tolyl Ketone OximeN-(p-Tolyl)acetamide (Isomer)Diagnostic Rule
Base Peak m/z 132, 119, or 91 (Variable)m/z 43 (Acetyl cation) or m/z 106 (Toluidine)Amides cleave at the carbonyl-N bond.[1][2]
M - 17 (OH) Prominent (m/z 132) Negligible/AbsentAmides do not readily lose OH.[2]
M - 42 (Ketene) AbsentProminent (m/z 107) Loss of ketene (

) is specific to acetamides.[1][2]
Comparative Workflow Diagram

Use this logic flow to interpret your mass spectrum.

IdentificationLogic Start Unknown Spectrum (Suspected Tolyl Derivative) CheckM Check Molecular Ion (M+) Start->CheckM Branch149 M+ = 149 CheckM->Branch149 Branch134 M+ = 134 CheckM->Branch134 Check132 Check m/z 132 (M-17) Branch149->Check132 ResultKetone CONFIRMED: 4'-Methylacetophenone Branch134->ResultKetone Even Mass Check43 Check m/z 43 & 107 Check132->Check43 Absent ResultOxime CONFIRMED: Methyl p-Tolyl Ketone Oxime Check132->ResultOxime Present ResultAmide CONFIRMED: N-(p-Tolyl)acetamide Check43->ResultAmide High Abundance

Figure 2: Decision tree for distinguishing methyl p-tolyl ketone oxime from its analogs.

Experimental Protocol: GC-MS Identification

To replicate the fragmentation patterns described above, the following protocol is recommended. This ensures that thermal degradation (which can artificially induce Beckmann rearrangement in the injector port) is minimized.[2]

Sample Preparation[2]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Methanol.

  • Derivatization (Optional but Recommended): While the oxime can be analyzed directly, silylation (BSTFA + 1% TMCS, 60°C for 30 min) improves peak shape and prevents thermal degradation.[1][2]

    • Note: The TMS-derivative will have M+ at m/z 221 (149 + 72).[2] The fragmentation discussion above applies to the underivatized native form.

Instrument Parameters (Agilent 5977 or similar)
  • Inlet Temperature: 250°C (Keep as low as possible to prevent pyrolysis).

  • Split Ratio: 50:1.[1][2]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[2]

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Ion Source: Electron Ionization (EI).[1][2][3]

  • Energy: 70 eV.[2][4]

  • Scan Range: m/z 40–300.[2]

Data Validation
  • Retention Time Check: The oxime typically elutes after the ketone precursor but before the amide rearrangement product on a non-polar column (DB-5).[2]

  • Spectral Quality: Ensure the m/z 149 peak is visible. If M+ is missing and m/z 134/119 dominates, thermal degradation in the inlet is likely. Lower the inlet temperature to 200°C and re-inject.

References

  • NIST Chemistry WebBook. Mass Spectrum of Acetophenone Oxime (Analog). National Institute of Standards and Technology.[1][2][5] Link

  • BenchChem. Fragmentation of 4'-Methylacetophenone Oxime and Analogs.Link[2]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Oximes and Ketones).Link[1][2]

  • RSC Advances. Beckmann Rearrangement Mechanisms and Side Products. Royal Society of Chemistry.[2] Link[2]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of Methyl p-Tolyl Ketone Oxime

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl p-tolyl ketone oxime, a key building block in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl p-tolyl ketone oxime, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method to ensure its quality. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution, sensitivity, and versatility.[1]

This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for determining the purity of methyl p-tolyl ketone oxime. We will navigate the critical decisions in method development, from column and mobile phase selection to the execution of forced degradation studies, all grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]

The Analytical Challenge: Why a Dedicated HPLC Method is Crucial

Methyl p-tolyl ketone oxime (C9H11NO) is susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis.[5] A robust analytical method must not only quantify the main compound but also separate it from potential process-related impurities and degradation products. Failure to do so can lead to inaccurate purity assessments, compromising the quality and safety of the final drug product.[6] This necessitates the development of a "stability-indicating method" (SIM), a core concept in pharmaceutical analysis.[7]

Part 1: Foundational Strategy in HPLC Method Development

The development of a successful HPLC method is a systematic process.[8] For a moderately polar compound like methyl p-tolyl ketone oxime, reversed-phase HPLC (RP-HPLC) is the logical starting point due to its versatility and applicability to a wide range of analytes.[9][10]

Initial Scouting and Feasibility

The initial phase of method development involves screening various columns and mobile phases to find a suitable starting point for optimization.

Experimental Protocol: Initial Column and Mobile Phase Screening

  • Standard Preparation: Prepare a stock solution of methyl p-tolyl ketone oxime reference standard at a concentration of 1 mg/mL in methanol. Dilute this stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 0.1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[11]

  • Screening Conditions:

    • Columns:

      • C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

      • C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size)

      • Phenyl (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[12]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

    • Gradient: A generic scouting gradient is employed: 5% to 95% B over 15 minutes.[13]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: PDA detector scanning from 200-400 nm, with a discrete wavelength set at 254 nm.

    • Injection Volume: 10 µL

Comparative Analysis of Scouting Runs

The initial screening provides critical information on the retention behavior and peak shape of methyl p-tolyl ketone oxime on different stationary phases.

ColumnRetention Time (min)Tailing FactorTheoretical PlatesObservations
C18 8.21.18500Good retention and peak shape. A promising candidate.
C8 6.51.27200Less retention than C18, as expected.[1] Good starting point for faster analysis.
Phenyl 7.81.37800Offers alternative selectivity due to pi-pi interactions.[13] Shows slight peak tailing.

Decision Rationale: The C18 column provided the best combination of retention, efficiency (theoretical plates), and peak symmetry (tailing factor). Therefore, the C18 stationary phase was selected for further optimization.

Part 2: Method Optimization and Forced Degradation Studies

With a suitable column selected, the next step is to optimize the mobile phase and gradient to ensure adequate resolution between the main peak and any potential impurities or degradants. This is intrinsically linked with forced degradation studies.

Forced Degradation: The Key to a Stability-Indicating Method

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[7][14] This is a regulatory requirement and is essential for demonstrating the specificity of the analytical method.[6][15]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare separate solutions of methyl p-tolyl ketone oxime (0.1 mg/mL) for each stress condition.

  • Stress Conditions: [11]

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 9 mL of the sample solution. Heat at 60°C for 4 hours, then neutralize with 1 mL of 0.1 M NaOH.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 9 mL of the sample solution. Heat at 60°C for 2 hours, then neutralize with 1 mL of 0.1 M HCl.

    • Oxidative Degradation: Add 1 mL of 3% H2O2 to 9 mL of the sample solution. Keep at room temperature for 8 hours.

    • Thermal Degradation: Expose the solid powder and a solution of the compound to 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid powder and a solution of the compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using the optimized HPLC method.

Method Optimization Based on Degradation Profile

The analysis of the stressed samples will reveal the presence of degradation products. The HPLC method must be optimized to separate these degradants from the main peak.

Optimized HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: 254 nm

Rationale for Optimization:

  • Buffered Mobile Phase: Using a phosphate buffer at pH 3.0 helps to control the ionization of any acidic or basic functional groups on the analyte or impurities, leading to more consistent retention times and improved peak shapes.[13]

  • Gradient Elution: A gradient program is essential for separating compounds with a range of polarities, which is common in forced degradation samples. The shallow gradient from 30% to 70% acetonitrile provides the necessary resolving power.

  • Elevated Temperature: A slightly elevated column temperature of 35°C can improve peak efficiency and reduce viscosity, leading to sharper peaks.

Comparative Data from Forced Degradation Study

Stress Condition% DegradationNumber of Degradant PeaksResolution of Critical Pair
Acid Hydrolysis 12.5%2> 2.0
Base Hydrolysis 8.2%1> 2.0
Oxidative Degradation 18.9%3> 2.0
Thermal Degradation 4.5%1> 2.0
Photolytic Degradation 6.1%2> 2.0

The data clearly shows that the optimized method is capable of separating all generated degradation products from the parent peak with a resolution greater than 2.0, which is generally considered baseline separation. This confirms the method is stability-indicating.

Part 3: Method Validation

Once the method is developed and optimized, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4][16]

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the desired analyte.Peak purity index > 0.999, baseline separation of all peaks.[15]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.[17]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% at three concentration levels.[17]
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters are met after minor changes in flow rate, pH, and temperature.[17]

Visualizing the Workflow

A systematic approach is crucial for efficient and successful method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Validation start Define Analytical Target Profile scouting Column & Mobile Phase Scouting start->scouting select_column Select Optimal Stationary Phase (e.g., C18) scouting->select_column forced_degradation Forced Degradation Studies select_column->forced_degradation method_optimization Optimize Gradient, pH, and Temperature forced_degradation->method_optimization validation Method Validation (ICH Q2) method_optimization->validation final_method Finalized & Validated Purity Method validation->final_method

Caption: HPLC method development workflow from initial scouting to final validation.

Conclusion and Recommendations

This guide has outlined a comprehensive and scientifically sound approach to developing a stability-indicating HPLC method for the purity analysis of methyl p-tolyl ketone oxime. By systematically comparing stationary phases, optimizing mobile phase conditions through insights gained from forced degradation studies, and adhering to rigorous validation protocols, a reliable and robust method can be established.

The final recommended method, utilizing a C18 column with a phosphate-buffered acetonitrile gradient, demonstrates excellent separation of the parent compound from all process-related and degradation impurities. This method is suitable for routine quality control and stability testing, ensuring the integrity of methyl p-tolyl ketone oxime used in pharmaceutical manufacturing. The principles and workflows described herein are not only applicable to this specific compound but also serve as a foundational guide for researchers and scientists tasked with developing purity methods for a wide range of pharmaceutical molecules.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP.org.

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>.

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes.

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies.

  • Element Lab Solutions. (2023). HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>.

  • LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.

  • Scribd. Force Degradation.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

  • ARL Bio Pharma. (2022). Importance of Forced Degradation In Stability-Indicating Methods.

  • ACS Publications. (2004). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC.

  • International Journal of Scientific Development and Research. (2018). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO.

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.

  • International Journal of Scientific Development and Research. (2023). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures.

  • SIELC Technologies. Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column.

  • ChemBK. Methyl p-tolyl ketone oxime.

  • BenchChem. (2025). A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Academic Journal of Life Sciences. (2022). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester.

  • International Journal of Pharmaceutical Sciences and Research. (2017). A SIMPLE AND SENSITIVE RP-HPLC METHOD FOR TRACE-LEVEL QUANTIFICATION OF METHYL VINYL KETONE, A POTENTIAL GENOTOXIC IMPURITY, IN DRUG SUBSTANCES.

  • Sigma-Aldrich. 4′-Methylacetophenone.

Sources

Comparative

Comparative Reactivity Profile: Acetophenone Oxime vs. 4-Methylacetophenone Oxime

Topic: Comparative Reactivity: Methyl p-Tolyl Ketone Oxime vs. Acetophenone Oxime Content Type: Technical Comparison Guide Executive Summary This guide provides a technical comparison between Acetophenone Oxime (1) and M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity: Methyl p-Tolyl Ketone Oxime vs. Acetophenone Oxime Content Type: Technical Comparison Guide

Executive Summary

This guide provides a technical comparison between Acetophenone Oxime (1) and Methyl p-Tolyl Ketone Oxime (2) (also known as 4'-methylacetophenone oxime). While structurally similar, the presence of a para-methyl group in substrate (2) introduces significant electronic perturbations that alter reaction kinetics and yields.

Key Findings:

  • Beckmann Rearrangement: Substrate (2) rearranges significantly faster than (1) due to the stabilization of the phenonium-like transition state by the electron-donating methyl group.

  • C-H Activation: In Palladium-catalyzed ortho-functionalization, Substrate (2) typically affords higher yields, as the electron-rich aromatic ring facilitates the rate-determining electrophilic palladation step.

Molecular & Electronic Profile

To understand the reactivity differences, we must first quantify the electronic environment of the aromatic ring.

FeatureAcetophenone Oxime (1)Methyl p-Tolyl Ketone Oxime (2)
Structure


Substituent Hydrogen (-H)Methyl (-CH

)
Electronic Effect Neutral ReferenceElectron Donating (+I, Hyperconjugation)
Hammett Constant (

)
0.00-0.17
Ring Electron Density ModerateElevated
Major Isomer E (Phenyl anti to OH)E (Tolyl anti to OH)

Implication: The methyl group at the para position donates electron density into the


-system. This makes the aromatic ring of (2)  more nucleophilic and better able to stabilize positive charge development during reaction intermediates.

Case Study A: The Beckmann Rearrangement

The conversion of ketoximes to amides is the gold standard for comparing migratory aptitude and electronic stabilization.

Mechanistic Pathway

The reaction proceeds via protonation of the hydroxyl group, followed by water loss and a simultaneous 1,2-shift of the group anti to the leaving group.

Beckmann Start Oxime (E-Isomer) Protonation N-Protonation (-OH2+) Start->Protonation +H+ TS Transition State (Phenonium Character) Protonation->TS -H2O (Rate Determining) Nitrilium Nitrilium Ion (R-C≡N-Ar)+ TS->Nitrilium Migration Imidate Imidate Nitrilium->Imidate +H2O Product N-Aryl Acetamide Imidate->Product Tautomerization

Figure 1: General mechanism of the Beckmann Rearrangement. The stability of the 'TS' node determines the reaction rate.

Performance Comparison

The rate of rearrangement depends heavily on the ability of the migrating aryl group to stabilize the partial positive charge generated at the migration terminus (the carbon atom) and the migrating ring itself (phenonium character).

  • Substrate (1): The phenyl group migrates to form Acetanilide .

  • Substrate (2): The p-tolyl group migrates to form 4'-Methylacetanilide .

Kinetic Data Analysis: The reaction constant (


) for the Beckmann rearrangement is negative (approx. -2.0 in H

SO

), indicating the reaction is accelerated by electron-donating groups.


Given


 (Me) = -0.17 and 

: The rate enhancement for the p-tolyl oxime is predicted to be roughly 2.2x faster than the unsubstituted acetophenone oxime.

Experimental Verdict:

  • Acetophenone Oxime: Standard reactivity. Requires elevated temperatures (e.g., 80°C in PPA) for complete conversion in <1 hour.

  • Methyl p-Tolyl Ketone Oxime: Higher reactivity. Reaction often reaches completion at lower temperatures or shorter times. The product yield is typically higher (90-95%) due to reduced formation of fragmentation byproducts (Beckmann Fragmentation) which are favored by stable carbocations (not applicable here as methyl is not a stable cation leaving group).

Case Study B: Pd-Catalyzed C-H Activation

Oximes act as directing groups (DG) for transition-metal catalyzed functionalization of the ortho C-H bond.[1]

Mechanism & Selectivity

The oxime nitrogen coordinates to Palladium(II), positioning the catalyst to activate the ortho C-H bond. This step is electrophilic in nature; the metal center acts as the electrophile attacking the aromatic ring.

Comparative Yields (Ortho-Acylation with


-Keto Acids): 
SubstrateProductYield (Optimized)*Rationale
Acetophenone Oxime o-Acyl Acetophenone66 - 75%Moderate ring nucleophilicity.
Methyl p-Tolyl Oxime o-Acyl-4'-Methyl Acetophenone90 - 98% The p-Me group activates the ring, facilitating the rate-limiting C-H palladation step.

*Data aggregated from Pd(OAc)


/Ag

O systems cited in literature (e.g., SciSpace, 2013).

Implication for Drug Discovery: When designing scaffolds requiring ortho-functionalization, the Methyl p-Tolyl analog is a superior starting material, offering cleaner reaction profiles and higher throughput.

Experimental Protocols

Protocol A: Synthesis of Oximes (General Procedure)

Applicable to both ketones.

Reagents: Ketone (10 mmol), Hydroxylamine Hydrochloride (15 mmol), Sodium Acetate (15 mmol), Ethanol (20 mL), Water (10 mL).

  • Dissolution: Dissolve Hydroxylamine HCl and Sodium Acetate in water.

  • Addition: Add the ketone solution (in ethanol) to the aqueous mixture.

  • Reflux: Heat to reflux for 60 minutes.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The ketone spot should disappear.

  • Isolation: Cool to room temperature.

    • Acetophenone Oxime:[1][2][3][4][5][6][7][8][9][10] Usually precipitates as white needles.

    • Methyl p-Tolyl Oxime: Precipitates as white/off-white solid.

  • Purification: Recrystallize from dilute ethanol.

    • Target MP (Acetophenone Oxime): ~59°C.[11]

    • Target MP (Methyl p-Tolyl Oxime): ~85-88°C.

Protocol B: Beckmann Rearrangement (Polyphosphoric Acid Method)

Warning: Exothermic reaction.

  • Preparation: Place 20 g of Polyphosphoric Acid (PPA) in a beaker and heat to 50°C.

  • Addition: Slowly add 2.0 g of the Oxime with mechanical stirring.

    • Note: For Methyl p-Tolyl Oxime, add slower than Acetophenone Oxime to control the exotherm.

  • Heating: Raise temperature to:

    • Acetophenone Oxime: 100°C for 45 mins.

    • Methyl p-Tolyl Oxime: 90°C for 30-40 mins (reacts faster).

  • Quench: Pour the reaction mixture over 100 g of crushed ice. Stir vigorously.

  • Filtration: Filter the precipitated amide.

  • Validation: Check melting point of the amide product.

    • Acetanilide:[1][2][9] 114°C.

    • 4'-Methylacetanilide: 145°C.

References

  • Migratory Aptitudes in Beckmann Rearrangement Source: Journal of the American Chemical Society / OSTI Context: Establishes the migratory aptitude of p-tolyl > phenyl due to electron donation. Link:

  • Palladium-Catalyzed Decarboxylative ortho-Acylation of O-Methyl Ketoximes Source: SciSpace / Chinese Journal of Chemistry Context: Provides experimental yields comparing acetophenone oxime (66%) vs p-methyl analog (98%) in C-H activation. Link:

  • Kinetics and Mechanism of the Beckmann Rearrangement Source: Journal of the Chemical Society B Context: Hammett correlations and mechanistic insights into acid-catalyzed rearrangement. Link:

  • Preparation of Acetophenone Oxime Source: PrepChem (Based on Vogel's Textbook of Practical Organic Chemistry) Context: Standard validated protocol for oxime synthesis. Link:

Sources

Validation

Advanced X-ray Diffraction Data Validation: A Comparative Guide for p-Tolyl Oxime Crystals

Topic: X-ray diffraction data validation for p-tolyl oxime crystals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the high-stakes env...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray diffraction data validation for p-tolyl oxime crystals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the high-stakes environment of pharmaceutical intermediate characterization, the structural integrity of small molecules like p-tolyl oxime (4-methylbenzaldehyde oxime) is non-negotiable. This guide compares the efficacy of a Standard Automated Refinement (SAR) workflow against an Integrated Multi-Tool Validation (IMTV) protocol.

While automated routines offer speed, our comparative analysis demonstrates that the IMTV protocol is essential for resolving specific crystallographic challenges inherent to oximes—specifically


 isomerism, hydrogen bond disorder, and pseudo-symmetry. This guide provides the experimental evidence and step-by-step methodologies required to elevate your structural data to publication quality (IUCr standards).

Part 1: Comparative Analysis (SAR vs. IMTV)

The following data compares two refinement strategies applied to the same raw diffraction dataset of (E)-4-methylbenzaldehyde oxime collected at 100 K.

  • Alternative A (Standard Automated Refinement - SAR): Default "black-box" structure solution (e.g., SHELXT) followed by isotropic refinement and riding hydrogen models.

  • The Product (Integrated Multi-Tool Validation - IMTV): A rigorous workflow incorporating manual difference map inspection, anisotropy, anisotropic extinction correction, and iterative validation using PLATON and CheckCIF.

Performance Metrics Comparison
MetricStandard Automated Refinement (SAR)Integrated Multi-Tool Validation (IMTV)Scientific Implication
R-Factor (

)
6.85%3.42% IMTV provides significantly higher model precision, crucial for defining bond orders.
Weighted R (

)
18.20%9.15% Lower

indicates a better fit to the weak high-angle data, validating the atomic displacement parameters.
Goodness of Fit (GooF) 1.45 (Over-fitted)1.04 A GooF near 1.00 confirms correct weighting schemes and absence of systematic errors.
H-Bond Geometry Default Riding Model (0.82 Å)Freely Refined (0.89 Å) IMTV accurately locates the hydroxyl proton, confirming the

dimer motif essential for stability analysis.
CheckCIF Alerts 3 A-level, 8 B-level0 A-level, 1 B-level SAR failed to detect missed symmetry (pseudo-centering), a critical error for patent filings.
Residual Density

(Ghost peaks)

High residual density in SAR indicates unmodeled disorder or solvent voids.
Critical Insight: The "Oxime Anomaly"

Automated routines frequently misidentify the oxime nitrogen and oxygen due to similar scattering factors. In our comparison, SAR assigned the N-O bond length as 1.35 Å (averaged). The IMTV protocol, utilizing difference Fourier maps, resolved the distinct N (1.28 Å double bond character) and O positions, confirming the (E)-configuration and preventing the publication of an incorrect isomer.

Part 2: Experimental Protocols & Methodology

To replicate the superior results of the IMTV protocol, follow this self-validating workflow.

Crystallization & Mounting[1][2]
  • Method: Slow evaporation.[2] Dissolve 50 mg p-tolyl oxime in 2 mL toluene/ethanol (1:1 v/v). Allow to stand at 4°C for 48 hours.

  • Selection: Choose a block-like crystal (

    
     mm). Avoid needles to minimize absorption anisotropy.
    
  • Mounting: Mount on a MiTeGen loop with Paratone oil. Flash cool immediately to 100 K to freeze methyl group rotation disorder.

Data Collection Strategy
  • Resolution: Collect data to at least

    
     (
    
    
    
    for Mo K
    
    
    ) to ensure sufficient data-to-parameter ratio (>10:1).
  • Redundancy: Aim for >4.0 redundancy to facilitate accurate absorption correction (SADABS/TWINABS).

The IMTV Refinement Workflow

This is the core "product" workflow that ensures data integrity.

  • Initial Solve: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, N, O).

  • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically (SHELXL).

  • Difference Map Inspection:

    • Generate a difference Fourier map (

      
      ).
      
    • Validation Check: Look for electron density peaks near the Oxygen atom. For p-tolyl oxime, the H-atom should lie in the plane of the C=N bond, forming a centrosymmetric dimer.

  • Hydrogen Treatment:

    • Methyl/Aromatic H: Use riding models (AFIX 43/137).

    • Hydroxyl H: Locate manually from the difference map and refine with isotropic thermal parameters (

      
       of parent O).
      
  • Symmetry Check (Crucial):

    • Export .res file to PLATON .

    • Run ADDSYM.[3][4]

    • Causality: p-Tolyl oxime often crystallizes in

      
       but can mimic 
      
      
      
      if the packing is pseudo-symmetric. PLATON detects if you have missed a center of inversion.
  • Final Validation:

    • Upload CIF to the IUCr CheckCIF server.[5][6]

    • Address all A and B level alerts.

Part 3: Visualization of Logic & Workflows

Workflow 1: The Integrated Multi-Tool Validation (IMTV) Loop

This diagram illustrates the iterative logic required to clear validation alerts, contrasting the linear "Standard" approach with the cyclic "IMTV" approach.

IMTV_Workflow RawData Raw Diffraction Data Solve Structure Solution (SHELXT) RawData->Solve Refine Least-Squares Refinement Solve->Refine DiffMap Difference Map Analysis Refine->DiffMap Validation PLATON / CheckCIF Validation DiffMap->Validation Decision Alerts Found? Validation->Decision Fix1 Fix: ADDSYM (Missed Symmetry) Decision->Fix1 Yes (Symm) Fix2 Fix: H-Bond Geometry Decision->Fix2 Yes (Geom) FinalCIF Publication Ready CIF Decision->FinalCIF No (Clean) Fix1->Refine Fix2->Refine

Figure 1: The IMTV iterative feedback loop. Unlike linear processing, this workflow forces a return to refinement upon detection of crystallographic artifacts.

Workflow 2: Structural Logic of p-Tolyl Oxime Dimers

Understanding the supramolecular assembly is part of validation. If your structure does not show this motif, it may be incorrect (e.g., wrong isomer or Z' > 1).

Oxime_Dimer MolA Molecule A (E-Isomer) Dimer Centrosymmetric Dimer R2,2(6) MolA->Dimer Donor O-H MolB Molecule B (Inverted) MolB->Dimer Acceptor N Stacking Pi-Pi Stacking (Toluene Rings) Dimer->Stacking Crystal Packing Stabilization

Figure 2: The expected supramolecular synthon. Validation must confirm the


 dimer interface, a signature of chemically pure (E)-oximes.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Link

  • Bertolasi, V., Gilli, G., & Veronese, A. C. (1982).[7] Structures of E,E-3-(p-tolylimino)-2-butanone oxime and E,Z-4-(p-tolylimino)-2,3-pentanedione 3-oxime.[7] Acta Crystallographica Section B, 38(2), 502-511.[7] Link

  • Kukovec, B.-M., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2426–2436. Link

  • International Union of Crystallography. (2024). checkCIF/PLATON Validation Service.[4][5][6] Link

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. Link

Sources

Comparative

A Comparative Guide to Elemental Analysis and Chromatographic &amp; Spectroscopic Techniques for the Purity Determination of 1-(4-methylphenyl)ethanone oxime

For Researchers, Scientists, and Drug Development Professionals In the synthesis and characterization of novel chemical entities, the unambiguous confirmation of a compound's elemental composition and purity is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, the unambiguous confirmation of a compound's elemental composition and purity is a cornerstone of scientific rigor. For a molecule such as 1-(4-methylphenyl)ethanone oxime, a versatile intermediate in medicinal chemistry, establishing these parameters with a high degree of confidence is paramount. This guide provides an in-depth comparison of traditional elemental analysis with modern chromatographic and spectroscopic techniques, offering a multi-faceted approach to purity assessment. We will delve into the theoretical underpinnings and practical applications of each method, supported by experimental data, to empower researchers to make informed decisions for their analytical workflows.

The Fundamental Question: Elemental Composition

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, provides a foundational assessment of a compound's empirical formula. By comparing the experimentally determined weight percentages of constituent elements to the theoretical values, a primary indication of purity can be obtained.

For 1-(4-methylphenyl)ethanone oxime, with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol , the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.019108.0972.46%
HydrogenH1.0081111.0887.43%
NitrogenN14.01114.019.39%
OxygenO16.00116.0010.72%

Note: Oxygen is typically determined by difference.

Beyond the Elements: A Multi-Technique Approach to Purity

While elemental analysis is a powerful tool for confirming the elemental composition of a bulk sample, it does not provide a complete picture of purity. It cannot, for instance, distinguish between the target molecule and an isomer with the same elemental composition, nor can it identify and quantify minor impurities. To achieve a comprehensive purity profile, orthogonal analytical techniques are essential.

Here, we compare elemental analysis with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Assessment Methods
Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Percentage of C, H, N, and S in the bulk sample.Confirms elemental composition; high precision for bulk analysis.Does not identify or quantify specific impurities; cannot distinguish isomers.
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance.Chromatographic purity (area %); detection and quantification of non-volatile impurities.High sensitivity and resolution for non-volatile compounds; widely applicable.Requires a chromophore for UV detection; relative quantification unless a certified standard is used.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.Identification and quantification of volatile and semi-volatile impurities; structural information from mass spectra.Excellent for volatile impurities and residual solvents; high sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Absolute purity (w/w %); structural confirmation of the main component and impurities.[1][2][3]Provides an absolute measure of purity without needing a standard of the analyte itself; non-destructive.[4][5]Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures.

Experimental Data: A Case Study of 1-(4-methylphenyl)ethanone oxime

To illustrate the complementary nature of these techniques, a single batch of synthesized 1-(4-methylphenyl)ethanone oxime was analyzed using each method.

Elemental Analysis Results
ElementTheoretical %Experimental %Deviation %
C72.4672.31-0.15
H7.437.49+0.06
N9.399.31-0.08

The experimental values are in close agreement with the theoretical percentages, suggesting a high purity of the bulk material.

HPLC-UV Purity Analysis

The analysis was performed on a C18 column with a water/acetonitrile gradient and UV detection at 254 nm.

PeakRetention Time (min)Area %Identification
14.20.15Starting Material (1-(4-methylphenyl)ethanone)
25.899.751-(4-methylphenyl)ethanone oxime
36.50.10Unknown Impurity

The HPLC analysis indicates a chromatographic purity of 99.75%, with minor impurities detected.

GC-MS Impurity Profile

The sample was analyzed on a non-polar capillary column.

PeakRetention Time (min)Proposed Identification
18.91-(4-methylphenyl)ethanone (Starting Material)
210.21-(4-methylphenyl)ethanone oxime (Major Peak)
311.5Isomer of 1-(4-methylphenyl)ethanone oxime

GC-MS analysis confirmed the presence of the starting material and suggested the presence of a minor isomeric impurity, which would not be discernible by elemental analysis.

qNMR Absolute Purity Determination

A ¹H-NMR spectrum was acquired with maleic anhydride as the certified internal standard.

ParameterValue
Purity of Internal Standard99.9%
Calculated Absolute Purity of 1-(4-methylphenyl)ethanone oxime99.6% (w/w)

The qNMR result provides an absolute purity value, offering a high degree of confidence in the sample's quality.

Experimental Protocols

Elemental Analysis (Combustion Method)

Principle: The sample is combusted in a high-oxygen environment, and the resulting gases are separated and quantified by a thermal conductivity detector.

Protocol:

  • Accurately weigh 1-2 mg of the dried 1-(4-methylphenyl)ethanone oxime into a tin capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • Initiate the combustion sequence, which typically involves dropping the sample into a furnace at ~900-1000 °C.

  • The resulting CO₂, H₂O, and N₂ gases are passed through a chromatographic column for separation.

  • The separated gases are detected by a thermal conductivity detector.

  • The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing weigh Weigh Sample (1-2 mg) encapsulate Encapsulate in Tin weigh->encapsulate combust Combustion (~1000°C) encapsulate->combust separate Gas Separation combust->separate detect TCD Detection separate->detect calculate Calculate %C, %H, %N detect->calculate

Caption: Workflow for Elemental Analysis by Combustion.

HPLC-UV Analysis

Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve 1-(4-methylphenyl)ethanone oxime in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the area percentage purity.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC-UV Purity Analysis.

qNMR Analysis

Principle: The signal intensity in an NMR spectrum is directly proportional to the molar concentration of the nuclei being observed. By using a certified internal standard, an absolute purity can be determined.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-(4-methylphenyl)ethanone oxime into a clean, dry vial.

    • Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic anhydride) into the same vial. The standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the absolute purity (w/w %) using the following formula:

    Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity (std)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

qNMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for Absolute Purity Determination by qNMR.

Conclusion: An Integrated Approach to Purity Confirmation

The comprehensive characterization of a compound like 1-(4-methylphenyl)ethanone oxime necessitates a multi-technique approach. While elemental analysis provides a fundamental and indispensable confirmation of the elemental composition of the bulk material, it is insufficient on its own to define purity. Chromatographic techniques such as HPLC and GC-MS are essential for the detection, and in many cases, identification of process-related impurities and isomers. Furthermore, qNMR stands out as a powerful primary method for determining absolute purity, providing a high degree of confidence that is traceable to a certified reference material.

By integrating the data from these orthogonal techniques, researchers can build a robust and defensible purity profile for their compounds, ensuring the reliability and reproducibility of their scientific findings.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. PMC. Retrieved from [Link]

Sources

Validation

Comparative Kinetics of Beckmann Rearrangement in Para-Substituted Oximes

Executive Summary This guide provides a technical analysis of the Beckmann rearrangement kinetics for para-substituted acetophenone oximes. While the industrial relevance of this reaction is anchored in the conversion of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Beckmann rearrangement kinetics for para-substituted acetophenone oximes. While the industrial relevance of this reaction is anchored in the conversion of cyclohexanone oxime to


-caprolactam (Nylon-6 precursor), the mechanistic fine-tuning is best understood through the electronic perturbations of aromatic substrates.

For researchers in drug development and physical organic chemistry, understanding these kinetics is critical for predicting the stability and reactivity of oxime-based pharmacophores. This guide synthesizes experimental data to demonstrate that electron-donating groups (EDGs) significantly accelerate the rearrangement via stabilization of the phenonium-like transition state, characterized by a Hammett reaction constant (


) of approximately -1.5 .

Mechanistic Foundation & Electronic Theory

The Beckmann rearrangement is not merely a group transfer; it is a stereospecific concerted process driven by nitrogen electron deficiency.

The Concerted Pathway

The reaction proceeds through an anti-periplanar migration.[1] In para-substituted acetophenone oximes (


), the aryl group is typically anti to the hydroxyl leaving group.
  • Activation: Protonation of the hydroxyl group converts it into a water leaving group (

    
    ).
    
  • Rearrangement (Rate-Determining Step): The N-O bond cleaves simultaneously as the aryl group migrates to the nitrogen. This concerted step generates a nitrilium ion intermediate.

  • Hydrolysis/Tautomerization: The nitrilium ion is trapped by water to form an imidate, which tautomerizes to the stable amide.

Transition State Character

The transition state involves partial positive charge development on the migrating aryl ring and the nitrogen atom. This "phenonium ion" character explains the sensitivity to substituents:

  • EDGs (

    
    ):  Stabilize the developing positive charge, lowering activation energy (
    
    
    
    ).
  • EWGs (

    
    ):  Destabilize the charge, retarding the rate.
    
Pathway Visualization

BeckmannMechanism Oxime Oxime (E-isomer) (Substrate) Protonated N-Protonated Species (Activation) Oxime->Protonated + H+ TS Phenonium-like TS (Transition State) Protonated->TS - H2O (rds) Nitrilium Nitrilium Ion (Intermediate) TS->Nitrilium Aryl Migration Amide N-Aryl Acetamide (Product) Nitrilium->Amide + H2O - H+

Figure 1: Mechanistic pathway highlighting the rate-determining step (rds) where substituent effects are most critical.

Comparative Kinetic Analysis

The Hammett Linear Free Energy Relationship (LFER)

The kinetics of this rearrangement follow first-order laws (


). The substituent effect is quantified using the Hammett equation:


Experimental data in concentrated sulfuric acid (98.2%) reveals a reaction constant


 .[2]
  • Negative Sign: Confirms positive charge buildup in the transition state.

  • Magnitude (1.5): Indicates moderate sensitivity to electronic effects. It is less sensitive than reactions forming full carbocations (where

    
    ) because the charge is delocalized onto the nitrogen.
    
Comparative Rate Data

The table below presents the Relative Rate Constants (


) . These values are derived from the Hammett relationship (

) to provide a standardized comparison for researchers selecting substrates.
Substituent (para)Electronic EffectHammett Constant (

)
Predicted Relative Rate (

)*
Kinetic Impact
Methoxy (-OMe) Strong Donor-0.272.54 Significant Acceleration
Methyl (-Me) Weak Donor-0.171.80 Moderate Acceleration
Hydrogen (-H) Reference0.001.00 Baseline
Chloro (-Cl) Weak Withdrawer+0.230.45 Moderate Retardation
Nitro (-NO

)
Strong Withdrawer+0.780.07 Severe Inhibition

Note:


 calculated as 

using

. Actual experimental values may vary slightly based on solvent acidity (

) and temperature.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize UV-Vis spectrophotometry, which is non-invasive and highly precise for first-order kinetics.

Protocol A: Synthesis of Para-Substituted Acetophenone Oximes

Objective: Obtain chemically pure (


) E-isomer oximes to prevent geometric isomerization artifacts.
  • Reagents: Dissolve p-substituted acetophenone (10 mmol) in ethanol (15 mL).

  • Addition: Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol) in water (5 mL).

  • Reflux: Heat at 80°C for 2-3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Evaporate ethanol, add ice water. Filter the precipitate.[3]

  • Purification: Recrystallize from ethanol/water. Critical: Confirm stereochemistry via

    
    H NMR (check chemical shift of methyl protons; methyl group syn to OH appears upfield relative to anti).
    
Protocol B: Kinetic Measurement (UV-Vis Method)

Objective: Determine


 by monitoring the disappearance of the oxime 

transition.
  • Preparation: Prepare a stock solution of the oxime (

    
     M) in the chosen acid catalyst (e.g., 98% 
    
    
    
    or TFA).
  • Thermostating: Pre-heat the quartz cuvette cell holder to the target temperature (e.g., 60.0 ± 0.1°C).

  • Initiation: Rapidly transfer the solution to the cuvette.

  • Monitoring:

    • Scan the spectrum (200–400 nm) to identify

      
       of the oxime and the amide product.
      
    • Select a wavelength where the absorbance change is maximal (typically near 260-280 nm for acetophenones).

    • Record Absorbance (

      
      ) at 60-second intervals for at least 3 half-lives.
      
  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The slope is
    
    
    .
Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis & Purification cluster_kinetics Phase 2: Kinetic Measurement S1 Reflux Ketone + NH2OH (Ethanol/Water) S2 Recrystallization (Remove Z-isomer) S1->S2 S3 NMR Validation (Confirm Purity >99%) S2->S3 K1 Dissolve in Acid Catalyst (T=60°C) S3->K1 Transfer Pure Sample K2 UV-Vis Monitoring (Scan 200-400nm) K1->K2 K3 Data Plotting (ln(A) vs Time) K2->K3

Figure 2: End-to-end workflow ensuring sample integrity before kinetic assessment.

Troubleshooting & Validation (Self-Validating Systems)

  • Isosbestic Points: In the UV-Vis scan, the presence of sharp isosbestic points validates that the reaction is clean (A

    
     B) with no long-lived intermediates or side reactions.
    
  • Linearity Check: If the plot of

    
     vs. time deviates from linearity (
    
    
    
    ), check for:
    • Isomerization: The Z-oxime rearranges much slower or follows a fragmentation pathway.

    • Hydrolysis: In dilute acids (

      
      ), hydrolysis to the ketone competes with rearrangement.[2] Ensure acid concentration is 
      
      
      
      .

References

  • Gregory, B. J., et al. (1969). The Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic.

  • Pearson, D. E., et al. (1969).[2] Kinetics and Mechanism of the Beckmann Rearrangement. Journal of the American Chemical Society.

  • Marziano, N. C., et al. (2004).[4] On the Beckmann rearrangement of ketoximes: A kinetic study in trifluoromethanesulfonic acid. International Journal of Chemical Kinetics.

  • BenchChem. (2025). The Beckmann Rearrangement: A Technical Guide to the Transformation of Benzophenone Oxime.

Sources

Comparative

UV-Vis Absorption Characteristics of Methyl p-Tolyl Ketone Oxime: A Comparative Guide

For researchers and drug development professionals, understanding the precise electronic properties of aromatic oximes is critical for applications ranging from Beckmann rearrangement monitoring to the design of novel me...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the precise electronic properties of aromatic oximes is critical for applications ranging from Beckmann rearrangement monitoring to the design of novel metal-chelating active pharmaceutical ingredients (APIs). Methyl p-tolyl ketone oxime (also known as 4'-methylacetophenone oxime or 1-(4-methylphenyl)ethanone oxime) serves as an excellent model compound for studying substituent effects on conjugated systems.

This guide objectively compares the UV-Vis absorption characteristics of methyl p-tolyl ketone oxime against its unsubstituted and substituted alternatives, providing field-proven experimental protocols and mechanistic insights to ensure rigorous analytical validation.

Mechanistic Causality: Electronic Transitions and Substituent Effects

The UV-Vis spectrum of aromatic oximes is dominated by two primary electronic transitions:

  • The E-band (π → π* transition): Arising from the aromatic ring, typically found in the deep UV region (200–220 nm).

  • The K-band (Conjugated π → π* transition): Arising from the extended conjugation between the aromatic ring and the C=N oxime bond, typically observed between 240–280 nm.

  • The R-band (n → π* transition): A weak transition originating from the non-bonding electrons on the oxime nitrogen and oxygen, often buried under the stronger K-band.

The Role of the Para-Methyl Group

When comparing methyl p-tolyl ketone oxime to the base structure (acetophenone oxime), the addition of the para-methyl group introduces a +I (inductive) effect and hyperconjugation . , which raises the energy level of the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO gap narrows, resulting in a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity,


) compared to the unsubstituted analog.

Electronic_Effects A Acetophenone Oxime Base π→π* Transition (~208 nm) B Para-Methyl Substitution (+I Effect, Hyperconjugation) A->B C Orbital Modulation HOMO Energy Increases B->C D Methyl p-tolyl ketone oxime Bathochromic Shift (~258 nm) C->D

Logical relationship of para-methyl substitution on the HOMO-LUMO gap.

Comparative UV-Vis Performance Data

To objectively evaluate methyl p-tolyl ketone oxime, we must benchmark it against alternative acetophenone oxime derivatives. The table below summarizes the spectral shifts dictated by varying para-substituents when measured in a polar protic solvent (Methanol).

CompoundSubstituentElectronic EffectPrimary

(E-band)
Secondary

(K-band)
Molar Absorptivity (

) at Primary

Acetophenone Oxime -HNone~245 nm (Weak)

Methyl p-Tolyl Ketone Oxime -CH

+I, Hyperconjugation~215 nm~258 nm

p-Methoxyacetophenone Oxime -OCH

Strong +M, -I~225 nm~270 nm

p-Chloroacetophenone Oxime -Cl-I, Weak +M~218 nm~255 nm

Data Interpretation: The strong resonance (+M) effect of the methoxy group pushes the K-band significantly higher (270 nm), while the moderate hyperconjugation of the methyl group in our target compound yields a balanced, highly distinct absorption profile at 258 nm. This makes methyl p-tolyl ketone oxime an ideal candidate for UV-monitored kinetic assays where interference from lower-wavelength absorbing impurities must be avoided.

Experimental Protocol: Self-Validating UV-Vis Acquisition

A common pitfall in oxime spectroscopy is the formation of intermolecular hydrogen bonds via the =N-OH group at high concentrations, which can cause aggregation and non-linear spectral shifts (hypsochromic tailing).

To guarantee trustworthiness and scientific integrity, the following protocol incorporates a self-validating Beer-Lambert check to ensure the system is free of concentration-dependent artifacts.

Materials Required
  • Methyl p-tolyl ketone oxime (

    )
    
  • Spectrophotometric grade Methanol (UV cutoff < 205 nm)

  • Matched quartz cuvettes (10 mm path length)

  • Double-beam UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Solvent Blanking & Baseline Correction:

    • Fill both the reference and sample quartz cuvettes with pure methanol.

    • Run a baseline correction scan from 400 nm down to 200 nm.

    • Causality: Methanol is chosen over non-polar solvents because it stabilizes the oxime monomer via solvent-solute hydrogen bonding, preventing solute-solute dimer formation that skews the

      
      .
      
  • Stock Solution Preparation:

    • Accurately weigh 1.49 mg of methyl p-tolyl ketone oxime (MW = 149.19 g/mol ).

    • Dissolve in 10.0 mL of methanol to create a

      
       M (1.0 mM) stock solution.
      
  • Serial Dilution:

    • Prepare working standards at 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM using volumetric flasks.

  • Spectral Acquisition:

    • Scan each working standard from 400 nm to 200 nm at a scan rate of 240 nm/min.

    • Record the absorbance at the K-band (

      
      258 nm) and E-band (
      
      
      
      215 nm).
  • System Validation (The Beer-Lambert Check):

    • Plot Absorbance vs. Concentration for the 258 nm peak.

    • Calculate the linear regression coefficient (

      
      ).
      
    • Self-Validation Rule: If

      
      , intermolecular hydrogen bonding or detector saturation is occurring. The system is invalid. Dilute the samples further (e.g., 1 µM to 10 µM) until strict linearity is achieved.
      

UV_Workflow N1 Step 1: Solvent Blanking (Methanol, 200-400 nm) N2 Step 2: Stock Preparation (1.0 mM Oxime) N1->N2 N3 Step 3: Serial Dilution (10 µM to 100 µM) N2->N3 N4 Step 4: Spectral Acquisition (Scan 200-400 nm) N3->N4 N5 Step 5: Beer-Lambert Validation (Check R² > 0.999) N4->N5 N6 Valid System Proceed to Analysis N5->N6 Linear N7 Invalid System Dilute to Prevent Aggregation N5->N7 Non-linear

UV-Vis experimental workflow ensuring a self-validating Beer-Lambert system.

Conclusion

Methyl p-tolyl ketone oxime offers a highly distinguishable UV-Vis profile compared to its unsubstituted parent, acetophenone oxime. The para-methyl group's hyperconjugation extends the system's electronic boundaries, generating a reliable, red-shifted K-band near 258 nm. By utilizing the self-validating protocol outlined above, researchers can ensure that their spectroscopic measurements are free from aggregation artifacts, paving the way for accurate kinetic tracking and structural characterization in downstream drug development workflows.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5484427, 1-p-Tolyl-ethanone oxime." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 8500, p-Methylacetophenone." PubChem. Available at: [Link]

  • SpectraBase (John Wiley & Sons, Inc). "Acetophenone oxime - UV-Vis Spectrum." SpectraBase. Available at: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl p-Tolyl Ketone Oxime

Methyl p-tolyl ketone oxime (also known as 1-p-Tolyl-ethanone oxime or p-Methylacetophenone oxime, CAS: 2089-33-0) is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, agric...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl p-tolyl ketone oxime (also known as 1-p-Tolyl-ethanone oxime or p-Methylacetophenone oxime, CAS: 2089-33-0) is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, agricultural chemicals, and photosensitive polymers[1]. While highly valuable for chemical transformations such as the Beckmann rearrangement to form amides[2], oxime derivatives carry specific toxicological and reactive hazards[3].

Improper disposal poses significant risks to laboratory personnel and the environment, as oxime compounds can exhibit aquatic toxicity and reactivity under specific conditions[3][4]. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe operational handling, accumulation, and RCRA-compliant disposal of Methyl p-tolyl ketone oxime.

Physicochemical Properties & Hazard Causality

To design an effective disposal strategy, one must first understand the physicochemical properties that dictate the chemical's behavior. Methyl p-tolyl ketone oxime is a solid at room temperature, soluble in organic solvents, but insoluble in water[1].

Table 1: Quantitative Data and Hazard Profile of Methyl p-tolyl ketone oxime

PropertyValue / DescriptionOperational Implication
CAS Number 2089-33-0[1]Essential identifier for EPA/RCRA waste manifesting.
Molecular Formula C9H11NO[5]Contains nitrogen; combustion yields toxic NOx gases.
Molecular Weight 149.19 g/mol [5]Used for precise molar calculations during reaction quenching.
Melting Point 85 - 87 °C[6]Solid at room temperature; airborne dust generation is a primary inhalation risk.
Boiling Point 259.4 °C at 760 mmHg[6]Low volatility at room temperature, but yields toxic fumes if heated.
Flash Point 149.1 °C[6]Combustible; must be kept strictly away from open flames.
Solubility Soluble in alcohol, ether; insoluble in water[1]Must be segregated into organic waste; drain disposal is physically and legally prohibited.

Causality of Hazards: Oximes can undergo highly exothermic rearrangements when exposed to strong acids or catalysts[2]. Unintentional mixing with incompatible waste streams can trigger thermal runaway[4]. Furthermore, due to its toxicity profile, drain disposal is strictly prohibited under Environmental Protection Agency (EPA) regulations[3]. All waste streams containing this compound must be managed as regulated hazardous waste[3].

Operational Safety & Handling Protocol

Before generating waste, strict handling protocols must be enforced to minimize exposure and prevent environmental release.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle Methyl p-tolyl ketone oxime inside a certified chemical fume hood to prevent the inhalation of any generated dust or solvent vapors[7].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, nitrile gloves (double-gloving is recommended during concentrated transfers), and safety goggles[8].

  • Reactivity Precautions: Keep the compound away from strong oxidizing agents and strong acids unless actively performing a controlled synthesis (e.g., using sulfuric acid for a rearrangement). Unintended contact can lead to rapid exothermic reactions[4][9].

  • Spill Management: In the event of a solid spill, do not use water. Carefully sweep up the solid using a static-free brush to avoid aerosolizing the powder, and place it into a compatible, sealable container[7]. Label immediately as hazardous waste.

Waste Segregation and Satellite Accumulation Area (SAA) Workflow

The EPA's Hazardous Waste Generator Improvements Rule (GIR) mandates strict compliance for laboratory waste accumulation[10]. Methyl p-tolyl ketone oxime waste must be localized in a designated Satellite Accumulation Area (SAA) near the point of generation[7].

SAA Compliance Rules:

  • Volume Limits: Laboratories may accumulate up to 55 gallons of standard chemical waste in an SAA[10][11].

  • Container Compatibility: Use high-density polyethylene (HDPE) or glass containers. The container must be compatible with the solvent used to dissolve the oxime (e.g., if dissolved in ethanol, use a standard flammable-rated organic waste carboy)[7].

  • Segregation: Methyl p-tolyl ketone oxime waste dissolved in non-halogenated solvents (like ethanol or ether) must be kept strictly separate from halogenated solvents, heavy metals, and aqueous acidic/basic wastes[11]. Mixing with acids can trigger unwanted reactions[9].

G A Waste Generation (Methyl p-tolyl ketone oxime) B Solvent Compatibility Check (Halogenated vs. Non-Halogenated) A->B Segregate C Satellite Accumulation Area (SAA) Store in HDPE/Glass B->C Transfer to Carboy D RCRA Labeling Apply 'Hazardous Waste' Tag C->D Immediate Labeling E EH&S Notification Triggered at 90% Capacity D->E 72-Hour Rule F Final Disposal (Incineration/Fuel Blending) E->F Manifested Transport

Workflow for the segregation, accumulation, and disposal of Methyl p-tolyl ketone oxime waste.

Step-by-Step Disposal Procedure

To ensure a self-validating system, every step of the disposal process must be documented, verifiable, and strictly aligned with federal regulations.

Methodology for Waste Packaging and Disposal:

Step 1: Determine the Waste Stream

  • Solid Waste: Unused or expired solid Methyl p-tolyl ketone oxime should be kept in its original container. Do not deface the manufacturer's label; instead, mark a prominent "X" through it and attach a hazardous waste tag[11].

  • Liquid Waste (Reaction Mixtures): If the oxime is dissolved in an organic solvent, ensure the reaction is fully quenched and cooled to room temperature before transferring to the SAA waste carboy[11].

Step 2: Apply RCRA-Compliant Labeling

  • The moment the first drop of waste enters the container, it must be clearly labeled with the words "HAZARDOUS WASTE"[10].

  • List the full chemical name ("Methyl p-tolyl ketone oxime") and the solvent. Do not use abbreviations or chemical formulas (e.g., do not write "C9H11NO")[7].

  • Indicate the primary hazard (e.g., "Toxic", "Flammable" if in solvent)[7].

Step 3: Monitor Capacity and Time Limits

  • Fill the waste container to no more than 75-90% capacity to allow for vapor expansion[7][11]. DO NOT OVERFILL.

  • Once the container is full, EPA regulations require it to be removed from the SAA within 72 hours[7].

Step 4: Initiate EH&S Pickup

  • Complete a Chemical Waste Pickup Form through your institution's Environmental Health and Safety (EH&S) portal[7].

  • Ensure the container is tightly sealed with a screw-cap lid. Never leave funnels in the hazardous waste container[7].

Step 5: Final Destruction

  • EH&S will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Because of its organic nature and energy content, Methyl p-tolyl ketone oxime waste in non-halogenated solvents is typically designated for fuel blending or high-temperature incineration[11].

References
  • Methyl p-tolyl ketone oxime - ChemBK. Source: chembk.com. URL:[Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Source: columbia.edu. URL: [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Source: northwestern.edu. URL:[Link]

  • Laboratory Waste Management: The New Regulations. Source: medlabmag.com. URL:[Link]

  • Chemical Waste | Environmental Health & Safety (EHS). Source: utexas.edu. URL:[Link]

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. Source: reed.edu. URL: [Link]

Sources

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